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  • Product: 5-Ethyl-3-methylcyclohex-2-enone
  • CAS: 40920-68-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Ethyl-3-methylcyclohex-2-enone: Properties, Reactivity, and Applications

Foreword In the landscape of synthetic organic chemistry, certain molecular scaffolds serve as pivotal starting points for the construction of complex molecular architectures. 5-Ethyl-3-methylcyclohex-2-enone is one such...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of synthetic organic chemistry, certain molecular scaffolds serve as pivotal starting points for the construction of complex molecular architectures. 5-Ethyl-3-methylcyclohex-2-enone is one such scaffold. As a substituted cyclic α,β-unsaturated ketone, its unique electronic and steric properties make it a valuable intermediate in diverse fields, ranging from pharmaceutical development to the fragrance industry. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and practical applications, tailored for researchers, scientists, and professionals in drug development. Our focus is not merely on the "what" but on the "why"—the underlying principles that govern its behavior and utility.

Core Molecular Profile and Physicochemical Properties

5-Ethyl-3-methylcyclohex-2-enone is an organic compound featuring a six-membered ring containing a ketone conjugated with a carbon-carbon double bond.[1] The structure is further functionalized with a methyl group at the C3 position and an ethyl group at the C5 position.[1] This specific arrangement of functional groups dictates its reactivity and physical characteristics.

The empirical and computed physicochemical properties are summarized below for rapid reference.

PropertyValueSource
CAS Number 40920-68-1[2][3][4]
Molecular Formula C₉H₁₄O[1][4]
Molecular Weight 138.21 g/mol [1][3][4]
Density 0.910 g/cm³[2][5]
Boiling Point 212 °C (at 760 mmHg)[2][5]
Flash Point 84 °C[2][5]
LogP (Octanol/Water) 2.32[2][3]
SMILES CCC1CC(=O)C=C(C)C1[2]
InChIKey XULZXXRNQOYNIW-UHFFFAOYSA-N[2][4]

The Heart of Reactivity: The α,β-Unsaturated Ketone System

The synthetic versatility of 5-Ethyl-3-methylcyclohex-2-enone stems directly from the conjugated enone system. This arrangement creates two primary electrophilic sites, allowing for controlled and selective reactions. The choice of nucleophile and reaction conditions determines whether a reaction occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition).

  • Nucleophilic Addition (1,2-Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the highly polarized carbonyl carbon. This leads to the formation of a tertiary alcohol upon workup.

  • Michael Addition (1,4-Conjugate Addition): Softer, resonance-stabilized nucleophiles (e.g., enolates, Gilman cuprates, thiols) favor attack at the β-carbon.[1] This is a thermodynamically controlled process that results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position, generating a ketone enolate intermediate which is subsequently protonated.

  • Diels-Alder Reactions: The enone can also participate as a dienophile in [4+2] cycloaddition reactions, although its reactivity is influenced by the electron-withdrawing nature of the carbonyl group.[1]

Caption: Key sites of nucleophilic attack on the enone scaffold.

Strategic Synthesis: Constructing the Cyclohexenone Core

Several synthetic strategies can be employed to construct the 5-ethyl-3-methylcyclohex-2-enone core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Alkylation of Cyclohexenone Precursors

A straightforward conceptual approach involves the alkylation of a pre-existing cyclohexenone. For instance, starting from 3-methylcyclohex-2-enone, one could form an enolate and introduce the ethyl group at the C5 position via kinetic or thermodynamic control.[1] This method offers modularity but requires careful control of regioselectivity.

The Robinson Annulation: A Classic Ring-Forming Strategy

A cornerstone of cyclohexenone synthesis is the Robinson annulation. This powerful tandem reaction involves a Michael addition followed by an intramolecular aldol condensation. To synthesize our target molecule, one could envision the reaction between a methyl vinyl ketone equivalent and the enolate of 3-pentanone, followed by dehydration.

Generalized Robinson Annulation Protocol:

  • Enolate Formation: A ketone (e.g., 3-pentanone) is deprotonated with a base (e.g., NaOH, LDA) to form the corresponding enolate.

  • Michael Addition: The enolate is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol addition under the basic conditions.

  • Dehydration: The aldol adduct is typically heated to eliminate water, yielding the final cyclohexenone product.

G start Ketone Enolate + α,β-Unsaturated Ketone michael Michael Addition (1,5-Dicarbonyl Intermediate) start->michael aldol Intramolecular Aldol Condensation michael->aldol dehydration Dehydration (E1cB) aldol->dehydration product Substituted Cyclohex-2-enone dehydration->product

Caption: Workflow for the Robinson Annulation synthesis.

Spectroscopic Verification: Confirming the Structure

Unambiguous identification of 5-Ethyl-3-methylcyclohex-2-enone relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: This is highly diagnostic for the enone system. The key feature is the carbonyl (C=O) stretching vibration, which appears at a lower frequency (typically 1685-1690 cm⁻¹ ) compared to a saturated cyclohexanone (~1715 cm⁻¹).[1] This shift is a direct consequence of the extended π-conjugation which reduces the double-bond character of the carbonyl group.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a carbon map of the molecule. Diagnostic peaks include the carbonyl carbon (~199 ppm), the olefinic carbons (~125-160 ppm), and the aliphatic carbons of the ring and substituents in the upfield region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum reveals the connectivity and environment of all hydrogen atoms. Key expected signals include a singlet or narrow triplet for the olefinic proton at C2, and distinct multiplets for the protons of the ethyl group and the singlet for the methyl group, all with characteristic chemical shifts.

Stability, Storage, and Handling: A Practical Guide

As with many unsaturated carbonyl compounds, proper handling and storage are crucial to maintain purity and prevent degradation.

  • Storage Conditions: The compound should be stored in a tightly sealed container at 2-8°C .[3][5] To prevent slow oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[1]

  • Moisture and pH Sensitivity: While not acutely reactive with water, prolonged exposure to high humidity should be avoided to prevent potential hydrolysis or side reactions.[1] The compound is most stable under neutral to slightly acidic conditions.[1] Exposure to strong bases can catalyze degradation or rearrangement reactions involving the enone system.[1]

Applications in Research and Drug Development

The true value of 5-Ethyl-3-methylcyclohex-2-enone lies in its role as a versatile synthetic building block.

  • Pharmaceutical Synthesis: The functionalized cyclohexenone ring is a common motif in natural products and pharmaceutically active molecules. Derivatives are used as precursors in the synthesis of complex compounds such as terpenes and steroids.[6] The core has been explored for developing agents with antimicrobial and anticancer activities.[6][7]

  • Agrochemicals: It serves as a key intermediate in the production of various agrochemicals, where the cyclohexenone scaffold can be elaborated to create potent herbicides or pesticides.[7]

  • Fragrance and Flavor Industry: The molecular structure contributes to specific scent profiles, making it a useful component in the formulation of perfumes and cosmetics.[7]

By understanding the fundamental chemical properties and reactivity of this molecule, researchers can strategically leverage its potential to build the complex structures required for next-generation therapeutics and advanced materials.

References

  • ChemSrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from ChemSrc website. [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. Retrieved from [Link]

  • ACS Publications. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]

  • YouTube. (2022, August 22). The IUPAC name of is :- (B) 5-Ethyl-3-methyl cyclohex-1-ene (A) 1-Methyl-5-ethyl cyclohex-2-ene... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. PMC. Retrieved from [Link]

  • Catalog. (n.d.). Compound 526668: Ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Angene. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone(CAS# 40920-68-1). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-ethyl-3-methylcyclohex-2-en-1-one - Optional[13C NMR]. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Ethyl-3-methylcyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic enone with significant potential in synthetic chemistry and drug discovery. Its biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic enone with significant potential in synthetic chemistry and drug discovery. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-Ethyl-3-methylcyclohex-2-enone, synthesizing fundamental principles of stereochemistry with insights from spectroscopic and computational methodologies. We delve into the stereoisomerism arising from its chiral center, the conformational dynamics of the cyclohexenone ring, and the influence of its alkyl substituents. This document serves as a technical resource, offering a robust framework for understanding and predicting the behavior of this and related molecules in various chemical and biological contexts.

Introduction: The Significance of Molecular Conformation

The precise arrangement of atoms in three-dimensional space—the molecular conformation—is a critical determinant of a molecule's properties and interactions. For drug development professionals and synthetic chemists, a thorough understanding of conformational analysis is paramount. It dictates how a molecule will dock with a biological target, its metabolic stability, and its reactivity in a synthetic pathway. 5-Ethyl-3-methylcyclohex-2-enone, a chiral α,β-unsaturated ketone, presents an interesting case study in the conformational analysis of substituted cyclohexenones, a common motif in natural products and pharmaceutical agents.

Molecular Structure and Physicochemical Properties

5-Ethyl-3-methylcyclohex-2-enone is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol .[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 40920-68-1
IUPAC Name 5-Ethyl-3-methylcyclohex-2-en-1-one
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Density 0.91 g/cm³ at 20°C[2]
Boiling Point 212 °C
SMILES CCC1CC(=CC(=O)C1)C
InChIKey XULZXXRNQOYNIW-UHFFFAOYSA-N

The structure features a six-membered cyclohexene ring with a ketone at position 1, a double bond between carbons 2 and 3, a methyl group at position 3, and an ethyl group at position 5.[1]

Stereochemistry: The Chiral Center at C5

A crucial feature of 5-Ethyl-3-methylcyclohex-2-enone is the presence of a stereocenter at the C5 position, the carbon atom bearing the ethyl group.[1] This gives rise to two enantiomers: (R)-5-Ethyl-3-methylcyclohex-2-enone and (S)-5-Ethyl-3-methylcyclohex-2-enone.

G cluster_0 (R)-5-Ethyl-3-methylcyclohex-2-enone cluster_1 (S)-5-Ethyl-3-methylcyclohex-2-enone R_enantiomer S_enantiomer R_enantiomer->S_enantiomer Enantiomers G cluster_0 Pseudo-Equatorial Conformer (More Stable) cluster_1 Pseudo-Axial Conformer (Less Stable) node_eq Ethyl group has more space node_ax Steric hindrance with axial hydrogens node_eq->node_ax Ring Flip

Caption: Equilibrium between pseudo-equatorial and pseudo-axial conformers.

The energy difference between these two conformations will determine their relative populations at equilibrium. While specific experimental data for 5-Ethyl-3-methylcyclohex-2-enone is not readily available in the literature, studies on analogous 5-aryl-3-methylcyclohex-2-enones suggest a preference for a sofa conformation where the C5 substituent is in a position that minimizes steric interactions. [3]

Experimental and Computational Approaches to Conformation Determination

To definitively determine the preferred conformation and the energetic landscape of 5-Ethyl-3-methylcyclohex-2-enone, a combination of experimental and computational techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons are dihedral angle-dependent, as described by the Karplus equation. By measuring these coupling constants, particularly for the protons on C4, C5, and C6, the conformation of the ring can be inferred.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of substituents. For instance, an NOE between the ethyl group protons and axial protons on the ring would suggest a pseudo-axial orientation.

Experimental Protocol: 2D NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of 5-Ethyl-3-methylcyclohex-2-enone in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for the size of the molecule (typically 500-800 ms).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Analyze the cross-peaks in the NOESY spectrum. The presence of cross-peaks between non-covalently bonded protons indicates spatial proximity.

Computational Chemistry

Molecular mechanics and quantum mechanical calculations are invaluable for predicting the relative stabilities of different conformations and for visualizing the 3D structures.

  • Conformational Search: A systematic or stochastic conformational search can identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to optimize the geometry of each conformer and calculate its relative energy.

Computational Workflow: DFT Calculations

G A Build Initial Structures (Pseudo-axial and Pseudo-equatorial) B Perform Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT with B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain thermochemical data) C->D E Calculate Relative Energies (Identify the most stable conformer) D->E

Caption: A typical computational workflow for conformational analysis.

Conclusion

The molecular structure and conformation of 5-Ethyl-3-methylcyclohex-2-enone are defined by its chiral center at C5 and the conformational flexibility of its cyclohexenone ring. The ring is expected to adopt a half-chair or sofa conformation, with a strong preference for the ethyl group to reside in a pseudo-equatorial position to minimize steric strain. While this guide provides a robust theoretical framework, definitive conformational assignment necessitates detailed experimental investigation using techniques like NMR spectroscopy, complemented by high-level computational modeling. A thorough understanding of these structural nuances is critical for leveraging the full potential of 5-Ethyl-3-methylcyclohex-2-enone in scientific research and development.

References

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). Substituted Cyclohexanes. Retrieved from [Link]

  • S. Sivasubramanian, et al. (2007). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano-3c-methylcyclohexanones. Indian Journal of Chemistry - Section B, 46B(4), 685-691.

Sources

Foundational

Decoding 5-Ethyl-3-methylcyclohex-2-enone: A Spectroscopic Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone with the molecular formula C₉H₁₄O and a molecular weight of approximately...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone with the molecular formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Introduction: The Structural Significance of 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone is a fascinating molecule for spectroscopic analysis due to its combination of a cyclic framework, an α,β-unsaturated ketone system, and chiral centers. Understanding its precise structure is paramount for predicting its reactivity, biological activity, and potential applications. Spectroscopic techniques provide a powerful, non-destructive toolkit for piecing together the molecular puzzle, revealing the connectivity of atoms and the subtle nuances of their chemical environment. This guide will dissect the characteristic spectral signatures of this compound, providing a roadmap for its unambiguous identification and characterization.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by molecular vibrations. For 5-Ethyl-3-methylcyclohex-2-enone, the most prominent features in the IR spectrum arise from the α,β-unsaturated ketone moiety.

Experimental Protocol: Acquiring the IR Spectrum

A typical and effective method for obtaining the IR spectrum of a liquid sample like 5-Ethyl-3-methylcyclohex-2-enone is the thin-film method.[3][4]

Methodology:

  • Sample Preparation: Place a single drop of neat 5-Ethyl-3-methylcyclohex-2-enone onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[3][4]

  • Data Acquisition: Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Analysis: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.


}

Figure 1: Experimental workflow for acquiring an IR spectrum.

Data Interpretation: Key Vibrational Modes

The IR spectrum of 5-Ethyl-3-methylcyclohex-2-enone is characterized by several key absorption bands that confirm its structure.

Vibrational Mode Expected Frequency (cm⁻¹) Significance
C=O Stretch (Ketone)1685-1690The conjugation with the C=C double bond lowers the frequency from a typical saturated ketone (around 1715 cm⁻¹).[5][6]
C=C Stretch (Alkene)1620-1650Characteristic of the carbon-carbon double bond in the enone system.
C-H Stretch (sp³ Aliphatic)2850-3000Corresponds to the C-H bonds of the ethyl and methyl groups, and the saturated carbons of the ring.
C-H Bend (Aliphatic)1350-1480Further confirms the presence of the alkyl substituents.

Expert Insight: The shift of the C=O stretching frequency to a lower wavenumber is a definitive indicator of an α,β-unsaturated ketone. This is due to the delocalization of π-electrons across the O=C-C=C system, which reduces the double-bond character of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethyl-3-methylcyclohex-2-enone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0 ppm.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.


}

Figure 2: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in 5-Ethyl-3-methylcyclohex-2-enone.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Vinylic H (at C2)~ 6.7Singlet (or narrow multiplet)1H
Ring CH₂ (at C4 & C6)1.5 - 2.8Multiplets4H
Ring CH (at C5)1.5 - 2.8Multiplet1H
Ethyl CH₂1.2 - 1.7Quartet2H
Methyl CH₃ (at C3)~ 1.9Singlet (or narrow multiplet)3H
Ethyl CH₃~ 0.9Triplet3H

Causality Behind Chemical Shifts:

  • The vinylic proton at C2 is significantly deshielded (shifted downfield) due to its attachment to a double bond and the electron-withdrawing effect of the adjacent carbonyl group.

  • The protons on the saturated part of the ring (C4, C5, C6) appear in the aliphatic region. Their exact chemical shifts and multiplicities are complex due to conformational flexibility and diastereotopicity.

  • The methyl group at C3 is attached to the double bond, resulting in a slightly downfield shift compared to a typical alkyl methyl group.

  • The ethyl group protons exhibit characteristic quartet and triplet patterns due to spin-spin coupling with their neighbors.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ketone, C1)~ 200
C=C (β-carbon, C3)160 - 170
C=C (α-carbon, C2)130 - 140
Ring CH (C5)20 - 40
Ring CH₂ (C4, C6)20 - 40
Ethyl CH₂20 - 30
Methyl CH₃ (at C3)10 - 25
Ethyl CH₃~ 10

Expert Insight: The chemical shift of the carbonyl carbon (~200 ppm) is highly characteristic of an α,β-unsaturated ketone, being slightly upfield from a saturated ketone due to conjugation. The distinct signals for the α and β carbons of the enone system are also key identifiers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 5-Ethyl-3-methylcyclohex-2-enone.[8][9][10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of 5-Ethyl-3-methylcyclohex-2-enone in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column. The GC oven temperature is typically programmed to ramp up to ensure good separation.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, most commonly by electron impact (EI).

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.


}

Figure 3: General workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 5-Ethyl-3-methylcyclohex-2-enone will exhibit a molecular ion peak and several characteristic fragment peaks.

  • Molecular Ion (M⁺·): A peak at m/z 138 corresponds to the molecular weight of the compound. The conjugated system can lend some stability to the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃): A significant fragment at m/z 109 (138 - 29) is expected due to the cleavage of the ethyl group.

    • Loss of the methyl group (-CH₃): A fragment at m/z 123 (138 - 15) can also be observed.

    • Retro-Diels-Alder (RDA) Reaction: Cyclic enones can undergo a characteristic RDA fragmentation. This would involve the cleavage of the ring, potentially leading to various charged fragments depending on where the charge is retained.

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.


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Figure 4: Potential fragmentation pathways for 5-Ethyl-3-methylcyclohex-2-enone.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating framework for the structural elucidation of 5-Ethyl-3-methylcyclohex-2-enone. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of its constitution and connectivity. This guide has outlined the theoretical basis, practical experimental considerations, and expected spectral data for this compound, serving as a valuable resource for its identification and characterization in a research and development setting.

References

  • Doc Brown's Advanced Organic Chemistry. (2025). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR of 5-Ethyl-3-methylcyclohex-2-enone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethyl-3-methylcyclohex-2-enone Authored by: A Senior Application Scientist Introduction: Elucidating the Structure of a Substituted Cyclohexenone 5-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethyl-3-methylcyclohex-2-enone

Authored by: A Senior Application Scientist

Introduction: Elucidating the Structure of a Substituted Cyclohexenone

5-Ethyl-3-methylcyclohex-2-enone is a cyclic enone, a structural motif of significant interest in synthetic organic chemistry and drug development. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their molecular structure in solution. The conjugation of the carbon-carbon double bond with the carbonyl group creates a unique electronic environment, giving rise to characteristic and predictable patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Ethyl-3-methylcyclohex-2-enone. It is designed for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying causality for the observed spectral features. We will explore the chemical shifts, coupling constants, and multiplicities, grounding our analysis in the fundamental principles of NMR and referencing established data for analogous structures.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of a high-quality NMR spectrum is a self-validating process; meticulous sample preparation and parameter selection are essential for obtaining reliable and reproducible data.

Sample Preparation
  • Analyte Purity: Ensure the 5-Ethyl-3-methylcyclohex-2-enone sample (CAS 40920-68-1) is of high purity (≥98%) to avoid interfering signals.[3]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the standard solvent of choice for compounds of this type due to its excellent dissolving power and the single, easily identifiable residual solvent peak (~7.26 ppm in ¹H NMR, ~77.16 ppm in ¹³C NMR).[4][5][6]

  • Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant viscosity issues or intermolecular interactions that could affect chemical shifts.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[4][5]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Spectral Width 12-15 ppm220-240 ppm
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 8-16512-1024
Temperature 298 K298 K

Causality Behind Parameter Choices:

  • A longer relaxation delay in ¹H NMR ensures full relaxation of all protons, leading to accurate integration.

  • Proton decoupling in ¹³C NMR collapses all C-H coupling, resulting in sharp singlet signals for each unique carbon atom, which simplifies the spectrum.[5]

  • A wider spectral width for ¹³C NMR is necessary to encompass the highly deshielded carbonyl carbon signal.[7][8]

Structural Assignment and Visualization

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 5-Ethyl-3-methylcyclohex-2-enone are numbered according to IUPAC nomenclature as shown in the diagram below.

Figure 1: Molecular structure of 5-Ethyl-3-methylcyclohex-2-enone with IUPAC numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of 5-Ethyl-3-methylcyclohex-2-enone is complex due to the presence of a chiral center at C5, which renders the geminal protons on C4 and C6 diastereotopic and thus chemically non-equivalent.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Coupling
H2 5.8 – 6.0Singlet (s) or narrow multiplet1HVinylic proton on a carbon β to a carbonyl group. Strongly deshielded by conjugation with the electron-withdrawing ketone.[1][9] May show small long-range coupling to H4 protons.
H7 (3-CH₃)1.9 – 2.1Singlet (s)3HVinylic methyl group. Deshielded compared to a typical alkyl methyl due to attachment to the C=C double bond.[6][9]
H6a, H6b 2.2 – 2.5Multiplets (m)2HMethylene protons α to the carbonyl group are deshielded. They are diastereotopic due to the adjacent C5 chiral center and will appear as two separate, complex multiplets.
H4a, H4b 2.0 – 2.4Multiplets (m)2HAllylic methylene protons. Also diastereotopic due to the C5 chiral center, resulting in two distinct and complex signals.
H5 1.9 – 2.3Multiplet (m)1HMethine proton at a chiral center, coupled to protons on C4, C6, and C8. Expected to be a highly complex multiplet.
H8 (-CH₂CH₃)1.4 – 1.6Multiplet (m)2HMethylene protons of the ethyl group. Will be split by H9 (triplet) and H5 (doublet), resulting in a complex multiplet, likely a doublet of quartets.
H9 (-CH₂CH₃)0.9 – 1.1Triplet (t)3HMethyl protons of the ethyl group, coupled to the two H8 protons. This signal is expected to be the most upfield due to its saturated alkyl nature and distance from electronegative groups.
Key Proton-Proton Coupling Interactions

The connectivity and spatial relationships between protons can be visualized, predicting the outcome of a 2D COSY experiment.

Figure 2: Diagram of key ³J (vicinal) and ⁴J (allylic) coupling relationships in 5-Ethyl-3-methylcyclohex-2-enone.

Expert Insights on Coupling:

  • Vicinal Coupling (³J): The coupling between protons on adjacent carbons (e.g., H4-H5, H5-H6, H8-H9) is the primary source of signal multiplicity, typically with coupling constants (J-values) in the range of 6-8 Hz for freely rotating systems. The exact J-values for the ring protons will depend on the dihedral angles dictated by the ring's conformation, which is expected to be a flexible sofa or half-chair.[10]

  • Geminal Coupling (²J): The diastereotopic protons on C4 and C6 will exhibit geminal coupling to each other, typically with J-values of 12-18 Hz. This adds another layer of complexity to their multiplet patterns.

  • Allylic Coupling (⁴J): A weak, long-range coupling may be observed between the vinylic H2 and the allylic H4 protons, typically with a small J-value of 1-3 Hz.[11]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 5-Ethyl-3-methylcyclohex-2-enone, nine distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C1 (C=O)198 – 202Carbonyl carbon of an α,β-unsaturated ketone. Highly deshielded due to the electronegativity of oxygen and conjugation.[7][10]
C3 158 – 163Vinylic carbon β to the carbonyl and substituted with a methyl group. Deshielded by resonance effects.[10]
C2 125 – 128Vinylic carbon α to the carbonyl. Less deshielded than C3, which is typical for conjugated enone systems.[5][12]
C6 35 – 45Aliphatic carbon α to the electron-withdrawing carbonyl group.
C5 32 – 38Saturated methine carbon bearing the ethyl group.
C4 28 – 34Saturated methylene carbon in an allylic position.
C8 (-CH₂CH₃)26 – 32Methylene carbon of the ethyl group.
C7 (3-CH₃)20 – 24Vinylic methyl carbon.
C9 (-CH₂CH₃)10 – 14Terminal methyl carbon of the ethyl group. Expected to be the most upfield signal.

Trustworthiness Through Cross-Validation: The predicted chemical shifts are derived from established principles and comparison with spectral data of similar structures like 3-methylcyclohex-2-enone and other substituted cyclohexanones.[6][8][10] The combination of ¹H and ¹³C data, potentially supplemented with 2D NMR experiments like HSQC (which correlates directly bonded protons and carbons) and HMBC (which shows long-range C-H correlations), would provide an unassailable structural proof.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Ethyl-3-methylcyclohex-2-enone allows for its complete and unambiguous structural elucidation. The characteristic downfield shifts of the vinylic proton (H2) and the carbonyl carbon (C1) confirm the α,β-unsaturated ketone core. The complexity of the aliphatic proton signals, arising from diastereotopicity and multiple coupling partners, provides detailed information about the substitution pattern and stereochemistry of the cyclohexenone ring. This guide serves as a robust framework for interpreting the NMR data of this molecule, grounding the analysis in established scientific principles and providing a self-validating protocol for experimental work.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Márquez, E., et al. (n.d.). Study of thermodynamic and NMR properties of some cyclohexane derivatives. PDF. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Pandiarajan, K., & Sabapathy, M. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylcyclohex-2-ene-1,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Chegg.com. (2021, January 24). Solved 1H NMR Common Name: 3-Methylcyclohex-2-en-1-one IUPAC. Retrieved from [Link]

  • Marr, D. H., & Stothers, J. B. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Wender, P. A., et al. (n.d.). A Computationally Designed Rh(I)-Catalyzed Two-Component [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and CO to Synthesize. Retrieved from [Link]

  • MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-3-methylcyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Ethyl-3-methylcyclohex-2-enone is a cyclic enone with the chemical formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1] A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-methylcyclohex-2-enone is a cyclic enone with the chemical formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1] As a member of the substituted cyclohexenone family, it represents a structural motif found in various natural products and synthetic intermediates of pharmaceutical interest. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolite identification studies in drug development. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of 5-Ethyl-3-methylcyclohex-2-enone, drawing upon established principles of organic mass spectrometry and comparative analysis with structurally related compounds.

The Engine of Fragmentation: Principles of Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

The molecular ion is often unstable and rapidly undergoes a series of unimolecular decompositions, breaking into smaller charged fragments (fragment ions) and neutral radicals or molecules. Only the charged fragments are detected by the mass analyzer, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation patterns are governed by the inherent stability of the resulting ions and neutral species, with pathways that lead to more stable products being favored. For ketones, fragmentation is often directed by the carbonyl group and adjacent carbon atoms.[2][3]

Predicted Fragmentation Pathways of 5-Ethyl-3-methylcyclohex-2-enone

Molecular Ion Peak

The mass spectrum is expected to show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 138. The relative intensity of this peak will depend on the stability of the cyclic enone structure.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of carbonyl compounds where the bond between the carbonyl carbon and an adjacent carbon is homolytically cleaved.[3] For 5-Ethyl-3-methylcyclohex-2-enone, two primary alpha-cleavage pathways are possible:

  • Loss of the Ethyl Radical (•C₂H₅): Cleavage of the bond between C5 and the ethyl group would result in the loss of an ethyl radical (mass = 29 u). This would lead to the formation of a resonance-stabilized acylium ion at m/z 109 .

  • Loss of the Methyl Radical (•CH₃): While less likely due to the relative stability of the ethyl radical, cleavage of the bond between C3 and the methyl group could lead to the loss of a methyl radical (mass = 15 u) and the formation of an ion at m/z 123 .

Retro-Diels-Alder (RDA) Reaction

The presence of a double bond in the cyclohexenone ring makes it susceptible to a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic olefins. This pericyclic reaction involves the concerted cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile. For 5-Ethyl-3-methylcyclohex-2-enone, the RDA reaction is predicted to be a major fragmentation pathway, analogous to that observed for 3-methyl-cyclohex-2-enone which shows a base peak corresponding to this fragmentation. The RDA fragmentation would proceed as follows:

  • The cyclohexenone ring cleaves to form a charged diene radical cation and a neutral dienophile (ketene derivative). The charge can reside on either fragment, but is more likely to be retained by the more stable fragment. A prominent fragment is expected at m/z 82 , corresponding to the charged diene formed by the loss of a neutral ethyl-substituted ketene.

McLafferty Rearrangement

The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds containing a γ-hydrogen atom. This process involves the intramolecular transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. In 5-Ethyl-3-methylcyclohex-2-enone, the ethyl group at the 5-position provides a γ-hydrogen. The McLafferty rearrangement would lead to the elimination of a neutral ethene molecule (mass = 28 u) and the formation of a radical cation at m/z 110 .

Other Significant Fragmentations
  • Loss of Carbon Monoxide (CO): Following initial fragmentation, the resulting ions can undergo further decomposition. For instance, the acylium ions formed via alpha-cleavage can lose a molecule of carbon monoxide (CO, mass = 28 u). The ion at m/z 109 could lose CO to form a fragment at m/z 81 .

  • Loss of Water (H₂O): Although less common for ketones compared to alcohols, the loss of a water molecule (mass = 18 u) from the molecular ion can sometimes be observed, leading to a fragment at m/z 120 . This may occur through complex rearrangement processes.

Summary of Predicted Key Fragment Ions

m/z Proposed Identity Fragmentation Pathway
138Molecular Ion [C₉H₁₄O]⁺•-
123[M - CH₃]⁺α-Cleavage
110[M - C₂H₄]⁺•McLafferty Rearrangement
109[M - C₂H₅]⁺α-Cleavage
82[C₅H₆O]⁺•Retro-Diels-Alder Reaction
81[C₆H₉]⁺Loss of CO from m/z 109

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Fragmentation_Pathways cluster_main Key Fragmentation Pathways M+ (m/z 138) M+ (m/z 138) m/z 109 m/z 109 M+ (m/z 138)->m/z 109 - •C₂H₅ (α-Cleavage) m/z 110 m/z 110 M+ (m/z 138)->m/z 110 - C₂H₄ (McLafferty) m/z 82 m/z 82 M+ (m/z 138)->m/z 82 - C₄H₆O (RDA) m/z 81 m/z 81 m/z 109->m/z 81 - CO Alpha_Cleavage cluster_alpha α-Cleavage Mechanism mol [C₉H₁₄O]⁺• (m/z 138) frag1 [C₇H₉O]⁺ (m/z 109) mol->frag1 radical •C₂H₅ frag1->radical +

Caption: Alpha-cleavage leading to the loss of an ethyl radical.

RDA_Reaction cluster_rda Retro-Diels-Alder (RDA) Mechanism mol [C₉H₁₄O]⁺• (m/z 138) diene [C₅H₆O]⁺• (m/z 82) mol->diene dienophile C₄H₈ diene->dienophile +

Caption: Retro-Diels-Alder reaction yielding a characteristic diene fragment.

Experimental Protocol for Mass Spectrometric Analysis

For researchers wishing to acquire the mass spectrum of 5-Ethyl-3-methylcyclohex-2-enone, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 5-Ethyl-3-methylcyclohex-2-enone in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Final hold: 5 minutes at 250 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 5-Ethyl-3-methylcyclohex-2-enone.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the fragmentation pattern and compare it with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 5-Ethyl-3-methylcyclohex-2-enone under electron ionization is predicted to be characterized by several key pathways, including alpha-cleavage, retro-Diels-Alder reaction, and McLafferty rearrangement. The resulting fragment ions, particularly those at m/z 109, 110, and 82, will provide strong evidence for the structure of the molecule. This in-depth guide serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data.

References

  • Docta Complutense. (2020). Electron impact ionization of R-carvone: I. Mass spectra and appearance energies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pulegone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Ethyl-3-methylcyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-Ethyl-3-methylcyclohex-2-enone, a cyclic enone with significant applications in organic synthesis. As a molecule featuring a conjugated ketone system within a six-membered ring, its IR spectrum presents a unique fingerprint reflective of its structural nuances. This document will delve into the theoretical underpinnings of its vibrational modes, offer a detailed interpretation of its characteristic spectral features, and provide a field-proven, step-by-step protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a neat liquid sample. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical applicability for researchers in organic chemistry and drug development.

Introduction: The Molecular Landscape of 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone (C₉H₁₄O) is a substituted α,β-unsaturated ketone with a molecular weight of approximately 138.21 g/mol .[1][2][3][4] Its structure, characterized by a cyclohexene ring bearing a carbonyl group, an ethyl group at the 5-position, and a methyl group at the 3-position, is fundamental to its chemical reactivity and spectroscopic properties. The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) creates a delocalized π-electron system that significantly influences the vibrational frequencies of these functional groups, a key feature that will be explored in its infrared spectrum.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[5] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending.[5] This absorption pattern is unique to each molecule, providing a "molecular fingerprint" that can be used for structural elucidation and identification. For a molecule like 5-Ethyl-3-methylcyclohex-2-enone, IR spectroscopy is invaluable for confirming the presence of the key enone functionality and characterizing the surrounding alkyl framework.

Theoretical Framework and Mechanistic Insights into Vibrational Modes

The infrared spectrum of 5-Ethyl-3-methylcyclohex-2-enone is dominated by the characteristic absorptions of its functional groups and hydrocarbon backbone. The positions of these absorption bands are governed by factors such as bond strength, the mass of the atoms involved, and electronic effects like resonance.

The Conjugated Carbonyl (C=O) Stretch: A Tale of Delocalization

A saturated aliphatic ketone typically exhibits a strong C=O stretching absorption around 1715 cm⁻¹.[6] However, in 5-Ethyl-3-methylcyclohex-2-enone, the carbonyl group is conjugated with a C=C double bond. This conjugation leads to delocalization of the π-electrons, which reduces the double bond character of the C=O bond and slightly increases the single bond character. This weakening of the carbonyl bond results in a lower vibrational frequency. Consequently, the C=O stretching vibration for this α,β-unsaturated ketone is expected to appear in the range of 1685-1690 cm⁻¹.[2] This downfield shift of approximately 25-30 cm⁻¹ is a hallmark of α,β-unsaturation in ketones and serves as a primary diagnostic tool.[2]

The Alkene (C=C) Stretch: A Weaker but Telling Signal

The C=C stretching vibration in the enone system also gives rise to a characteristic absorption band. Typically, this appears in the region of 1620-1650 cm⁻¹.[2] The intensity of this peak is generally medium and can sometimes be weak, but its presence in conjunction with the shifted carbonyl peak is strong evidence for the enone structure. The exact position is influenced by the substitution pattern on the double bond.

C-H Vibrations: Mapping the Alkyl and Vinylic Landscape

The molecule contains several types of C-H bonds, each with its own characteristic stretching and bending frequencies:

  • sp² C-H Stretch (Vinylic): The hydrogen atom attached to the C=C double bond will exhibit a stretching vibration typically above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[7]

  • sp³ C-H Stretch (Alkyl): The methyl and ethyl groups, as well as the methylene groups in the cyclohexene ring, will show strong C-H stretching absorptions in the 3000-2840 cm⁻¹ region.[7]

  • C-H Bending Vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are more complex. Methyl and methylene groups have characteristic scissoring, wagging, and twisting modes that contribute to the unique pattern in this region.

The logical relationship between the key functional groups and their expected IR absorption regions is depicted in the following diagram:

Vibrational Modes of 5-Ethyl-3-methylcyclohex-2-enone cluster_functional_groups Key Functional Groups cluster_ir_regions Expected IR Absorption Regions (cm⁻¹) Molecule 5-Ethyl-3-methylcyclohex-2-enone C=O Carbonyl (C=O) Molecule->C=O contains C=C Alkene (C=C) Molecule->C=C contains sp3_CH Alkyl C-H (sp³) Molecule->sp3_CH contains sp2_CH Vinylic C-H (sp²) Molecule->sp2_CH contains CO_region ~1685-1690 (Strong) C=O->CO_region stretching vibration (lowered by conjugation) CC_region ~1620-1650 (Medium) C=C->CC_region stretching vibration sp3_CH_region ~2840-3000 (Strong) sp3_CH->sp3_CH_region stretching vibrations sp2_CH_region ~3000-3100 (Medium) sp2_CH->sp2_CH_region stretching vibration

Caption: Key functional groups in 5-Ethyl-3-methylcyclohex-2-enone and their corresponding expected IR absorption regions.

Predicted Infrared Spectral Data

While an experimental spectrum is the gold standard, computational chemistry provides reliable predictions of vibrational frequencies. Based on available data for similar compounds and theoretical calculations, the following table summarizes the expected key infrared absorptions for 5-Ethyl-3-methylcyclohex-2-enone.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050Medium=C-H StretchVinylic C-H
2965-2850StrongC-H StretchEthyl, Methyl, Methylene
~1687StrongC=O Stretch (Conjugated)α,β-Unsaturated Ketone
~1635MediumC=C StretchAlkene
~1460MediumCH₂ Scissoring / CH₃ Asymmetric BendingAlkyl Groups
~1375MediumCH₃ Symmetric BendingMethyl Group
Below 1300VariableC-C Stretches, C-H Bending (Fingerprint Region)Cyclohexene Ring & Alkyls

Experimental Protocol: Acquiring the FT-IR Spectrum of a Neat Liquid

This section provides a detailed, self-validating protocol for obtaining a high-quality FT-IR spectrum of 5-Ethyl-3-methylcyclohex-2-enone, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[8]

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Sample of 5-Ethyl-3-methylcyclohex-2-enone (≥98% purity).[1]

  • Micropipette.

  • Lint-free wipes.

  • Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Experimental Workflow Diagram

cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Post-Analysis A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Collect Sample Spectrum C->D E 5. Clean ATR Crystal D->E F 6. Analyze Spectrum E->F

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection: a. Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. b. Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. A clean crystal is crucial for a high-quality spectrum. c. Collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum.

  • Sample Application and Spectrum Acquisition: a. Using a micropipette, place a small drop of neat 5-Ethyl-3-methylcyclohex-2-enone onto the center of the ATR crystal. The sample should completely cover the crystal surface. b. If your ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing and Analysis: a. The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). b. Label the significant peaks corresponding to the key functional groups as detailed in the spectral data table. c. Compare the obtained spectrum with the expected vibrational frequencies to confirm the identity and purity of the compound.

  • Post-Measurement Cleanup: a. Wipe the sample from the ATR crystal using a lint-free wipe. b. Clean the crystal thoroughly with the appropriate solvent to prevent cross-contamination of future samples.

Conclusion

The infrared spectrum of 5-Ethyl-3-methylcyclohex-2-enone is a rich source of structural information, clearly indicating the presence of the characteristic α,β-unsaturated ketone functionality. The key diagnostic peaks—the conjugated carbonyl stretch around 1687 cm⁻¹ and the alkene stretch near 1635 cm⁻¹—provide unambiguous evidence for the enone system. Complemented by the C-H stretching and bending vibrations of the alkyl and vinylic moieties, the full spectrum serves as a robust analytical tool for compound identification and quality control in both research and industrial settings. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality FT-IR spectra, ensuring the scientific rigor of their work.

References

  • Chemsrc. (2025, August 26). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Baker, M. J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials. Nature Protocols, 9(7), 1771-1791. Retrieved from [Link]

Sources

Foundational

Physical properties of 5-Ethyl-3-methylcyclohex-2-enone (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 5-Ethyl-3-methylcyclohex-2-enone Introduction 5-Ethyl-3-methylcyclohex-2-enone, identified by CAS Number 40920-68-1, is a cyclic enone with significant applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-Ethyl-3-methylcyclohex-2-enone

Introduction

5-Ethyl-3-methylcyclohex-2-enone, identified by CAS Number 40920-68-1, is a cyclic enone with significant applications in organic synthesis and as a key intermediate in the formation of more complex molecules.[1][2][3][4][5][6] Its chemical structure, featuring a six-membered ring with both ethyl and methyl substituents, gives rise to specific physical characteristics that are crucial for its handling, purification, and reaction design.[1] This guide provides a detailed examination of two of its fundamental physical properties: boiling point and density. We will delve into the established values for these properties and provide field-proven, step-by-step protocols for their experimental determination, grounded in the principles of physical chemistry.

Core Physical and Chemical Identifiers

A foundational understanding of a compound begins with its key identifiers and structural properties. These data points are essential for locating relevant safety and reactivity information.

IdentifierValueSource
IUPAC Name 5-ethyl-3-methylcyclohex-2-en-1-one[3]
CAS Number 40920-68-1[1][2][3][4][5][6]
Molecular Formula C₉H₁₄O[1][2][3][5][6]
Molecular Weight 138.21 g/mol [1][2][3][5][6]

Quantitative Physical Properties

The boiling point and density are critical parameters for process scale-up, purification via distillation, and solvent selection. The values for 5-Ethyl-3-methylcyclohex-2-enone are well-established.

Physical PropertyValueConditionsSource
Boiling Point 212 °Cat 760 mmHg[1][2][4]
Density 0.91 g/cm³at 20 °C[1][2][4][5]

The boiling point of 212 °C is indicative of the compound's relatively low volatility, a consequence of its molecular weight and the polar carbonyl group which leads to dipole-dipole interactions.[1][7] The density, slightly less than that of water, is typical for a cyclic organic compound of its size and composition.[1]

Experimental Determination of Physical Properties

To ensure the purity and identity of a sample, experimental verification of its physical properties is a cornerstone of good laboratory practice. Below are detailed protocols for determining the boiling point and density of 5-Ethyl-3-methylcyclohex-2-enone.

Boiling Point Determination

The determination of a liquid's boiling point is based on the principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for small sample volumes is the capillary tube method.

Experimental Protocol:

  • Sample Preparation: Place approximately 0.5 mL of 5-Ethyl-3-methylcyclohex-2-enone into a small-diameter test tube (fusion tube).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer's bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block). The choice of a heating bath ensures slow, uniform heat distribution, which is critical for an accurate measurement.[8]

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary expands and is displaced by the compound's vapor.

  • Equilibrium Point: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source.

  • Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] This moment signifies that the external pressure is equal to the vapor pressure of the liquid. Record this temperature.

Logical Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_measurement Measurement prep1 Place sample in fusion tube prep2 Insert sealed capillary tube (open end down) prep1->prep2 measure1 Attach tube to thermometer prep2->measure1 Assemble Apparatus measure2 Immerse in heating bath measure1->measure2 measure3 Heat gently measure2->measure3 measure4 Observe continuous bubble stream measure3->measure4 measure5 Remove heat measure4->measure5 measure6 Record temperature when liquid enters capillary measure5->measure6 result Boiling Point measure6->result Final Value

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume (D = m/v).[9] For a liquid, this can be accurately determined using a graduated cylinder and an analytical balance.

Experimental Protocol:

  • Mass of Empty Container: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare the mass, or record its mass to the nearest 0.001 g.[10]

  • Volume Measurement: Carefully add a specific volume of 5-Ethyl-3-methylcyclohex-2-enone to the graduated cylinder, for instance, 5.0 mL. It is crucial to read the volume from the bottom of the meniscus for an accurate measurement.

  • Mass of Liquid and Container: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass.[10]

  • Calculate Mass of Liquid: Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the liquid.[10]

  • Calculate Density: Divide the mass of the liquid by the measured volume. The result is the density in g/mL, which is equivalent to g/cm³.

  • Temperature Control: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent. For high accuracy, a temperature-controlled environment is recommended.

Logical Workflow for Density Determination

G cluster_mass Mass Measurement cluster_calc Calculation mass1 Record mass of empty graduated cylinder (m1) mass2 Add known volume of sample (V) mass1->mass2 mass3 Record mass of cylinder + sample (m2) mass2->mass3 calc1 Calculate mass of sample (m = m2 - m1) mass3->calc1 Transfer Data calc2 Calculate Density (D = m / V) calc1->calc2 result Density calc2->result Final Value

Caption: Workflow for Determining the Density of a Liquid.

Conclusion

The physical properties of 5-Ethyl-3-methylcyclohex-2-enone, specifically its boiling point of 212 °C and density of 0.91 g/cm³, are defining characteristics that inform its practical application in a laboratory or industrial setting. The methodologies outlined in this guide represent robust and reliable procedures for the empirical verification of these properties, ensuring sample purity and consistency in research and development. Adherence to these protocols provides a self-validating system for any scientist working with this compound.

References

  • Chemsrc. (2025-08-26). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-22). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society. (2024-07-24). Lesson 3.3: Density of Water. Retrieved from [Link]

  • WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

Sources

Exploratory

Stereoisomerism and chirality of 5-Ethyl-3-methylcyclohex-2-enone

An In-Depth Technical Guide to the Stereoisomerism and Chirality of 5-Ethyl-3-methylcyclohex-2-enone For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethyl-3-methylcyclohex-2-enone is a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomerism and Chirality of 5-Ethyl-3-methylcyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic enone that serves as a vital structural motif in organic synthesis and medicinal chemistry. Its significance is profoundly amplified by the presence of a stereogenic center at the C5 position, which gives rise to a pair of enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to vastly different pharmacological and toxicological profiles, making stereochemical control an imperative in the synthesis and application of this compound and its derivatives. This technical guide provides a comprehensive examination of the stereoisomerism and chirality of 5-Ethyl-3-methylcyclohex-2-enone. We will explore its structural and conformational analysis, delve into state-of-the-art stereoselective synthesis and racemic resolution methodologies, and detail the analytical techniques required for stereochemical characterization. This document is intended to be a definitive resource for researchers engaged in the synthesis, analysis, and application of chiral cyclic ketones, providing both foundational knowledge and field-proven experimental insights.

The Stereochemical Landscape of 5-Ethyl-3-methylcyclohex-2-enone

The molecular architecture of 5-Ethyl-3-methylcyclohex-2-enone, with its chemical formula C₉H₁₄O, presents a fascinating case study in stereochemistry.[1][2] The core of its stereochemical identity lies in the tetrahedral carbon at position 5 (C5), which is bonded to four different groups: a hydrogen atom, an ethyl group, and two distinct carbon pathways within the cyclohexenone ring. This structural feature makes C5 a chiral center, rendering the molecule capable of existing as two non-superimposable mirror images known as enantiomers: (R)-5-Ethyl-3-methylcyclohex-2-enone and (S)-5-Ethyl-3-methylcyclohex-2-enone.

The α,β-unsaturated ketone system flattens the C1, C2, and C3 portion of the ring, forcing the six-membered ring into a half-chair conformation.[1] The ethyl substituent at the chiral C5 center can adopt either a pseudo-axial or a pseudo-equatorial position. In accordance with fundamental principles of conformational analysis, the pseudo-equatorial conformation is generally favored to minimize steric hindrance, specifically 1,3-diaxial-like interactions.[1]

The differentiation between these enantiomers is not merely academic. In drug development, one enantiomer may exhibit potent therapeutic activity while its mirror image could be inert or, in worst-case scenarios like the infamous thalidomide case, dangerously toxic.[3] Therefore, the ability to selectively synthesize or separate and then definitively characterize the specific stereoisomers of 5-Ethyl-3-methylcyclohex-2-enone is of paramount importance.

Caption: Enantiomers of 5-Ethyl-3-methylcyclohex-2-enone.

Strategies for Obtaining Enantiomerically Pure Material

Achieving enantiopurity is a central challenge in modern organic synthesis. For a molecule like 5-Ethyl-3-methylcyclohex-2-enone, two primary pathways are pursued: asymmetric synthesis , which creates the desired enantiomer directly, and chiral resolution , which separates a pre-existing racemic mixture.

Asymmetric Synthesis: The Proactive Approach

Stereoselective synthesis aims to control the formation of the chiral center at C5 during the reaction sequence.[4] This is often the more elegant and economically favorable approach, especially for large-scale production, as it avoids discarding 50% of the material inherent in classical resolutions.

A powerful and widely used method for constructing substituted cyclohexenone rings is the Robinson annulation .[5][6] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[7] To render this process asymmetric, chiral catalysts, such as proline or chiral phosphoric acids, can be employed to induce enantioselectivity in the initial Michael addition step, thereby setting the stereochemistry of the C5 center.[8]

Causality in Method Selection: The choice of a specific asymmetric strategy depends on precursor availability and desired scale. An organocatalytic Robinson annulation, for instance, is attractive due to its operational simplicity and the use of metal-free, environmentally benign catalysts. This approach directly builds the chiral cyclohexenone core, making it highly convergent.

G cluster_workflow Asymmetric Robinson Annulation Workflow Start Methyl Vinyl Ketone + Substituted Ketone Step2 Asymmetric Michael Addition Start->Step2 Reactants Step1 Chiral Catalyst (e.g., Proline) Step1->Step2 Catalyzes Intermediate Chiral 1,5-Diketone Step2->Intermediate Step3 Intramolecular Aldol Condensation Intermediate->Step3 Product Enantiomerically Enriched 5-Substituted Cyclohexenone Step3->Product

Sources

Exploratory

An In-Depth Technical Guide to 5-Ethyl-3-methylcyclohex-2-enone

This guide provides a comprehensive overview of 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone of interest to researchers and professionals in organic synthesis and drug development. The content herein is s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone of interest to researchers and professionals in organic synthesis and drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's history, synthesis, and key characteristics.

Foreword: The Significance of Substituted Cyclohexenones

The cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and synthetic molecules exhibiting significant biological activity. The strategic placement of alkyl substituents on this six-membered ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its reactivity and therapeutic potential. 5-Ethyl-3-methylcyclohex-2-enone serves as a valuable exemplar of this class of compounds, offering multiple sites for further functionalization and elaboration into more complex molecular architectures. Its study provides a foundational understanding of the synthetic strategies and characterization techniques applicable to a broad range of cyclic enones.

Historical Context and the Evolution of Synthesis

While the specific discovery of 5-Ethyl-3-methylcyclohex-2-enone is not prominently documented in seminal literature, its existence is a direct consequence of the development of powerful ring-forming reactions in organic chemistry. The historical narrative of this compound is therefore intrinsically linked to the advent of methodologies for the construction of substituted cyclohexenone rings.

One of the most elegant and efficient methods for synthesizing such structures is the Robinson annulation , a classic reaction sequence developed by Sir Robert Robinson in the 1930s. This reaction, which combines a Michael addition with an intramolecular aldol condensation, revolutionized the synthesis of six-membered rings and has been instrumental in the total synthesis of countless natural products, particularly steroids.[1] The conceptual framework of the Robinson annulation provides the most logical and historically significant approach to the synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of 5-Ethyl-3-methylcyclohex-2-enone strongly suggests a disconnection approach based on the Robinson annulation. This strategy identifies an α,β-unsaturated ketone and a ketone as the key synthons.

G target 5-Ethyl-3-methylcyclohex-2-enone disconnection Robinson Annulation Disconnection target->disconnection Retrosynthesis intermediates 1,5-Diketone Intermediate disconnection->intermediates synthons Synthons intermediates->synthons Disconnection reactants Starting Materials synthons->reactants michael_acceptor Methyl Vinyl Ketone (Michael Acceptor) reactants->michael_acceptor michael_donor 2-Pentanone (Michael Donor) reactants->michael_donor

Caption: Retrosynthetic analysis of 5-Ethyl-3-methylcyclohex-2-enone via a Robinson annulation approach.

The most logical precursors are methyl vinyl ketone (the Michael acceptor) and 2-pentanone (the Michael donor).[2] The enolate of 2-pentanone undergoes a Michael addition to methyl vinyl ketone, forming a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to furnish the target cyclohexenone.

Synthesis via Robinson Annulation: A Detailed Protocol

The following protocol outlines a representative procedure for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone based on the Robinson annulation. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Reaction Scheme:

G cluster_reactants Reactants r1 2-Pentanone reagents Base (e.g., NaOEt) Heat r2 Methyl Vinyl Ketone plus1 + product 5-Ethyl-3-methylcyclohex-2-enone reagents->product Robinson Annulation

Caption: Overall reaction for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Step-by-Step Methodology:

  • Enolate Formation: A solution of sodium ethoxide in ethanol is prepared. 2-Pentanone is added dropwise to this solution at room temperature. The ethoxide acts as a base to deprotonate the α-carbon of 2-pentanone, forming the corresponding enolate. The choice of a relatively strong base is crucial to ensure a sufficient concentration of the enolate for the subsequent Michael addition.

  • Michael Addition: The solution containing the enolate of 2-pentanone is cooled in an ice bath. Methyl vinyl ketone is then added dropwise. The cooling is necessary to control the exothermicity of the Michael addition and to minimize side reactions, such as the polymerization of methyl vinyl ketone.[3] The enolate attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation and Dehydration: After the addition of methyl vinyl ketone is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The elevated temperature promotes the intramolecular aldol condensation of the 1,5-diketone intermediate. A second equivalent of base facilitates the formation of an enolate within the intermediate, which then attacks the other carbonyl group to form a six-membered ring. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, 5-Ethyl-3-methylcyclohex-2-enone.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure 5-Ethyl-3-methylcyclohex-2-enone.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 5-Ethyl-3-methylcyclohex-2-enone are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of 5-Ethyl-3-methylcyclohex-2-enone

PropertyValueSource
CAS Number 40920-68-1[4]
Molecular Formula C₉H₁₄O[5]
Molecular Weight 138.21 g/mol [5]
Boiling Point 212 °C[6]
Density 0.91 g/cm³[6]
Flash Point 84 °C[6]
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the range of 1685-1690 cm⁻¹. This frequency is lower than that of a typical saturated ketone due to the conjugation with the C=C double bond, which decreases the double bond character of the carbonyl group.[5]

  • C=C Stretch: An absorption of medium intensity is anticipated around 1620-1650 cm⁻¹, characteristic of the carbon-carbon double bond in the enone system.[5]

  • C-H Stretches: Bands corresponding to sp³ and sp² C-H stretching will be observed just below and above 3000 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 5-Ethyl-3-methylcyclohex-2-enone.

Expected ¹H NMR Spectral Features:

  • Vinyl Proton: A singlet or a narrow multiplet in the region of δ 5.8-6.0 ppm, corresponding to the proton at C-2.

  • Ethyl Group: A triplet around δ 0.9-1.0 ppm (CH₃) and a quartet around δ 1.4-1.6 ppm (CH₂) are expected for the ethyl group at C-5.

  • Methyl Group: A singlet or a narrow multiplet around δ 1.9-2.0 ppm for the methyl group at C-3.

  • Cyclohexene Ring Protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm) corresponding to the methylene and methine protons of the cyclohexene ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 199-201 ppm.

  • Olefinic Carbons: Signals for C-2 and C-3 will appear in the range of δ 125-165 ppm.

  • Saturated Carbons: Signals for the remaining sp³ hybridized carbons of the ethyl group and the cyclohexene ring will be observed in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z of 138, corresponding to the molecular formula C₉H₁₄O.[5]

  • Key Fragmentation Pathways: Common fragmentation patterns for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The fragmentation pattern will provide further confirmation of the structure.[5]

Applications and Future Directions

5-Ethyl-3-methylcyclohex-2-enone, like many other substituted cyclohexenones, holds potential as a versatile building block in organic synthesis. Its conjugated system makes it susceptible to a variety of transformations, including Michael additions, Diels-Alder reactions, and various reduction and oxidation reactions.[5]

One notable area of application for related compounds is in the flavor and fragrance industry . The specific substitution pattern of 5-Ethyl-3-methylcyclohex-2-enone can impart unique organoleptic properties, making it a potential ingredient in the formulation of complex aromas. The analysis of such compounds in food and beverages is often carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

In the realm of drug development , the cyclohexenone scaffold is present in numerous biologically active molecules. The ability to stereoselectively introduce substituents on the ring is of paramount importance for the synthesis of chiral drugs. Future research may focus on the development of asymmetric syntheses of 5-Ethyl-3-methylcyclohex-2-enone and its derivatives to explore their potential as precursors to novel therapeutic agents.

Conclusion

5-Ethyl-3-methylcyclohex-2-enone, while not a compound with a widely celebrated history of discovery, serves as an excellent case study in the application of fundamental and powerful synthetic methodologies. Its synthesis, primarily through the Robinson annulation, showcases a classic and elegant approach to the construction of functionalized six-membered rings. The detailed characterization of this molecule through modern spectroscopic techniques provides a clear roadmap for researchers working with related structures. As the demand for novel and complex molecules in various scientific disciplines continues to grow, the importance of understanding the synthesis and properties of fundamental building blocks like 5-Ethyl-3-methylcyclohex-2-enone remains as critical as ever.

References

  • Smolecule. (2023, July 22). 5-Ethyl-3-methylcyclohex-2-enone.
  • Chemsrc. (2025, August 26). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. Retrieved from [Link]

  • Hamilton, N. M. (1989). Stereoselectivity of enone epoxidations with alkaline hydrogen peroxide. University of Glasgow. Retrieved from [Link]

  • Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Vlassa, M. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. National Institute for Research and Development of Isotopic and Molecular Technologies.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Colapret, J. A., Le, P. H., & Valenta, Z. (1988). A Diels-Alder approach to the total synthesis of the vetiverane-type sesquiterpenoids. Journal of the American Chemical Society, 110(21), 7246–7248.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (2021). PMC.
  • Homework.Study.com. (n.d.). Which of the following compounds will react with methyl vinyl ketone in a Robinson annulation to.... Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28).
  • SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano.
  • Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.
  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Molecules. (2022, August 26). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI.
  • Molecules. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • The Journal of Organic Chemistry. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. ACS Publications.

  • Semantic Scholar. (2022, August 26). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
  • Jung, M. E. (n.d.). TETRAHEDRON REPORT. UCLA – Chemistry and Biochemistry.
  • ChemicalBook. (n.d.). 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR spectrum.
  • Chemical Communications. (n.d.). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. RSC Publishing.
  • ChemicalBook. (n.d.). 5-METHYL-3-HEXEN-2-ONE(5166-53-0) IR Spectrum.
  • NIST. (n.d.). Cyclohexanone, 5-methyl-2-(1-methylethyl)-. NIST WebBook.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone via Robinson Annulation

Abstract The Robinson annulation is a powerful and classic organic reaction used to form a six-membered ring, making it a cornerstone in the synthesis of steroids, terpenoids, and other complex natural products.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Robinson annulation is a powerful and classic organic reaction used to form a six-membered ring, making it a cornerstone in the synthesis of steroids, terpenoids, and other complex natural products.[1][2] This application note provides a comprehensive guide for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclohexenone, utilizing this elegant reaction. The process involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[3][4] This document offers a deep dive into the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction to the Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a ring-forming (annulation) reaction that creates an α,β-unsaturated ketone within a new six-membered ring.[1] The reaction's robustness and efficiency in constructing polycyclic systems have cemented its importance in organic chemistry.[5] The overall transformation is a two-step sequence:

  • Michael Addition: The conjugate addition of an enolate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor). This step forms a 1,5-dicarbonyl compound.[6]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol condensation, initiated by a base, to form a six-membered ring. A subsequent dehydration (elimination of water) step yields the final, thermodynamically stable α,β-unsaturated cyclic ketone.[7]

For the synthesis of 5-Ethyl-3-methylcyclohex-2-enone, the chosen Michael donor is the enolate of 2-butanone , and the Michael acceptor is 1-penten-3-one (ethyl vinyl ketone).

In-Depth Reaction Mechanism

Understanding the mechanism is critical for troubleshooting and adapting the protocol. The base-catalyzed reaction proceeds through several distinct intermediates. The choice of a base like sodium ethoxide in ethanol is strategic; it is strong enough to deprotonate the ketone without introducing competing nucleophiles.

Mechanism Workflow

G cluster_michael Part 1: Michael Addition cluster_aldol Part 2: Intramolecular Aldol Condensation start 2-Butanone + Base (EtO⁻) enolate Formation of 2-Butanone Enolate (Thermodynamic) start->enolate Deprotonation attack Nucleophilic Attack on β-Carbon enolate->attack michael_acceptor 1-Penten-3-one (Michael Acceptor) michael_acceptor->attack diketone_enolate Intermediate Enolate attack->diketone_enolate protonation Protonation diketone_enolate->protonation from Solvent (EtOH) diketone 1,5-Diketone Intermediate (3-Methyl-2,6-octanedione) protonation->diketone aldol_enolate Second Enolate Formation (Deprotonation of Methyl Group) diketone->aldol_enolate Deprotonation (Base) cyclization Intramolecular Aldol Addition (6-exo-trig) aldol_enolate->cyclization alkoxide Cyclic Alkoxide Intermediate cyclization->alkoxide hydroxy_ketone β-Hydroxy Ketone alkoxide->hydroxy_ketone Protonation (EtOH) final_enolate Third Enolate Formation (Deprotonation of α-Carbon) hydroxy_ketone->final_enolate Deprotonation (Base) dehydration E1cB Dehydration (Loss of ⁻OH) final_enolate->dehydration product Final Product: 5-Ethyl-3-methylcyclohex-2-enone dehydration->product

Caption: The two-stage mechanism for the Robinson annulation.

The reaction is initiated by the formation of the more substituted (thermodynamic) enolate of 2-butanone, which then acts as a nucleophile.[1] The subsequent intramolecular aldol condensation is highly favorable as it leads to the formation of a stable six-membered ring.[4] The final dehydration step is driven by the formation of a conjugated system, which is thermodynamically very stable.[8]

Experimental Protocol

This protocol details the synthesis of 5-Ethyl-3-methylcyclohex-2-enone on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )GradeSupplier
2-ButanoneC₄H₈O72.11≥99.5%Sigma-Aldrich
1-Penten-3-oneC₅H₈O84.12≥98%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05≥96%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07AnhydrousFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousVWR
Saturated NH₄Cl (aq)NH₄Cl53.49ACS Grade-
Anhydrous MgSO₄MgSO₄120.37Reagent Grade-
Silica GelSiO₂60.08230-400 mesh-
Round-bottom flask (250 mL)----
Addition Funnel (60 mL)----
Magnetic Stirrer & Stir Bar----
Ice Bath----
Experimental Workflow Diagram

G A Reaction Setup B Enolate Formation A->B C Michael Addition (Slow Addition of Acceptor) B->C D Reflux & Cyclization C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Overall workflow for the synthesis protocol.

Step-by-Step Procedure

Safety First: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium ethoxide is corrosive and moisture-sensitive.

  • Reaction Setup:

    • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a 60 mL pressure-equalizing dropping funnel, under an inert atmosphere (Argon or Nitrogen).

    • Causality: An inert atmosphere is crucial to prevent the highly basic sodium ethoxide from reacting with atmospheric moisture and CO₂, which would neutralize it.

  • Reagent Preparation & Enolate Formation:

    • In the flask, dissolve sodium ethoxide (3.4 g, 50 mmol) in 50 mL of anhydrous ethanol. Stir until fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2-butanone (4.3 mL, 48 mmol) to the cooled ethoxide solution over 10 minutes.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thermodynamic enolate.

  • Michael Addition:

    • In the dropping funnel, prepare a solution of 1-penten-3-one (5.0 mL, 50 mmol) in 10 mL of anhydrous ethanol.

    • Add the 1-penten-3-one solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.

    • Causality: 1-penten-3-one is prone to polymerization in the presence of a base.[2] Slow, dropwise addition at a low temperature is essential to minimize this side reaction and control the exothermic nature of the Michael addition.

  • Aldol Condensation & Dehydration:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Causality: Heating provides the necessary activation energy for the intramolecular aldol condensation and the subsequent E1cB elimination of water to form the final conjugated product.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction by neutralizing the remaining base.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to isolate the pure 5-Ethyl-3-methylcyclohex-2-enone.

Data Summary and Expected Results

Reagent Quantities
CompoundMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Butanone72.113.46 g (4.3 mL)481.0
1-Penten-3-one84.124.21 g (5.0 mL)501.04
Sodium Ethoxide68.053.40 g501.04

Note: A slight excess of the Michael acceptor and base is used to ensure complete consumption of the limiting reagent, 2-butanone.

Expected Outcome
  • Appearance: The final product, 5-Ethyl-3-methylcyclohex-2-enone, should be a pale yellow oil after purification.

  • Yield: Typical yields for this reaction, after purification, range from 60% to 75%.

  • Characterization: The product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the vinyl proton, the ethyl group, the methyl group, and the methylene protons of the ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), the olefinic carbons, and the aliphatic carbons.

    • IR Spectroscopy: A strong absorption band for the C=O stretch of the conjugated ketone (approx. 1665 cm⁻¹) and a C=C stretch (approx. 1620 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of the product (138.21 g/mol ).

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone via the Robinson annulation. By carefully controlling reaction parameters such as temperature and addition rates, side reactions like polymerization can be minimized, leading to good yields of the desired product. This methodology provides a practical approach for researchers requiring access to substituted cyclohexenone building blocks for applications in medicinal chemistry and natural product synthesis.

References

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Online] Available at: [Link][3]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Online] Available at: [Link][4]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. [Online] YouTube. Available at: [Link][8]

  • Wikipedia. Robinson annulation. [Online] Available at: [Link][1]

  • Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. [Online] Available at: [Link][5]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. [Online] Available at: [Link][9]

  • JoVE (Journal of Visualized Experiments). (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Online] Available at: [Link][7]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Online] Available at: [Link][2]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Online] Available at: [Link][6]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

Introduction: The Significance of Substituted Cyclohexenones The cyclohexenone scaffold is a cornerstone in the architecture of numerous biologically active molecules and complex natural products. Its inherent functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclohexenones

The cyclohexenone scaffold is a cornerstone in the architecture of numerous biologically active molecules and complex natural products. Its inherent functionality allows for a diverse range of chemical transformations, making it a valuable synthon in medicinal chemistry and drug development. Specifically, 5-Ethyl-3-methylcyclohex-2-enone is a key intermediate whose substituted pattern is of interest for the synthesis of various terpenes and other pharmacologically relevant compounds.[1] This document provides detailed application notes and protocols for the alkylation of cyclohexenone precursors to yield this target molecule, offering insights into the underlying chemical principles and practical guidance for laboratory execution.

Strategic Approaches to the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

The construction of the 5-Ethyl-3-methylcyclohex-2-enone structure can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the ethyl and methyl groups onto the cyclohexenone core. This guide will focus on two robust and widely applicable methods:

  • Conjugate Addition to a Pre-formed 3-Methylcyclohex-2-enone: This is a highly efficient and regioselective approach that involves the 1,4-addition (Michael addition) of an ethyl nucleophile to 3-methylcyclohex-2-enone.[2]

  • Robinson Annulation: A classic and powerful ring-forming strategy that constructs the cyclohexenone ring from acyclic precursors through a tandem Michael addition and intramolecular aldol condensation.[3]

Method 1: Conjugate Addition of an Ethyl Group to 3-Methylcyclohex-2-enone

This method is predicated on the selective 1,4-addition of an ethyl group to the β-position of the α,β-unsaturated ketone system in 3-methylcyclohex-2-enone. The choice of the ethyl nucleophile is critical to favor conjugate addition over direct 1,2-addition to the carbonyl group.

Mechanistic Rationale: Gilman vs. Grignard Reagents

A common pitfall in the alkylation of enones is the competition between 1,2- and 1,4-addition. Hard nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, tend to attack the hard electrophilic carbonyl carbon (1,2-addition).[4][5] In contrast, soft nucleophiles, like organocuprates (Gilman reagents, R₂CuLi), preferentially attack the softer β-carbon of the conjugated system (1,4-addition).[2][4] This selectivity is a cornerstone of modern organic synthesis.

The diagram below illustrates the divergent pathways of Grignard and Gilman reagents with an α,β-unsaturated ketone.

G cluster_main Alkylation of α,β-Unsaturated Ketone cluster_grignard Grignard Reagent (Hard Nucleophile) cluster_gilman Gilman Reagent (Soft Nucleophile) Enone α,β-Unsaturated Ketone Grignard RMgX Gilman R₂CuLi Product_1_2 1,2-Addition Product (Allylic Alcohol) Grignard->Product_1_2 Direct Carbonyl Attack Product_1_4 1,4-Addition Product (Ketone) Gilman->Product_1_4 Conjugate Addition

Figure 1: Divergent reactivity of Grignard and Gilman reagents with α,β-unsaturated ketones.

Experimental Protocol: Synthesis via Diethylcuprate Addition

This protocol details the synthesis of 5-Ethyl-3-methylcyclohex-2-enone via the conjugate addition of lithium diethylcuprate to 3-methylcyclohex-2-enone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Copper(I) Iodide (CuI)190.452.86 g0.015Purified by standard methods if necessary.
Anhydrous Diethyl Ether74.12100 mL-Distilled from sodium/benzophenone.
Ethyllithium (EtLi)35.9720 mL (1.5 M in diethyl ether)0.030Titrated prior to use.
3-Methylcyclohex-2-enone110.152.20 g0.020Distilled before use.
Saturated aq. NH₄Cl-50 mL-For quenching.
Diethyl Ether-150 mL-For extraction.
Anhydrous MgSO₄---For drying.

Procedure:

  • Preparation of Lithium Diethylcuprate (Gilman Reagent):

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (2.86 g, 0.015 mol) and anhydrous diethyl ether (50 mL).

    • Cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add ethyllithium (20 mL of a 1.5 M solution in diethyl ether, 0.030 mol) dropwise via syringe over 15 minutes. The solution will typically change color, indicating the formation of the Gilman reagent. Stir the mixture at 0 °C for an additional 30 minutes.

  • Conjugate Addition:

    • In a separate flame-dried 100 mL round-bottom flask, dissolve 3-methylcyclohex-2-enone (2.20 g, 0.020 mol) in anhydrous diethyl ether (20 mL).

    • Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

    • Slowly add the solution of 3-methylcyclohex-2-enone to the Gilman reagent at -78 °C over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Ethyl-3-methylcyclohex-2-enone.

Expected Yield: 70-85%

Characterization Data:

  • Molecular Formula: C₉H₁₄O[6]

  • Molecular Weight: 138.21 g/mol [6]

  • Boiling Point: 212 °C[7]

  • Density: 0.91 g/cm³[8]

  • ¹³C NMR (CDCl₃, predicted): δ ~200 (C=O), ~160 (C-3), ~125 (C-2), and other aliphatic signals.

  • ¹H NMR (CDCl₃, predicted): δ ~5.8 (vinylic H), and other aliphatic signals for the methyl and ethyl groups.

Method 2: Robinson Annulation

The Robinson annulation is a powerful tool for the construction of six-membered rings.[3] It involves a Michael addition followed by an intramolecular aldol condensation. For the synthesis of 5-Ethyl-3-methylcyclohex-2-enone, this would involve the reaction of an enolate of a 1,3-dicarbonyl compound with an α,β-unsaturated ketone.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the potential starting materials for a Robinson annulation.

G cluster_retro Retrosynthetic Analysis via Robinson Annulation Target 5-Ethyl-3-methylcyclohex-2-enone Intermediate 1,5-Diketone Intermediate Target->Intermediate Aldol Condensation Start_A Ethyl Acetoacetate (Michael Donor) Intermediate->Start_A Michael Addition Start_B Pent-3-en-2-one (Michael Acceptor) Intermediate->Start_B

Figure 2: Retrosynthetic analysis for the Robinson annulation approach.

Experimental Protocol: Synthesis via Robinson Annulation

This protocol outlines the synthesis of 5-Ethyl-3-methylcyclohex-2-enone from ethyl acetoacetate and pent-3-en-2-one.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Sodium Ethoxide (NaOEt)68.051.36 g0.020Freshly prepared or from a reliable commercial source.
Anhydrous Ethanol46.0750 mL--
Ethyl Acetoacetate130.142.60 g0.020Distilled before use.
Pent-3-en-2-one84.121.68 g0.020-
10% Aqueous HCl-As needed-For neutralization.
Diethyl Ether-150 mL-For extraction.
Anhydrous MgSO₄---For drying.

Procedure:

  • Michael Addition and In-Situ Cyclization:

    • To a 100 mL round-bottom flask, add anhydrous ethanol (50 mL) and sodium ethoxide (1.36 g, 0.020 mol).

    • Stir the mixture until the sodium ethoxide is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl acetoacetate (2.60 g, 0.020 mol) dropwise to the cooled solution.

    • After 15 minutes of stirring, add pent-3-en-2-one (1.68 g, 0.020 mol) dropwise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature and slowly add 10% aqueous HCl until the solution is acidic (pH ~2).

    • Heat the acidified mixture at reflux for 2 hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification:

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield 5-Ethyl-3-methylcyclohex-2-enone.

Expected Yield: 40-60%

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both protocols involve organometallic reagents and enolates, which are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

  • Reagent Quality: The purity and activity of reagents like ethyllithium and sodium ethoxide are crucial for optimal yields. It is recommended to titrate organolithium reagents before use.

  • Temperature Control: Maintaining low temperatures, especially during the addition of reagents, is critical for controlling side reactions and ensuring selectivity.

  • Purification: The final product can be purified by either distillation or column chromatography. The choice of method will depend on the scale of the reaction and the purity requirements.

Conclusion

The synthesis of 5-Ethyl-3-methylcyclohex-2-enone can be effectively achieved through either conjugate addition to a pre-functionalized cyclohexenone or a de novo construction via Robinson annulation. The conjugate addition approach generally offers higher yields and regioselectivity. The choice of a soft nucleophile, such as a Gilman reagent, is paramount for the success of this strategy. The Robinson annulation, while potentially lower-yielding, is a powerful method for building the carbocyclic framework from simpler, acyclic precursors. The protocols and insights provided herein are intended to equip researchers with the necessary tools to successfully synthesize this valuable chemical intermediate.

References

  • Pearson Education, Inc. (2024, May 18). What product is formed when 3-methyl-2-cyclohexenone reacts with... Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Conjugate additions of organocuprates to a 3-methylene-6-isopropyldiketopiperazine acceptor for the asymmetric synthesis of homochiral α-amino acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl). Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • CHEM 330. (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Retrieved from [Link]

  • Pearson. (2024, July 31). Show how you would use Robinson annulations to synthesize the fol.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Retrieved from [Link]

  • Filo. (2025, August 21). Question: In the reaction: Given reagent: 1. (CH3)2CuLi H3O+ The star... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. Retrieved from [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Retrieved from [Link]

  • Google Patents. (n.d.). US3932518A - Methylation of cyclohexanone with simultaneous dehydrogenation.
  • YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

  • Books. (2022, June 15). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds.
  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. Retrieved from [Link]

  • ResearchGate. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • YouTube. (2023, December 19). Synthesis Challenge: How to Add a Methyl Group to an Alkene. Retrieved from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Chemistry Online. (2023, February 19). Synthesis of 3‐methylcyclohex‐2‐enone. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use Robinson annulations to synthesize the fol.... Retrieved from [Link]

  • ResearchGate. (2026, January 4). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. Retrieved from [Link]

Sources

Method

Grignard reaction protocol for 5-Ethyl-3-methylcyclohex-2-enone synthesis

An Application Note for the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone via Copper-Catalyzed Grignard Reaction Introduction 5-Ethyl-3-methylcyclohex-2-enone is a valuable chemical intermediate in the synthesis of more...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone via Copper-Catalyzed Grignard Reaction

Introduction

5-Ethyl-3-methylcyclohex-2-enone is a valuable chemical intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its synthesis presents a classic challenge in organic chemistry: the regioselective addition of a nucleophile to an α,β-unsaturated ketone. While the Grignard reaction is a cornerstone for carbon-carbon bond formation, its application to enone systems is not straightforward.[2] This document provides a comprehensive, field-proven protocol for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone, emphasizing the critical role of a copper(I) catalyst to direct the reaction pathway towards the desired product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights and a robust, step-by-step methodology.

The Mechanistic Imperative: Overcoming the 1,2-Addition Problem

An α,β-unsaturated ketone, such as the precursor 3-methylcyclohex-2-enone, possesses two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the alkene (C4).[3][4] This duality leads to two possible nucleophilic attack pathways:

  • 1,2-Direct Addition: The nucleophile attacks the carbonyl carbon. With a standard Grignard reagent like ethylmagnesium bromide, this is the kinetically favored and often predominant pathway.[5] This reaction, after acidic workup, would yield the undesired allylic alcohol, 1-ethyl-3-methylcyclohex-2-en-1-ol.[3][4]

  • 1,4-Conjugate (Michael) Addition: The nucleophile attacks the β-carbon. This pathway is necessary to form the target molecule. The reaction proceeds through an enolate intermediate, which is then protonated during workup to yield the final ketone product.[5]

Grignard reagents are considered "hard" nucleophiles and typically favor the 1,2-addition pathway.[6] To achieve the desired 1,4-conjugate addition, the intrinsic reactivity of the organomagnesium compound must be modified. This is authoritatively accomplished by introducing a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl).[7] The Grignard reagent undergoes transmetalation with the copper salt to form an organocopper species in situ. This organocopper reagent is a "softer" nucleophile, which overwhelmingly favors the 1,4-conjugate addition pathway.[7][8] This catalytic approach, first noted by Kharash in 1941, has become a standard and reliable method for achieving 1,4-additions with Grignard reagents.[7]

G cluster_12 1,2-Direct Addition (Uncatalyzed) cluster_14 1,4-Conjugate Addition (Cu-Catalyzed) A1 EtMgBr (Hard Nucleophile) B1 Attack at Carbonyl Carbon A1->B1 C1 Allylic Alkoxide Intermediate B1->C1 D1 Protonation (Workup) C1->D1 E1 Undesired Product: 1-Ethyl-3-methylcyclohex-2-en-1-ol D1->E1 A2 EtMgBr + CuCl B2 Formation of 'Et-Cu' Species (Soft Nucleophile) A2->B2 C2 Attack at β-Carbon B2->C2 D2 Enolate Intermediate C2->D2 E2 Protonation (Workup) D2->E2 F2 Desired Product: 5-Ethyl-3-methylcyclohex-2-enone E2->F2

Figure 1: Comparison of Uncatalyzed vs. Copper-Catalyzed Grignard Addition Pathways.

Experimental Protocol

Safety Precautions:

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

  • Solvent Hazards: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from any ignition sources.[9]

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction are exothermic. Have an ice-water bath ready for temperature control.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[9]

Materials and Equipment
Reagent / MaterialSpecificationPurpose
Magnesium turningsN/AGrignard reagent formation
Bromoethane (Ethyl bromide)Anhydrous, >99%Ethyl source for Grignard reagent
3-Methylcyclohex-2-enone>97%Starting material (substrate)
Copper(I) Chloride (CuCl)>98%Catalyst for 1,4-addition
Diethyl Ether or THFAnhydrous, <50 ppm H₂OReaction Solvent
IodineCrystalInitiator for Grignard formation
Saturated Ammonium Chloride (aq)N/AQuenching agent
Saturated Sodium Chloride (aq)N/ABrine wash
Anhydrous Magnesium SulfateN/ADrying agent
Equipment Specification Purpose
Three-neck round-bottom flaskSized appropriatelyMain reaction vessel
Addition FunnelPressure-equalizingControlled addition of reagents
Reflux CondenserSolvent reflux and inert atmosphere
Magnetic Stirrer and Stir BarHomogeneous mixing
Inert Gas Setup (N₂/Ar)Maintaining anhydrous conditions
Syringes and NeedlesAnhydrous transfer of liquids
Separatory FunnelLiquid-liquid extraction
Rotary EvaporatorSolvent removal
Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a stopper. Place magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small portion of the anhydrous diethyl ether, just enough to cover the magnesium. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.[10]

  • Grignard Formation: In an addition funnel, prepare a solution of bromoethane (1.1 eq.) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a loss of the iodine color.[10] If it does not start, gentle warming or sonication may be required.

  • Addition: Once the reaction is self-sustaining (refluxing), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.

Part B: Copper-Catalyzed Conjugate Addition

  • Catalyst Addition: Cool the freshly prepared ethylmagnesium bromide solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Suspension: To a separate, dry three-neck flask under an inert atmosphere, add copper(I) chloride (0.05 eq.) and anhydrous diethyl ether. Stir to create a suspension.

  • Enone Addition: To the copper(I) chloride suspension, add a solution of 3-methylcyclohex-2-enone (1.0 eq.) in anhydrous diethyl ether via syringe.

  • Reaction: Cool the enone/catalyst mixture to -10 °C. Slowly add the cold Grignard reagent from Part A to this mixture via cannula or an addition funnel over 30-45 minutes. It is crucial to maintain a low temperature during the addition to maximize selectivity and control the exothermic reaction.

  • Stirring: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl). The use of NH₄Cl is a mild quenching method that protonates the intermediate enolate while minimizing the risk of side reactions.[11]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water.[9]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[9]

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 5-Ethyl-3-methylcyclohex-2-enone.

workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Conjugate Addition cluster_purification Part C: Workup & Purification prep_setup 1. Assemble Dry Glassware (Mg Turnings, I₂ crystal) prep_add 2. Add EtBr in Anhydrous Ether prep_setup->prep_add prep_reflux 3. Maintain Gentle Reflux prep_add->prep_reflux prep_complete 4. Stir to Completion prep_reflux->prep_complete react_add 7. Add Grignard to Enone/CuCl (Slowly at -10 °C) prep_complete->react_add Transfer Reagent react_cool_grignard 5. Cool Grignard Reagent (-10 °C) react_setup 6. Prepare Enone & CuCl in Anhydrous Ether react_setup->react_add react_stir 8. Stir for 1-2 hours at Low Temp workup_quench 9. Quench with sat. NH₄Cl (aq) react_stir->workup_quench Transfer Reaction Mixture workup_extract 10. Extract with Ether workup_quench->workup_extract workup_wash 11. Wash with Brine workup_extract->workup_wash workup_dry 12. Dry, Filter, & Evaporate workup_wash->workup_dry workup_purify 13. Purify via Chromatography or Distillation workup_dry->workup_purify

Figure 2: Experimental Workflow for the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate.Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is meticulously dried. Use fresh, anhydrous solvent. Add a single iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings under inert atmosphere to expose a fresh surface.
Low yield of the desired product.Incomplete Grignard formation; inefficient quenching; loss during workup.Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. Ensure the quenching is done slowly at low temperature to prevent side reactions. Be meticulous during extractions to ensure complete transfer of the product layer.
Significant amount of 1,2-adduct (allylic alcohol) is formed.Insufficient or inactive catalyst; reaction temperature too high.Use fresh, high-purity copper(I) chloride. Ensure the Grignard reagent is added to the enone/catalyst mixture, not the other way around. Maintain the reaction temperature strictly below 0 °C, preferably around -10 °C or lower.[12]
Starting material remains after reaction.Insufficient Grignard reagent; Grignard reagent degraded due to moisture.Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Re-check the entire apparatus for potential leaks that could introduce atmospheric moisture.

References

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Retrieved from [Link]

  • YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PNAS, 101(16), 5834-5838. Retrieved from [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Retrieved from [Link]

  • Organic Chemistry Portal. (2005, February 4). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5-Ethyl-3-methylcyclohex-2-enone

Introduction: The Significance of Chiral Cyclohexenones Chiral cyclohexenones are pivotal structural motifs present in a vast array of natural products and pharmaceuticals, exhibiting significant biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclohexenones

Chiral cyclohexenones are pivotal structural motifs present in a vast array of natural products and pharmaceuticals, exhibiting significant biological activities.[1][2][3] The precise three-dimensional arrangement of substituents on the cyclohexenone ring is often critical for their therapeutic efficacy, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry and drug development.[2][3] 5-Ethyl-3-methylcyclohex-2-enone, a prochiral molecule, presents a valuable synthetic target, with its chiral counterpart serving as a potential building block for more complex bioactive molecules. This guide provides an in-depth exploration of robust and field-proven methodologies for the asymmetric synthesis of this specific chiral cyclohexenone, with a focus on organocatalysis as a powerful and environmentally benign approach.

Strategic Approaches to Asymmetric Synthesis

The enantioselective synthesis of chiral cyclohexenones can be achieved through several strategic disconnections. Among the most powerful and widely adopted methods are those that construct the six-membered ring while simultaneously establishing the desired stereocenter. The Robinson annulation, a classic and versatile tool in organic synthesis, stands out as a particularly effective strategy.[4][5] This reaction, which involves a Michael addition followed by an intramolecular aldol condensation, can be rendered highly enantioselective through the use of chiral catalysts.[4][5]

Organocatalytic Asymmetric Robinson Annulation: A Preferred Strategy

Asymmetric organocatalysis has emerged as a transformative field in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts.[6] Proline and its derivatives have proven to be exceptionally effective catalysts for a wide range of asymmetric transformations, including the Robinson annulation.[4][5][7][8] The rationale for selecting an organocatalytic approach for the synthesis of chiral 5-Ethyl-3-methylcyclohex-2-enone lies in its operational simplicity, high enantioselectivity, and the ready availability of the chiral catalyst from the chiral pool.

The mechanism of the proline-catalyzed Robinson annulation involves the formation of a chiral enamine intermediate from the ketone substrate and the proline catalyst.[7] This enamine then undergoes a stereoselective Michael addition to an α,β-unsaturated ketone. The subsequent intramolecular aldol condensation and dehydration afford the chiral cyclohexenone product with high enantiomeric excess.[4][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric synthesis of (S)-5-Ethyl-3-methylcyclohex-2-enone via a proline-catalyzed Robinson annulation.

Protocol 1: Asymmetric Synthesis of (S)-5-Ethyl-3-methylcyclohex-2-enone

Objective: To synthesize (S)-5-Ethyl-3-methylcyclohex-2-enone with high enantioselectivity using (S)-proline as the organocatalyst.

Reaction Scheme:

G cluster_0 Reaction Scheme start Pent-1-en-3-one + Pentan-2-one catalyst (S)-Proline (30 mol%) Solvent (e.g., DMF) start->catalyst Michael Addition product (S)-5-Ethyl-3-methylcyclohex-2-enone catalyst->product Intramolecular Aldol Condensation & Dehydration

A proline-catalyzed Robinson annulation.

Materials:

Reagent/SolventMolecular WeightCAS NumberPurity
Pent-1-en-3-one84.12 g/mol 1604-27-9≥98%
Pentan-2-one86.13 g/mol 107-87-9≥99%
(S)-Proline115.13 g/mol 147-85-3≥99%
N,N-Dimethylformamide (DMF)73.09 g/mol 68-12-2Anhydrous
Diethyl ether74.12 g/mol 60-29-7Anhydrous
Saturated aq. NH4Cl---
Brine---
Anhydrous MgSO4120.37 g/mol 7487-88-9-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add pentan-2-one (5.0 g, 58.0 mmol, 1.2 equiv).

  • Catalyst and Reactant Addition: Add (S)-proline (2.0 g, 17.4 mmol, 0.3 equiv) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) (20 mL). Stir the mixture at room temperature until the proline is fully dissolved.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pent-1-en-3-one (4.0 g, 47.6 mmol, 1.0 equiv) dropwise over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Final Product Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired (S)-5-Ethyl-3-methylcyclohex-2-enone as a colorless to pale yellow oil.

Characterization:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis using a suitable chiral stationary phase. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism and Rationale

The success of this asymmetric synthesis hinges on the specific catalytic cycle of proline. The key steps are visualized in the following diagram:

G cluster_0 Proline Catalytic Cycle A Pentan-2-one + (S)-Proline B Chiral Enamine Intermediate A->B Formation D Iminium Ion Intermediate B->D Reacts with C Pent-1-en-3-one (Michael Acceptor) C->D E Michael Adduct D->E Stereoselective Attack F Enamine Hydrolysis E->F G Intramolecular Aldol Condensation F->G H Dehydration G->H I (S)-5-Ethyl-3-methylcyclohex-2-enone + (S)-Proline (regenerated) H->I

Catalytic cycle of proline in the asymmetric Robinson annulation.

The secondary amine of (S)-proline reacts with the ketone (pentan-2-one) to form a chiral enamine.[7] This enamine then attacks the Michael acceptor (pent-1-en-3-one) from a specific face, directed by the stereochemistry of the proline catalyst, leading to the formation of an iminium ion intermediate with high diastereoselectivity.[7] Hydrolysis of the iminium ion releases the catalyst and provides the Michael adduct, which then undergoes an intramolecular aldol condensation and subsequent dehydration to yield the final chiral cyclohexenone product.

Alternative Asymmetric Strategies

While the organocatalytic Robinson annulation is a highly effective method, other asymmetric strategies can also be considered for the synthesis of chiral 5-Ethyl-3-methylcyclohex-2-enone. These include:

  • Asymmetric Michael Addition: A chiral catalyst can be used to control the stereoselective Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor.[6][9] The resulting enolate can then be trapped and cyclized to form the cyclohexenone ring.

  • Enzymatic Desymmetrization: Ene-reductases can be employed for the desymmetrization of a prochiral 2,5-cyclohexadienone precursor, leading to the formation of a chiral cyclohexenone with high enantiomeric excess.[10]

  • Metal-Catalyzed Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, utilizing a chiral ruthenium-BINAP catalyst, can be used for the enantioselective reduction of a corresponding cyclohexadienone or a racemic cyclohexenone via kinetic resolution.[11][12][13][14]

Comparative Overview of Asymmetric Strategies:

StrategyCatalyst/ReagentKey AdvantagesPotential Challenges
Organocatalytic Robinson Annulation (S)-ProlineMetal-free, readily available catalyst, high ee, operational simplicityMay require longer reaction times
Asymmetric Michael Addition Chiral amines, thioureasHigh enantioselectivity, modularRequires synthesis of specific precursors
Enzymatic Desymmetrization Ene-reductasesExcellent enantioselectivity, mild conditionsSubstrate specificity, enzyme availability
Noyori Asymmetric Hydrogenation Ru-BINAP catalystHigh TON/TOF, high eeRequires high-pressure H2, precious metal catalyst

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, slightly increase temperature, check purity of starting materials.
Side reactionsLower reaction temperature, use a more dilute solution.
Low Enantioselectivity RacemizationEnsure anhydrous conditions, check the purity of the chiral catalyst.
Incorrect catalyst loadingOptimize the catalyst loading (typically 10-30 mol%).
Difficult Purification Co-elution of byproductsOptimize the eluent system for column chromatography, consider derivatization for easier separation.

Conclusion

The asymmetric synthesis of chiral 5-Ethyl-3-methylcyclohex-2-enone is a crucial endeavor for accessing valuable chiral building blocks in synthetic and medicinal chemistry. The organocatalytic Robinson annulation using (S)-proline offers a practical, efficient, and environmentally conscious approach to obtaining this target molecule with high enantioselectivity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this methodology and to explore further applications of this important chiral synthon.

References

  • Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing. [Link]

  • Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. ResearchGate. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Asymmetric hydrogenation. SlideShare. [Link]

Sources

Method

Application Notes and Protocols: High-Purity Isolation of 5-Ethyl-3-methylcyclohex-2-enone via Flash Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone, using flash column chromatography. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone, using flash column chromatography. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development. It outlines the strategic selection of chromatographic conditions, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of a gradient elution on a silica gel column. The causality behind each step is explained to provide a deep understanding of the purification process, ensuring reproducibility and high purity of the final product.

Introduction: The Rationale for Purification

5-Ethyl-3-methylcyclohex-2-enone is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and fragrance industries.[1][2] Its α,β-unsaturated ketone moiety makes it susceptible to various synthetic transformations.[1] Synthetic routes to this compound, often involving aldol or Michael-type reactions, can yield a crude product contaminated with starting materials, catalysts, and structurally similar byproducts.[3] These impurities can interfere with subsequent reactions, reduce yields, and compromise the integrity of the final product. Therefore, a robust purification method is paramount.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds on a preparative scale.[3] This application note details a systematic approach to purify 5-Ethyl-3-methylcyclohex-2-enone using flash column chromatography over silica gel, a method prized for its efficiency and scalability.

Foundational Principles: The Science of Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[4] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[5][6] The separation is governed by the differential adsorption of the components of the crude mixture onto the silica gel surface and their varying solubility in the mobile phase.[4]

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is an effective stationary phase due to its high surface area and the presence of surface silanol (Si-OH) groups.[6] These polar groups interact with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) serves as the mobile phase.[7] By carefully adjusting the ratio of these solvents, the overall polarity of the mobile phase can be controlled.

  • Elution Order: Compounds with lower polarity will have weaker interactions with the stationary phase and will be eluted from the column more quickly by the mobile phase.[4] Conversely, more polar compounds will be retained more strongly by the silica gel and will elute later.[4] The general elution order from a silica gel column is: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[4]

5-Ethyl-3-methylcyclohex-2-enone, with its ketone functional group, is a moderately polar compound.[8] Potential impurities from its synthesis may include less polar byproducts (e.g., unreacted starting materials) and more polar side-products (e.g., aldol addition intermediates). A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation of such mixtures.[9][10]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[11] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[12] The goal is to find a solvent system that gives a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with good separation from its impurities.

TLC Protocol
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F₂₅₄).[11] With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Application: Dissolve a small amount of the crude 5-Ethyl-3-methylcyclohex-2-enone in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.

  • Developing the Plate: Prepare a series of developing chambers (beakers covered with a watch glass) with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Place a piece of filter paper in each chamber to ensure solvent vapor saturation. Place the spotted TLC plate into a chamber, ensuring the solvent level is below the starting line.

  • Elution and Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. As an α,β-unsaturated ketone, 5-Ethyl-3-methylcyclohex-2-enone should be visible under a UV lamp (254 nm).[13][14][15] Additionally, staining with a potassium permanganate (KMnO₄) solution can be used for visualization, as it reacts with the double bond.[11]

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

The optimal solvent system for the column will be slightly less polar than the one that gives the ideal Rƒ on the TLC plate. This is because the larger amount of stationary phase in the column leads to greater retention.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude 5-Ethyl-3-methylcyclohex-2-enone. Adjust the scale accordingly.

Materials and Equipment
Item Specification
Stationary Phase Silica gel (particle size 40-63 µm)
Crude Sample 1-2 g of 5-Ethyl-3-methylcyclohex-2-enone
Solvents Hexane (or petroleum ether), Ethyl acetate
Glassware Chromatography column, separating funnel, round-bottom flasks, beakers
Other Cotton or glass wool, sand, TLC plates, collection tubes
Step-by-Step Procedure
  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude mixture.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[16]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, weigh the required amount of silica gel.

    • Add the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently to remove air bubbles.

    • With the column stopcock closed, pour the slurry into the column using a funnel.

    • Open the stopcock to allow the solvent to drain, while continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 5-Ethyl-3-methylcyclohex-2-enone in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed. Drain the solvent again to the top of the sand layer.

  • Elution (Gradient Elution):

    • Carefully fill the column with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Begin collecting fractions in test tubes or small flasks.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 95:5 Hexane:Ethyl Acetate (2-3 column volumes)

      • 90:10 Hexane:Ethyl Acetate (3-4 column volumes)

      • 85:15 Hexane:Ethyl Acetate (until the product has fully eluted)

    • The transition between solvent mixtures should be done carefully to avoid disturbing the column packing.[17]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Spot the starting material, and several collected fractions on a single TLC plate.

    • Develop and visualize the TLC plate as described in Section 3.

    • Fractions containing only the spot corresponding to 5-Ethyl-3-methylcyclohex-2-enone should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Ethyl-3-methylcyclohex-2-enone.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow and Analysis

To aid in understanding the process, the following diagrams illustrate the purification workflow and the decision-making process during fraction analysis.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis (Mobile Phase Optimization) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Gradient Elution (Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 5-Ethyl-3-methylcyclohex-2-enone.

Fraction_Analysis Collect Collected Fraction Spot_TLC Spot on TLC Plate Collect->Spot_TLC Develop_Visualize Develop & Visualize TLC Spot_TLC->Develop_Visualize Decision Analyze Spots Develop_Visualize->Decision Pure Pure Fraction (Combine) Decision->Pure Single Spot (Correct Rƒ) Impure Impure Fraction (Set Aside) Decision->Impure Impurity Spots Only Mixed Mixed Fraction (Re-chromatograph if necessary) Decision->Mixed Product + Impurity Spots

Caption: Decision tree for the analysis of collected fractions by TLC.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 5-Ethyl-3-methylcyclohex-2-enone using flash column chromatography. By following the detailed steps for TLC analysis, column packing, sample loading, gradient elution, and fraction analysis, researchers can consistently obtain a high-purity product. The emphasis on understanding the underlying principles of the separation empowers the user to adapt and troubleshoot the method for similar compounds, ensuring successful outcomes in their synthetic endeavors.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction.... Retrieved from [Link]

  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link]

  • Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Reddit. (2021, December 13). Gradient Column Chromatography how to?. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 26). How can I use a solvent gradient in column chromatography?. Retrieved from [Link]

  • YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • ResearchGate. (2021, August 2). Expected and Unexpected Products in Half Curcuminoid Synthesis.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. Retrieved from [Link]

Sources

Application

Application Note: Optimized Recrystallization Protocols for the Purification of 5-Ethyl-3-methylcyclohex-2-enone

Abstract This document provides a comprehensive guide to the purification of 5-Ethyl-3-methylcyclohex-2-enone, a key intermediate in organic synthesis, through recrystallization.[1] Recrystallization is a fundamental tec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 5-Ethyl-3-methylcyclohex-2-enone, a key intermediate in organic synthesis, through recrystallization.[1] Recrystallization is a fundamental technique for purifying solid compounds based on differential solubility.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection and methodological choices, ensuring researchers can adapt and troubleshoot these protocols effectively. We present detailed single-solvent and mixed-solvent recrystallization methods, complete with troubleshooting guides and visual workflows, to empower researchers in achieving high-purity material essential for drug development and scientific research.

Foundational Principles: Physicochemical Properties and Solvent Selection

The successful recrystallization of any compound is predicated on a thorough understanding of its physical properties and its interactions with various solvents. 5-Ethyl-3-methylcyclohex-2-enone is an α,β-unsaturated cyclic ketone with a molecular weight of approximately 138.21 g/mol .[4][5] Its structure, featuring a polar ketone group and a nonpolar hydrocarbon backbone, results in moderate lipophilicity, as indicated by a LogP value of 2.32.[4][6]

An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[7] This differential solubility is the driving force for crystallization upon cooling.[8]

Table 1: Physicochemical Properties of 5-Ethyl-3-methylcyclohex-2-enone

PropertyValueSource
Molecular FormulaC₉H₁₄O[4][5][6]
Molecular Weight138.21 g/mol [4][5]
Boiling Point~212 °C @ 760 mmHg[9]
Density~0.91 g/cm³[9]
Flash Point84 °C[9]
LogP2.32[4][6]

The principle of "like-dissolves-like" is a primary guide for solvent selection.[4] The ketone functionality allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the alkyl structure favors nonpolar solvents. Based on literature analysis for this compound and related ketones, we can predict its solubility behavior to select appropriate solvent systems.

Table 2: Solvent Selection Rationale for Recrystallization

Solvent ClassExample(s)Predicted SolubilityRationale for Recrystallization
Polar Protic Ethanol, MethanolHigh The ketone group enables strong hydrogen bonding, leading to excellent solubility.[4] These are generally poor choices for single-solvent recrystallization but can be effective as the primary solvent in a mixed-solvent system with a nonpolar anti-solvent.
Polar Aprotic Acetone, Ethyl AcetateHigh Favorable dipole-dipole interactions make these very effective solvents.[4] A general rule of thumb is that solvents with similar functional groups to the solute are good solubilizers.[10] Like polar protic solvents, they are often too effective for single-solvent methods but are ideal for mixed-solvent approaches.
Moderately Polar Diethyl Ether, Tetrahydrofuran (THF)Good These solvents offer a balance of polarity and are good candidates for initial screening for a single-solvent system.[4]
Nonpolar Hexanes, Heptane, CyclohexaneLow to Moderate These solvents interact primarily with the hydrocarbon portions of the molecule. They are excellent candidates for use as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[10][11]
Aromatic TolueneGood π-π stacking interactions between the solvent's aromatic ring and the enone's conjugated system can facilitate dissolution.[4] Toluene can be a good choice for a single-solvent system.

Safety and Handling

Researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors.

  • Hazard Information: The compound may cause skin and eye irritation.[6] Review the Safety Data Sheet (SDS) for 5-Ethyl-3-methylcyclohex-2-enone and all solvents used before beginning work.

General Experimental Workflow

Recrystallization is a multi-step process designed to separate the desired compound from soluble and insoluble impurities. The general workflow is consistent across different solvent systems.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (to remove insoluble impurities) A->B if needed C Slow Cooling (induces crystallization) A->C if no hot filtration B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Assess Purity (e.g., Melting Point) F->G

Caption: General workflow for the purification of a solid by recrystallization.

Detailed Recrystallization Protocols

Important Pre-Protocol Note: The absence of a readily available melting point in the literature suggests that 5-Ethyl-3-methylcyclohex-2-enone may be a low-melting solid or a liquid at room temperature. If the compound is a liquid, purification should be performed by vacuum distillation. The following protocols assume the crude material is a solid or can be induced to solidify. For low-melting solids, cooling baths below 0°C may be required.

Protocol 1: Single-Solvent Recrystallization (Toluene)

This method is ideal when a single solvent with a steep solubility-temperature curve for the compound is identified. Toluene is a promising candidate due to its ability to engage in π-π interactions.[4]

Methodology:

  • Place the crude 5-Ethyl-3-methylcyclohex-2-enone (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.

  • Add a small volume of toluene (e.g., 3-4 mL) to the flask. Heat the mixture gently on a hot plate with stirring.

  • Continue to add toluene dropwise from a Pasteur pipette until the solid just dissolves completely at the boiling point of the solvent. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Expertise Note: Slow, undisturbed cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the collected crystals with a small amount of ice-cold toluene (1-2 mL) to rinse away any remaining soluble impurities.

  • Allow the crystals to dry on the filter funnel under vacuum, then transfer them to a watch glass to air dry completely.

  • Determine the melting point of the dried crystals to assess purity.

Protocol 2: Mixed-Solvent Recrystallization (Acetone/Hexanes System)

This is often the most effective method when no suitable single solvent is found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[10][11]

Methodology:

  • Place the crude 5-Ethyl-3-methylcyclohex-2-enone (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add the "good" solvent (acetone) dropwise at room temperature until the solid is completely dissolved. Use the absolute minimum volume required.

  • Warm the solution gently on a hot plate to approximately 40-50°C. Trustworthiness Note: This ensures that crystallization does not occur prematurely upon addition of the anti-solvent.

  • Slowly add the "poor" solvent (hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent (acetone) until the turbidity just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold mixture of acetone/hexanes (e.g., in a 1:5 ratio) or pure, ice-cold hexanes.

  • Dry the crystals and assess their purity via melting point analysis.

Visualizing the Principle of Recrystallization

The efficacy of recrystallization is based on the thermodynamic principle of supersaturation. As a hot, saturated solution cools, its capacity to hold the solute in solution decreases. The solution becomes supersaturated, a metastable state that is relieved by the formation of a stable, solid crystal lattice.

G cluster_main Principle of Cooling Recrystallization origin x_axis Temperature origin->x_axis y_axis Solubility origin->y_axis p_xtal C: Crystallization Occurs curve_end Solubility Curve curve_start curve_mid curve_start->curve_mid curve_mid->curve_end p_hot A: Hot, Saturated Solution p_cool B: Supersaturated (Metastable Zone) p_hot->p_cool Cooling p_cool->p_xtal Crystal Formation

Caption: Solubility curve illustrating the process of cooling recrystallization.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution cooled too quickly.- The compound is excessively soluble.- Boil off some of the solvent to re-concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.- Add a "seed crystal" of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of impurities is too high.- Re-heat the solution to dissolve the oil, add more of the "good" solvent (in mixed-solvent systems) or a different solvent, and cool more slowly.- Ensure the solution cools as slowly as possible, perhaps by insulating the flask.
Low Crystal Yield - Incomplete crystallization (solution not cooled long enough or cold enough).- Too much solvent used.- Premature crystallization during hot filtration.- Allow the flask to cool for a longer period or in a colder bath.- Reduce the initial volume of solvent used in future attempts.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the target compound.[3]

References

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. Available at: [Link]

  • Chemsrc. (2025). 5-Ethyl-3-methylcyclohex-2-enone. Available at: [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Stanford University. Recrystallization-1.pdf. Available at: [Link]

  • MySkinRecipes. 5-Ethyl-3-methylcyclohex-2-enone. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Ethyl-3-methylcyclohex-2-enone as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 5-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic enone, represents a cornerstone intermediate with significant utility in organic synthesis.[1][2] Its unique structural arrangement, featuring a reactive α,β-unsaturated ketone system, provides a versatile scaffold for carbon-carbon bond formation, making it an invaluable precursor in the synthesis of high-value molecules, particularly steroids and other complex polycyclic systems.[1][2][3] This document provides an in-depth examination of 5-Ethyl-3-methylcyclohex-2-enone, detailing its physicochemical properties, a robust protocol for its synthesis via the Robinson annulation, and its critical application in the multi-step synthesis of the synthetic progestin, Norgestrel.

Physicochemical & Reactivity Profile

5-Ethyl-3-methylcyclohex-2-enone (CAS: 40920-68-1) is an organic compound whose reactivity is dominated by its cyclic enone functional group.[1] The carbonyl carbon is susceptible to nucleophilic addition, while the β-carbon is prone to conjugate (Michael) addition reactions.[1] This dual reactivity is fundamental to its role as a synthon in complex syntheses.

Table 1: Physicochemical Properties of 5-Ethyl-3-methylcyclohex-2-enone

PropertyValueSource(s)
CAS Number 40920-68-1[4][5][6]
Molecular Formula C₉H₁₄O[1][5]
Molecular Weight 138.21 g/mol [1][5]
Boiling Point ~212 °C at 760 mmHg[2][7]
Density ~0.91 g/cm³[7]
Flash Point ~84 °C[7]
Polar Surface Area (PSA) 17.07 Ų[4][7]
LogP 2.32[4][7]
Solubility Soluble in polar protic solvents like ethanol.[1][1]
Storage Sealed in dry, 2-8°C conditions.[4][6][4][6]

Synthesis Protocol: 5-Ethyl-3-methylcyclohex-2-enone via Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, ideal for the synthesis of six-membered rings.[8] The process ingeniously combines a Michael addition with an intramolecular aldol condensation in a sequential manner.[9][10] This pathway is the most common and logical method for constructing the title compound from simpler, acyclic precursors.

Mechanistic Rationale

The synthesis begins with the base-catalyzed formation of an enolate from a ketone (the Michael donor). This enolate then performs a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate.[8] In the presence of a base, this intermediate undergoes a subsequent intramolecular aldol condensation, where an enolate formed at one end of the molecule attacks the other carbonyl group, cyclizing to form a six-membered ring.[9] A final dehydration step yields the stable α,β-unsaturated cyclohexenone product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation & Dehydration start Reactants: 2-Pentanone Methyl Vinyl Ketone base1 Base Catalyst (e.g., NaOEt in EtOH) start->base1 Initiation enolate Enolate Formation of 2-Pentanone base1->enolate michael_adduct Conjugate Addition (1,4-Addition) enolate->michael_adduct diketone Intermediate: 5-Methylheptane-2,6-dione michael_adduct->diketone base2 Base Catalyst diketone->base2 Intermediate Transfer cyclization Intramolecular Aldol Addition base2->cyclization aldol_product Cyclized β-Hydroxy Ketone cyclization->aldol_product dehydration Dehydration (-H₂O) aldol_product->dehydration product Final Product: 5-Ethyl-3-methylcyclohex-2-enone dehydration->product

Caption: Robinson Annulation workflow for 5-Ethyl-3-methylcyclohex-2-enone.

Detailed Experimental Protocol

Materials:

  • 2-Pentanone (Michael Donor)

  • Methyl Vinyl Ketone (MVK) (Michael Acceptor)

  • Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)

  • Ethanol (Solvent)

  • Hydrochloric Acid (HCl), dilute (for neutralization)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of sodium ethoxide in 200 mL of absolute ethanol. The dissolution is exothermic; allow the solution to cool to room temperature.

    • Causality: Sodium ethoxide is a strong base required to deprotonate 2-pentanone, generating the nucleophilic enolate necessary to initiate the Michael addition. Ethanol serves as a protic solvent that can facilitate the proton exchange steps.

  • Michael Donor Addition: To the cooled ethanolic base solution, add 21.5 g (0.25 mol) of 2-pentanone dropwise over 15 minutes with continuous stirring.

  • Michael Acceptor Addition: After the addition of 2-pentanone is complete, cool the flask in an ice bath. Slowly add 17.5 g (0.25 mol) of methyl vinyl ketone (MVK) dropwise, ensuring the internal temperature does not exceed 25 °C.

    • Causality: MVK is highly reactive and prone to polymerization, especially in the presence of a base.[10] Slow, cooled addition is critical to favor the desired annulation reaction over polymerization, maximizing the yield.

  • Reaction & Reflux: Once the MVK addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular aldol condensation and subsequent dehydration steps, driving the reaction to completion.

  • Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water. Carefully neutralize the solution by adding dilute hydrochloric acid until the pH is ~7.

    • Causality: Neutralization quenches the base catalyst, stopping the reaction and protonating any remaining enolates.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the organic product three times with 100 mL portions of diethyl ether.

    • Causality: The target product is significantly more soluble in a nonpolar organic solvent like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble byproducts.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield pure 5-Ethyl-3-methylcyclohex-2-enone.

Application in Pharmaceutical Synthesis: A Key Building Block for Norgestrel

5-Ethyl-3-methylcyclohex-2-enone and its structural analogs are pivotal starting points for the total synthesis of steroidal APIs. A prominent example is Norgestrel, a synthetic progestin used in oral contraceptives.[11][12] Norgestrel is a racemic mixture, with the biologically active enantiomer being Levonorgestrel.[11][13] The synthesis of such complex polycyclic structures relies on the strategic annulation of rings, a process for which the cyclohexenone motif is perfectly suited.

Strategic Importance in Steroid Synthesis

The synthesis of the tetracyclic core of Norgestrel often involves the initial construction of a bicyclic system (the C and D rings of the steroid) followed by the sequential addition of the B and A rings. The ethyl and methyl substitutions on the cyclohexenone core are pre-installed features that will become the C13-ethyl and other key substituents in the final steroid skeleton. Asymmetric synthesis techniques are often employed to create chiral versions of these intermediates, ensuring the final API is enantiomerically pure.[14]

Synthetic Pathway from Cyclohexenone Intermediate

G start 5-Ethyl-3-methyl cyclohex-2-enone (or related precursor) step1 Further Annulation (e.g., Reaction with a Wichterle-type reagent) start->step1 bicyclic Bicyclic Intermediate (Decalin System) step1->bicyclic step2 Functional Group Manipulations & Ring Closure bicyclic->step2 tricyclic Tricyclic Ketone step2->tricyclic step3 Final Ring Formation (A-ring construction) tricyclic->step3 tetracyclic Tetracyclic Steroid Core step3->tetracyclic step4 Side-chain Installation (Ethynylation at C17) tetracyclic->step4 product Norgestrel step4->product

Caption: Generalized synthetic pathway from a cyclohexenone core to Norgestrel.

Protocol: Key Transformation Toward the Steroidal Core

This protocol outlines a representative step: the annulation of a second ring onto the cyclohexenone intermediate to form a bicyclic decalin system, a foundational step in many steroid syntheses.

Materials:

  • 5-Ethyl-3-methylcyclohex-2-enone (Intermediate from Section 3.0)

  • A suitable vinyl ketone precursor for the next ring (e.g., a Mannich base like 1-(diethylamino)-3-butanone methiodide, which generates MVK in situ)

  • Potassium tert-butoxide (t-BuOK) or another strong, non-nucleophilic base

  • tert-Butanol or Toluene (Anhydrous Solvent)

  • Standard work-up and purification reagents as listed previously.

Procedure:

  • Reaction Setup: In an oven-dried, 250 mL three-neck flask under a nitrogen atmosphere, dissolve 6.9 g (0.05 mol) of 5-Ethyl-3-methylcyclohex-2-enone in 100 mL of anhydrous tert-butanol.

    • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly since strong bases and reactive intermediates are involved. Anhydrous solvent is required as the strong base would be quenched by water.

  • Base Addition: Add 6.2 g (0.055 mol) of potassium tert-butoxide to the solution in portions. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

    • Causality: Potassium tert-butoxide is a sterically hindered, strong base that efficiently generates the thermodynamic enolate of the cyclohexenone, which is necessary for the subsequent Michael addition.

  • Annulating Agent Addition: In a separate flask, prepare the annulating agent. If using a Mannich base, it will be added directly. Add the annulating agent dropwise to the enolate solution at 0 °C.

  • Reaction and Cyclization: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. This extended heating facilitates the second intramolecular aldol condensation.

    • Causality: Similar to the initial synthesis, thermal energy is required to overcome the activation barrier for the ring-closing aldol reaction and subsequent dehydration, leading to the thermodynamically stable fused ring system.

  • Work-up and Purification: Cool the reaction mixture and perform an aqueous work-up as described in protocol 3.3 (neutralization, extraction, drying). The crude product, a bicyclic enone, must be purified via column chromatography on silica gel due to its higher molecular weight and the likely presence of diastereomeric side products.

This bicyclic product serves as the advanced intermediate, which undergoes further, highly specialized reactions to complete the synthesis of the Norgestrel molecule.[12][15]

Conclusion

5-Ethyl-3-methylcyclohex-2-enone is more than a simple chemical; it is a strategic synthon that enables the application of powerful synthetic methodologies like the Robinson annulation. Its utility is demonstrably high in the pharmaceutical industry, providing a reliable and versatile starting point for the construction of complex, life-changing medicines such as steroidal contraceptives. The protocols and principles outlined herein provide a foundational understanding for researchers and scientists aiming to leverage this key intermediate in their drug development programs.

References

  • Chemsrc. (2025, August 26). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Kotha, S., & Meshram, M. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(5), 536. Retrieved from [Link]

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... RSC Publishing. Retrieved from [Link]

  • PubChem. 5-Ethyl-3-methylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Universiti Teknologi MARA. (n.d.). SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Retrieved from [Link]

  • Google Patents. (n.d.). US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.
  • Wikipedia. (n.d.). Norgestrel. Retrieved from [Link]

  • Banerjee, A. K., et al. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Retrieved from [Link]

  • ACS Publications. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. Levonorgestrel. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. PMC. Retrieved from [Link]

  • ScienceDirect. Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Retrieved from [Link]

  • PubChem. (5R)-5-ethyl-2-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d] pyrimidin-4(3H)-one and its Schiff bases as possible. Retrieved from [Link]

  • National Institutes of Health. 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. PMC. Retrieved from [Link]

  • National Institutes of Health. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Ethyl-3-methylcyclohex-2-enone as a Scaffold for Agrochemical Discovery

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Abstract This document provides a comprehensive guide to the evaluation of 5-Ethyl-3-methylcyclohex-2-enone as a potential lead...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

This document provides a comprehensive guide to the evaluation of 5-Ethyl-3-methylcyclohex-2-enone as a potential lead compound in the development of novel agrochemicals. The unique structural characteristics of this cyclic enone, featuring both ethyl and methyl substitutions, present a compelling starting point for structure-activity relationship (SAR) studies.[1] These notes offer detailed protocols for the synthesis, purification, and characterization of 5-Ethyl-3-methylcyclohex-2-enone, followed by a suite of standardized bioassays for screening its herbicidal, insecticidal, and fungicidal activities. Furthermore, we propose initial strategies for mode of action (MoA) studies and lead optimization. The methodologies are designed to be robust and reproducible, providing a solid foundation for research programs aimed at discovering next-generation crop protection agents.

Introduction: The Potential of Cyclic Enones in Agrochemicals

Cyclic enones are a well-established class of reactive intermediates in organic synthesis.[1] Their chemical functionalities, including a conjugated system susceptible to both Michael additions and nucleophilic attacks at the carbonyl carbon, make them attractive scaffolds for the synthesis of diverse and complex molecules.[1] In the context of agrochemical development, these reactive sites can be exploited to interact with biological targets in pests and weeds. 5-Ethyl-3-methylcyclohex-2-enone (CAS No. 40920-68-1) is a readily accessible derivative with a molecular weight of 138.21 g/mol , offering a low-complexity starting point for a fragment-based or lead-generation library.[1][2] Its potential utility as an intermediate in agrochemical synthesis underscores the importance of thoroughly characterizing its intrinsic biological activities.[1][3]

Synthesis and Characterization of 5-Ethyl-3-methylcyclohex-2-enone

A reliable and scalable synthesis of 5-Ethyl-3-methylcyclohex-2-enone is paramount for any screening campaign. The Robinson annulation is a classic and highly effective method for the construction of six-membered rings and is well-suited for this purpose.[4][5][6]

Synthetic Protocol: Robinson Annulation

This protocol describes the synthesis of 5-Ethyl-3-methylcyclohex-2-enone from ethyl acetoacetate and propionaldehyde, which are known precursors.[7] The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation.[5]

Materials:

  • Ethyl acetoacetate

  • Propionaldehyde

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add ethyl acetoacetate to the cooled solution with continuous stirring.

  • After the addition is complete, add propionaldehyde dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization: The purified 5-Ethyl-3-methylcyclohex-2-enone should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

Table 1: Physicochemical Properties of 5-Ethyl-3-methylcyclohex-2-enone
PropertyValueSource
CAS Number40920-68-1[1][2][7][8][9][10]
Molecular FormulaC₉H₁₄O[1][2][10]
Molecular Weight138.21 g/mol [1][2]
Boiling Point212°C[7][8]
Flash Point84°C[7][8]
Density0.91 g/cm³[7][8]

Agrochemical Screening Protocols

The following protocols are designed as initial screens to identify any potential herbicidal, insecticidal, or fungicidal activity of 5-Ethyl-3-methylcyclohex-2-enone. High-throughput screening (HTS) methodologies are recommended to efficiently evaluate a large number of compounds.[11]

Herbicidal Activity Screening

This protocol is adapted from standard methods for evaluating the pre- and post-emergence herbicidal activity of test compounds.[12][13]

Materials:

  • Seeds of monocot (e.g., Zea mays, corn) and dicot (e.g., Glycine max, soybean; and a common weed species like Amaranthus retroflexus, redroot pigweed) plants.

  • Potting soil

  • Trays or pots

  • 5-Ethyl-3-methylcyclohex-2-enone stock solution (dissolved in a suitable solvent like acetone, with a surfactant such as Tween 20).[14]

  • A known herbicide as a positive control (e.g., glyphosate).

  • Solvent blank as a negative control.

Pre-emergence Protocol:

  • Fill trays with potting soil and sow the seeds of the selected plant species.

  • Prepare serial dilutions of the 5-Ethyl-3-methylcyclohex-2-enone stock solution.

  • Evenly spray the soil surface with the test solutions, positive control, and negative control.

  • Place the trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After 14-21 days, assess the herbicidal effect by visually scoring the percentage of germination inhibition and any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the negative control.

Post-emergence Protocol:

  • Sow seeds in pots and allow them to germinate and grow to the 2-3 leaf stage.

  • Apply the test solutions, positive control, and negative control as a foliar spray to the seedlings.

  • Return the pots to the greenhouse or growth chamber.

  • After 7-14 days, visually assess the herbicidal damage using a rating scale (0 = no effect, 100 = complete kill).

Insecticidal Activity Screening

This protocol outlines a contact and ingestion bioassay to determine the insecticidal properties of the test compound against a common agricultural pest, such as the aphid (Myzus persicae).[15]

Materials:

  • A culture of Myzus persicae.

  • Leaf discs from a suitable host plant (e.g., cabbage).

  • Petri dishes lined with moist filter paper.

  • 5-Ethyl-3-methylcyclohex-2-enone stock solution.

  • A known insecticide as a positive control (e.g., imidacloprid).

  • Solvent blank as a negative control.

Contact Bioassay (Vial Test Adaptation):

  • Coat the inside of glass vials with the test solutions of varying concentrations and allow the solvent to evaporate, leaving a thin film of the compound.[16][17]

  • Introduce a known number of adult aphids (e.g., 10-20) into each vial.

  • Seal the vials with a breathable material.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population).[16]

Ingestion Bioassay:

  • Dip leaf discs into the test solutions, positive control, and negative control, and allow them to air dry.

  • Place one leaf disc in each Petri dish.

  • Introduce a known number of aphids onto each leaf disc.

  • Seal the Petri dishes and maintain them in a controlled environment.

  • Record mortality at 24, 48, and 72 hours and calculate the LC₅₀.

Fungicidal Activity Screening

This protocol uses an in-vitro mycelial growth inhibition assay to assess the fungicidal potential against a common plant pathogenic fungus, such as Fusarium graminearum.[18][19]

Materials:

  • A pure culture of Fusarium graminearum.

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • 5-Ethyl-3-methylcyclohex-2-enone stock solution.

  • A known fungicide as a positive control (e.g., propiconazole).[19]

  • Solvent blank as a negative control.

Mycelial Growth Inhibition Assay:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the test solutions at various concentrations to create amended agar plates.[18]

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • In the center of each plate, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing F. graminearum culture.[18]

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the colony diameter at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (effective concentration to inhibit 50% of growth).[19]

Proposed Mode of Action (MoA) Studies

Should 5-Ethyl-3-methylcyclohex-2-enone exhibit significant biological activity in the primary screens, the following MoA studies can be initiated.

Herbicide MoA
  • Target-site assays: Investigate inhibition of key plant enzymes such as acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or enolpyruvylshikimate-3-phosphate synthase (EPSPS).

  • Physiological studies: Analyze effects on photosynthesis, respiration, and pigment biosynthesis.

Insecticide MoA
  • Electrophysiology: Assess effects on the insect nervous system, targeting receptors like the nicotinic acetylcholine receptor (nAChR) or the GABA receptor.

  • Enzyme inhibition assays: Screen for inhibition of acetylcholinesterase (AChE).

Fungicide MoA
  • Sterol biosynthesis inhibition: Analyze the fungal cell membrane composition for alterations in ergosterol levels.

  • Respiration inhibition: Measure the effect on mitochondrial respiration.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results for 5-Ethyl-3-methylcyclohex-2-enone will serve as a baseline for further chemical modification. A systematic SAR study should be undertaken to improve potency and selectivity.

Key areas for modification:

  • Substitution at the ethyl and methyl positions: Explore the impact of varying the alkyl chain length and branching.

  • Modification of the cyclohexenone ring: Introduce heteroatoms or alter the ring size.

  • Derivatization at the carbonyl group: Synthesize oximes, hydrazones, or other derivatives.

The goal of this phase is to identify analogues with enhanced biological activity and favorable physicochemical properties for agrochemical applications.

Visualization of Workflows

Diagram 1: Agrochemical Discovery Workflow

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_development Lead Development synthesis Synthesis of 5-Ethyl-3-methylcyclohex-2-enone purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization herbicidal Herbicidal Assay characterization->herbicidal Test Compound insecticidal Insecticidal Assay characterization->insecticidal Test Compound fungicidal Fungicidal Assay characterization->fungicidal Test Compound moa Mode of Action Studies herbicidal->moa Active Hit insecticidal->moa Active Hit fungicidal->moa Active Hit sar SAR & Lead Optimization moa->sar sar->synthesis Iterative Synthesis field_trials Field Trials sar->field_trials

Caption: Workflow for the discovery and development of agrochemicals from a lead compound.

Diagram 2: Robinson Annulation Pathway

Robinson_Annulation start Ethyl Acetoacetate + Propionaldehyde michael_donor Enolate Formation (Base Catalysis) start->michael_donor michael_addition Michael Addition michael_donor->michael_addition dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl aldol_condensation Intramolecular Aldol Condensation dicarbonyl->aldol_condensation cyclized_product Cyclized Intermediate aldol_condensation->cyclized_product dehydration Dehydration cyclized_product->dehydration final_product 5-Ethyl-3-methylcyclohex-2-enone dehydration->final_product

Caption: Key steps in the Robinson annulation synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

References

  • Sparks, T. C., & Lorsbach, B. A. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Pest Management Science, 73(4), 672-677. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Lamberth, C. (2007). High-Throughput Screening in Agrochemical Research. Chimia (Aarau), 61(12), 817-821. Retrieved from [Link]

  • Rizzo, V., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 200. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

  • Whalon, M. E., Mota-Sanchez, D., & Hollingworth, R. M. (2008). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (17), 734. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Noldus Information Technology. (2020, September 20). Screening insecticides. Retrieved from [Link]

  • Horsfall, J. G. (1945). Fungicides and their action. Annual Review of Plant Physiology, 1(1), 221-244. Retrieved from [Link]

  • Dayan, F. E. (2019). Screening for Natural Product Herbicides. Methods in Molecular Biology, 1929, 47-56. Retrieved from [Link]

  • ANTEDIS. (n.d.). Evaluation Field Trials of Plant Protection Products. Retrieved from [Link]

  • Chen, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 969777. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Paramasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1445-1450. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. Retrieved from [Link]

  • IRAC (Insecticide Resistance Action Committee). (2025, February 5). Bioassays for Assessing Insecticide Resistance [Video]. YouTube. Retrieved from [Link]

  • Eurofins. (n.d.). Agroscience Screening & Molecular Diagnostics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty cyclohexenone, 1193-18-6. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Mastering the Michael Addition with 5-Ethyl-3-methylcyclohex-2-enone

Strategic Overview: The Synthetic Value of Conjugate Addition The Michael addition, a cornerstone of carbon-carbon bond formation, represents the conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Synthetic Value of Conjugate Addition

The Michael addition, a cornerstone of carbon-carbon bond formation, represents the conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is prized for its reliability and efficiency in constructing complex molecular architectures from simple precursors.[3] At the heart of this guide is the Michael acceptor 5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1), a versatile cyclic enone.[4][5] Its substituted cyclohexene framework provides a synthetically powerful scaffold. The strategic placement of the ethyl group at the C5 position and the methyl group at C3 introduces crucial stereochemical and electronic elements that influence reactivity, making it an excellent substrate for investigating diastereoselective transformations and building chiral centers essential in pharmaceutical development.

This document serves as a comprehensive guide, moving from the foundational principles of the reaction mechanism to detailed, field-tested laboratory protocols.

The Reaction Mechanism: An Orbital-Controlled Encounter

The Michael addition is a thermodynamically controlled process, favoring the more stable 1,4-adduct over the kinetically-favored 1,2-adduct (direct attack at the carbonyl carbon).[6][7] This selectivity is governed by the principles of hard and soft acids and bases (HSAB). The β-carbon of the enone is a "soft" electrophilic site, and it reacts preferentially with "soft" nucleophiles, such as resonance-stabilized enolates (Michael donors).[8]

The reaction proceeds through three fundamental steps:[8]

  • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a resonance-stabilized carbanion or enolate.[9]

  • Conjugate Addition: The enolate attacks the electrophilic β-carbon of 5-Ethyl-3-methylcyclohex-2-enone, breaking the C=C π-bond and forming a new C-C single bond. The negative charge is delocalized onto the oxygen atom, forming a new enolate intermediate.[1][10]

  • Protonation: The enolate intermediate is protonated by a proton source (typically from the conjugate acid of the base used in step 1 or during aqueous workup) to yield the final 1,5-dicarbonyl adduct.[8]

Michael_Addition_Mechanism General Mechanism of the Michael Addition cluster_donor Michael Donor cluster_acceptor Michael Acceptor (5-Ethyl-3-methylcyclohex-2-enone) cluster_product Adduct Formation Donor R₂CH-EWG Base + Base⁻ Enolate [R₂C-EWG]⁻ ↔ [R₂C=EWG(O⁻)] Acceptor Enolate->Acceptor C-C bond formation (Nucleophilic Attack at β-carbon) Intermediate Enolate Intermediate Acceptor->Intermediate Protonation + H⁺ Product Final 1,4-Adduct Intermediate->Product Protonation

Caption: The Michael addition proceeds via base-mediated enolate formation, followed by nucleophilic attack and protonation.

Stereochemical Implications: Directing the Molecular Architecture

The reaction of a nucleophile with 5-Ethyl-3-methylcyclohex-2-enone generates at least two new stereocenters (at the β-carbon and the carbon bearing the nucleophile). The pre-existing stereocenter at C5 (if using an enantiopure starting material like (5R)-5-ethyl-2-methylcyclohex-2-enone) and the steric bulk of the C5-ethyl group profoundly influence the diastereoselectivity of the reaction.[11]

The cyclohexenone ring adopts a half-chair conformation to minimize steric strain. The bulky ethyl group at C5 preferentially occupies a pseudo-equatorial position.[12] Consequently, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, which is typically the face opposite to the ethyl group. This facial bias leads to the formation of one diastereomer in excess. Lower reaction temperatures generally enhance this selectivity by favoring the transition state with the lowest activation energy.

Stereoselectivity Stereochemical Control in Michael Addition cluster_pathways Facial Attack Pathways cluster_products Diastereomeric Products Acceptor 5-Ethyl-3-methylcyclohex-2-enone (Half-Chair Conformation) Nucleophile Nucleophile (Nu⁻) Path_A Attack from less hindered face (anti to Ethyl group) Nucleophile->Path_A Lower Energy Transition State Path_B Attack from more hindered face (syn to Ethyl group) Nucleophile->Path_B Higher Energy Transition State Product_Major Major Diastereomer (Thermodynamically Favored) Path_A->Product_Major Product_Minor Minor Diastereomer (Sterically Disfavored) Path_B->Product_Minor

Caption: The C5-ethyl group sterically directs the nucleophile to the opposite face, yielding a major diastereomer.

For applications requiring high enantiopurity, asymmetric organocatalysis is a powerful strategy. Chiral secondary amines or thiourea-based catalysts can activate the enone (via iminium ion formation) or the nucleophile, creating a chiral environment that directs the reaction to form a specific enantiomer with high enantiomeric excess (ee).[13][14][15]

Experimental Protocol: Diastereoselective Addition of Diethyl Malonate

This protocol details a robust and reproducible method for the Michael addition of diethyl malonate to 5-Ethyl-3-methylcyclohex-2-enone, a classic transformation yielding a 1,5-dicarbonyl adduct.

4.1 Materials and Reagents

  • 5-Ethyl-3-methylcyclohex-2-enone (≥98% purity)

  • Diethyl malonate (≥99% purity)

  • Sodium ethoxide (NaOEt), 21 wt.% solution in ethanol

  • Absolute Ethanol (200 proof, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate and Hexanes (HPLC grade, for chromatography)

4.2 Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3 Step-by-Step Procedure

  • Nucleophile Preparation (Causality: In-situ generation of the soft nucleophile):

    • To a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add absolute ethanol (20 mL).

    • Add diethyl malonate (1.2 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the sodium ethoxide solution (1.1 eq) dropwise over 5 minutes with vigorous stirring. The formation of the sodium salt of diethyl malonate is crucial for initiating the reaction. Stir the resulting mixture at 0 °C for 15 minutes.

  • Michael Addition Reaction:

    • Prepare a solution of 5-Ethyl-3-methylcyclohex-2-enone (1.0 eq) in absolute ethanol (5 mL).

    • Add this solution dropwise to the cold enolate solution over 10 minutes. Maintaining a low temperature (0 °C) is critical to maximize diastereoselectivity and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent). Visualize spots under UV light and/or by staining with potassium permanganate. The disappearance of the starting enone (the more nonpolar spot) indicates completion.

  • Workup and Extraction (Causality: Neutralization and isolation of the crude product):

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). This neutralizes the excess base and protonates the enolate product.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 5% to 25% ethyl acetate in hexanes. The gradient helps to separate the nonpolar impurities from the more polar product.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure Michael adduct.

Data Presentation & Expected Results

Table 1: Reactant Stoichiometry

Reactant MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
5-Ethyl-3-methylcyclohex-2-enone 138.21[4] 1.0 10.0 1.38 g
Diethyl malonate 160.17 1.2 12.0 1.83 mL

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | 11.0 | 3.63 mL |

Table 2: Product Characterization

Parameter Description
Product Name Diethyl 2-(3-ethyl-5-methyl-2-oxocyclohexyl)malonate
Appearance Colorless to pale yellow oil
Theoretical Yield 2.98 g (based on 10.0 mmol of the enone)
Typical Actual Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ ~3.7 ppm (t, 1H, malonate CH), ~4.2 ppm (q, 4H, OCH₂), ~1.2 ppm (t, 6H, OCH₂CH₃)

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~209 ppm (C=O, ketone), ~168 ppm (C=O, ester), ~50-55 ppm (malonate CH) |

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (hydrolyzed NaOEt).2. Insufficient deprotonation of the donor.3. Low reaction temperature inhibiting the rate.1. Use a fresh bottle of sodium ethoxide solution.2. Ensure stoichiometry of the base is correct (at least 1.0 eq).3. Allow the reaction to proceed at room temperature for a longer duration (up to 24h).
Poor Diastereoselectivity 1. Reaction temperature was too high.2. Epimerization during workup due to harsh acidic/basic conditions.1. Maintain the reaction temperature at 0 °C or lower during addition and the initial phase.2. Use a buffered or milder quenching agent (e.g., saturated NH₄Cl) and avoid strong acids/bases.
Formation of Side Products 1. Competing 1,2-addition.2. Self-condensation of the Michael donor or acceptor.1. This is less common with soft nucleophiles like malonates. If observed, consider using an organocuprate nucleophile.[8]2. Ensure slow, controlled addition of the enone to the pre-formed enolate solution.
Difficult Purification 1. Product co-elutes with unreacted diethyl malonate.2. Streaking on the silica gel column.1. Excess diethyl malonate can be removed by washing the crude organic phase with a dilute aqueous base (e.g., 5% NaHCO₃) during workup.2. Ensure the crude product is fully dried and consider adding a small amount of triethylamine (~0.5%) to the eluent to deactivate acidic sites on the silica.

References

  • Wikipedia. Michael addition reaction. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Macmillan Group, Caltech. Enantioselective Michael Additions in Natural Products Synthesis. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • PubChem, National Center for Biotechnology Information. 5-Ethyl-3-methylcyclohex-2-en-1-one. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. (Note: A representative authoritative review on the broader topic). URL provided for a related open-access article: A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone, CAS 40920-68-1. [Link]

  • YouTube. Stereochemistry for the Michael addition of cyclohexanone. [Link]

  • Singleton, D. A., & Tso, T. L. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3589-3596. [Link]

  • ResearchGate. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]

  • YouTube. 27: Michael addition reaction. [Link]

  • ACS Publications. A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. [Link]

  • PubChem, National Center for Biotechnology Information. (5R)-5-ethyl-2-methylcyclohex-2-en-1-one. [Link]

Sources

Application

Introduction: Unlocking the Synthetic Potential of a Versatile Cyclohexenone Building Block

An Application Guide to the Strategic Derivatization of 5-Ethyl-3-methylcyclohex-2-enone for Advanced Synthesis 5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic α,β-unsaturated ketone that serves as a highly vers...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 5-Ethyl-3-methylcyclohex-2-enone for Advanced Synthesis

5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic α,β-unsaturated ketone that serves as a highly versatile intermediate in organic synthesis. Its value lies in the conjugated enone system, which provides two distinct electrophilic sites for nucleophilic attack. This dual reactivity allows for a range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, terpenes, and pharmaceutically active compounds.[1][2] Functionalized cyclohexenone derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[2]

This guide provides an in-depth exploration of the key derivatization strategies for 5-Ethyl-3-methylcyclohex-2-enone. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles and strategic considerations that govern reaction outcomes. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Pillar 1: The Principle of Regioselectivity—1,2- versus 1,4-Conjugate Addition

The core of 5-Ethyl-3-methylcyclohex-2-enone's reactivity is dictated by the electronic properties of its conjugated system. The polarization of the carbonyl group and the extended π-system creates two primary electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3). This duality allows for two competing reaction pathways: 1,2-direct addition to the carbonyl and 1,4-conjugate addition (also known as the Michael addition).[3]

The outcome of a nucleophilic attack is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • 1,2-Direct Addition: Favored by "hard" nucleophiles. These are typically highly reactive, charge-dense species like Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4][5] The reaction is kinetically controlled and irreversible, targeting the harder, more electropositive carbonyl carbon.

  • 1,4-Conjugate Addition: Favored by "soft" nucleophiles. These are less reactive, more polarizable species such as organocuprates (Gilman reagents, R₂CuLi), enamines, and enolates.[3][6] This pathway is often thermodynamically controlled, leading to the more stable 1,4-adduct.

The choice of nucleophile is therefore a critical strategic decision that dictates the final product architecture.

G cluster_substrate 5-Ethyl-3-methylcyclohex-2-enone cluster_pathways Nucleophilic Attack Pathways Enone Substrate (Two Electrophilic Sites) Nuc_Hard Hard Nucleophile (e.g., R-MgX, R-Li) Enone->Nuc_Hard Attacks Carbonyl Carbon (C1) [Direct Addition] Nuc_Soft Soft Nucleophile (e.g., R₂CuLi, Enolates) Enone->Nuc_Soft Attacks β-Carbon (C3) [Conjugate Addition] Prod_12 1,2-Addition Product (Tertiary Alcohol) Nuc_Hard->Prod_12 Forms C-C bond at C1 Prod_14 1,4-Addition Product (Saturated Ketone) Nuc_Soft->Prod_14 Forms C-C bond at C3

Caption: Regioselective pathways for nucleophilic attack on the enone system.

Pillar 2: Derivatization Protocols and Experimental Design

Strategy I: 1,4-Conjugate Addition via Organocuprate Reagents

This strategy is paramount for introducing alkyl or aryl groups at the β-position (C-5 of the cyclohexene ring), effectively elongating the carbon skeleton while preserving the carbonyl functionality for subsequent transformations. Organocuprates (Gilman reagents) are the reagents of choice for this purpose due to their inherent "softness," which ensures high fidelity for 1,4-addition.

Expertise & Causality: Why use a cuprate? Unlike Grignard or organolithium reagents, the lower charge density on the copper-bound carbon atom makes it a softer nucleophile, selectively targeting the softer β-carbon of the conjugated system. This prevents competitive 1,2-addition to the carbonyl, which would lead to an undesired tertiary alcohol. The reaction proceeds through an enolate intermediate, which is then quenched with a proton source to yield the saturated ketone.

G Start Start: Anhydrous Diethyl Ether Step1 1. Prepare Gilman Reagent - Add R-Li to CuI suspension - Stir at 0°C Start->Step1 Step2 2. Cool Reaction - Lower temperature to -78°C (Dry ice/acetone bath) Step1->Step2 Step3 3. Add Enone - Slowly add 5-Ethyl-3-methyl- cyclohex-2-enone solution Step2->Step3 Step4 4. Reaction Quench - After 1-2 hours, add saturated aqueous NH₄Cl Step3->Step4 Step5 5. Workup & Purification - Extraction with ether - Column Chromatography Step4->Step5 End Product: 3-Alkyl-5-ethyl-3-methyl- cyclohexanone Step5->End G Start Start: Enone + Michael Donor (e.g., Ethyl Acetoacetate) Step1 Step 1: Michael Addition - Base (e.g., NaOEt) generates enolate - Enolate attacks enone (1,4-addition) Start->Step1 Intermediate Intermediate: 1,5-Dicarbonyl Adduct Step1->Intermediate Step2 Step 2: Aldol Condensation - Base generates new enolate - Intramolecular attack to form 6-membered ring Intermediate->Step2 Step3 Step 3: Dehydration - Elimination of H₂O (Often promoted by heat) Step2->Step3 End Final Product: Fused Bicyclic Enone System Step3->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This valu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This valuable intermediate in organic synthesis is typically prepared via a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4] This guide offers in-depth technical advice in a user-friendly question-and-answer format to address common challenges encountered during this synthesis.

Overview of the Synthesis

The synthesis of 5-Ethyl-3-methylcyclohex-2-enone is most commonly achieved through the Robinson annulation of 3-pentanone and methyl vinyl ketone (MVK). The reaction proceeds in two key stages:

  • Michael Addition: The enolate of 3-pentanone acts as a Michael donor and adds to methyl vinyl ketone, the Michael acceptor, to form a 1,5-dicarbonyl intermediate.[2][3][4][5]

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation, followed by dehydration, to yield the desired α,β-unsaturated cyclic ketone.[1][2][3]

This process, while elegant, can be prone to side reactions and yield issues. This guide will walk you through the most common problems and their solutions.

Troubleshooting Guide

Low Yield

Question: My yield of 5-Ethyl-3-methylcyclohex-2-enone is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Robinson annulation are a frequent issue and can stem from several factors. Here’s a systematic approach to diagnosing and addressing the problem:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially in the presence of a base.[6] This is one of the most common reasons for low yields.

    • Solution:

      • Use freshly distilled MVK: Ensure the MVK is free of polymers before use.

      • Slow addition: Add the MVK slowly to the reaction mixture to maintain a low instantaneous concentration.

      • In situ generation of MVK: While more complex, generating MVK in the reaction mixture can minimize polymerization.

      • Use an MVK surrogate: Consider using a more stable precursor that generates MVK under the reaction conditions.

  • Inefficient Enolate Formation: The concentration and nature of the enolate of 3-pentanone are crucial for the initial Michael addition.

    • Solution:

      • Choice of Base: The base should be strong enough to deprotonate 3-pentanone but not so strong as to promote self-condensation or MVK polymerization. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydroxide. The choice of base can significantly impact the reaction's success.

      • Reaction Temperature: Enolate formation is often favored at lower temperatures. Consider cooling the reaction mixture before adding the base.

  • Side Reactions: Besides MVK polymerization, other side reactions can consume starting materials and reduce the yield.

    • Self-condensation of 3-pentanone: The enolate of 3-pentanone can react with another molecule of 3-pentanone.

    • Multiple Michael Additions: The product can sometimes undergo a second Michael addition with MVK.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the ketone (3-pentanone) can sometimes be beneficial.

      • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can favor side reactions.

  • Ineffective Intramolecular Aldol Condensation: The cyclization step can be inefficient if the reaction conditions are not optimal.

    • Solution:

      • Heat: The dehydration step of the aldol condensation is often promoted by heat. If you have isolated the 1,5-diketone intermediate, you may need to heat the reaction mixture to drive the formation of the final product.[4]

      • Acid or Base Catalysis: Both acids and bases can catalyze the aldol condensation. Ensure the appropriate catalyst is present in sufficient concentration.

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. Here are some of the usual suspects and how to deal with them:

  • 1,5-Diketone Intermediate: The Michael addition product may not fully cyclize to the final product.

    • Identification: This intermediate will have a higher molecular weight than the starting materials and will show two distinct carbonyl signals in the 13C NMR spectrum.

    • Minimization: As mentioned earlier, heating the reaction mixture can promote the intramolecular aldol condensation and dehydration.

  • Poly-MVK: A solid, often insoluble, polymer may be observed.

    • Identification: This is usually a white or yellowish solid that precipitates from the reaction mixture.

    • Minimization: Follow the strategies outlined in the "Low Yield" section to prevent MVK polymerization.

  • Self-Condensation Products of 3-Pentanone: These will have a higher molecular weight than 3-pentanone and will show characteristic signals for aldol products in NMR spectra.

    • Minimization: Use a less concentrated solution of the ketone and add the base slowly at a low temperature to disfavor bimolecular reactions.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purifying 5-Ethyl-3-methylcyclohex-2-enone from the reaction mixture requires careful technique due to the potential for co-eluting impurities.

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute the product. A typical gradient could be from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane.

    • Troubleshooting:

      • Poor Separation: If the product and impurities are co-eluting, try a different solvent system or a different type of silica gel (e.g., with a different particle size).

      • Product Streaking on TLC: This can indicate that the sample is too concentrated or that the compound is interacting strongly with the silica gel. Try using a more polar eluent or adding a small amount of a modifier like triethylamine to the eluent.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. The boiling point of 5-Ethyl-3-methylcyclohex-2-enone is approximately 212°C at atmospheric pressure, so vacuum distillation is recommended to avoid decomposition.[7]

Experimental Protocol: Robinson Annulation for 5-Ethyl-3-methylcyclohex-2-enone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Pentanone

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentanone (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of sodium ethoxide (e.g., 20% in ethanol, 1.1 equivalents) to the cooled solution of 3-pentanone. Stir the mixture at 0°C for 30 minutes to allow for enolate formation.

  • Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.0 equivalent) to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Aldol Condensation & Dehydration: After the Michael addition is complete (as indicated by TLC), gently heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and dehydration.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with dilute hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the key to a successful Robinson annulation?

A1: The success of a Robinson annulation hinges on carefully controlling the reaction conditions to favor the desired reaction pathway and minimize side reactions. Key factors include the choice of base, reaction temperature, purity of the Michael acceptor (MVK), and the order and rate of addition of reagents.

Q2: Can I use a different ketone instead of 3-pentanone?

A2: Yes, the Robinson annulation is a versatile reaction that can be performed with a variety of ketones. However, the choice of ketone will determine the structure of the final product. Using an unsymmetrical ketone can lead to a mixture of regioisomers.

Q3: My reaction seems to stop at the 1,5-diketone intermediate. What should I do?

A3: If the intramolecular aldol condensation is not proceeding, you may need to adjust the reaction conditions. Heating the reaction mixture is the most common way to promote the cyclization and dehydration steps. You could also try adding a catalytic amount of acid or base to facilitate the reaction.

Q4: How can I be sure that my final product is 5-Ethyl-3-methylcyclohex-2-enone?

A4: The structure of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be compared with literature values if available.

Visualizing the Synthesis

Diagram 1: Robinson Annulation Workflow

This diagram illustrates the sequential steps of the Robinson annulation process for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Robinson_Annulation_Workflow reagents 3-Pentanone + Methyl Vinyl Ketone michael_addition Michael Addition (Base Catalysis) reagents->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol_condensation Intramolecular Aldol Condensation & Dehydration (Heat/Catalyst) diketone->aldol_condensation product 5-Ethyl-3-methylcyclohex-2-enone aldol_condensation->product

A simplified workflow for the Robinson annulation synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for troubleshooting low yields in the synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_mvk Check MVK Quality (Polymerization?) start->check_mvk mvk_yes Yes check_mvk->mvk_yes Polymer present? mvk_no No check_mvk->mvk_no fix_mvk Use Freshly Distilled MVK Add MVK Slowly mvk_yes->fix_mvk check_enolate Evaluate Enolate Formation (Base/Temperature) mvk_no->check_enolate enolate_issue Issue check_enolate->enolate_issue Suboptimal? enolate_ok OK check_enolate->enolate_ok optimize_enolate Optimize Base Choice & Temperature enolate_issue->optimize_enolate check_cyclization Check for 1,5-Diketone (Incomplete Cyclization?) enolate_ok->check_cyclization cyclization_yes Yes check_cyclization->cyclization_yes Intermediate detected? cyclization_no No check_cyclization->cyclization_no promote_cyclization Heat Reaction Mixture cyclization_yes->promote_cyclization reassess Re-evaluate Overall Reaction Conditions cyclization_no->reassess

A decision tree to diagnose and resolve low reaction yields.

References

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chemistry International Journal, 14(1), 555876. [Link]

  • Ashenhurst, J. (2023). The Robinson Annulation. In Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. In Chemistry Steps. Retrieved from [Link]

  • Kumpulainen, E., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic and Medicinal Chemistry International Journal. [Link]

  • Chemistry LibreTexts. (2024). 23.12 The Robinson Annulation Reaction. In Chemistry LibreTexts. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Nawar, A. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Danheiser, R. L., et al. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of.... Retrieved from [Link]

  • Pearson. (n.d.). Michael Addition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry Online. (2023, February 19). Synthesis of 3-methylcyclohex-2-enone. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Intramolecular Michael Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method of cyclohexanone purification.
  • Sutherland, J. K. (1980). Tilden Lecture. The initiation of cyclization using 3-methylcyclohex-2-enone derivatives. Chemical Society Reviews, 9(3), 265-280. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of 5-Ethyl-3-methylcyclohex-2-enone is most commonly achieved via a Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][2][3] The typical starting materials for this specific target molecule are 2-butanone and 1-penten-3-one (ethyl vinyl ketone). While elegant, this pathway is not without its challenges. This guide will address the most common side reactions and provide strategies to mitigate them.

Core Reaction Pathway

The desired reaction proceeds in two main stages within a single pot, typically under basic conditions.

  • Michael Addition: The enolate of 2-butanone acts as a Michael donor and adds to the β-carbon of 1-penten-3-one (the Michael acceptor).[4][5]

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final product, 5-Ethyl-3-methylcyclohex-2-enone.[1][2][4]

Robinson Annulation for 5-Ethyl-3-methylcyclohex-2-enone 2-Butanone 2-Butanone Michael_Adduct 1,5-Diketone Intermediate 2-Butanone->Michael_Adduct Michael Addition (Base catalyst) 1-Penten-3-one 1-Penten-3-one (Ethyl vinyl ketone) 1-Penten-3-one->Michael_Adduct Final_Product 5-Ethyl-3-methylcyclohex-2-enone Michael_Adduct->Final_Product Intramolecular Aldol Condensation (Heat)

Figure 1: Overall synthetic scheme for 5-Ethyl-3-methylcyclohex-2-enone.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 5-Ethyl-3-methylcyclohex-2-enone. What are the likely causes and how can I improve it?

Answer: Low yields in this Robinson annulation are often attributed to several competing side reactions. The most common culprits are polymerization of the ethyl vinyl ketone and the formation of undesired regioisomers.

  • Polymerization of Ethyl Vinyl Ketone: 1-Penten-3-one is prone to polymerization under basic conditions.[5] This is often observed as a viscous, insoluble material in the reaction flask.

    • Causality: The enolate of 2-butanone, being a strong base, can initiate the anionic polymerization of the Michael acceptor.

    • Troubleshooting Protocol:

      • Slow Addition: Add the 1-penten-3-one slowly to the reaction mixture containing 2-butanone and the base. This keeps the instantaneous concentration of the vinyl ketone low, minimizing polymerization.

      • Use of a Precursor: Instead of 1-penten-3-one, consider using a precursor like 1,3-dichloro-cis-2-butene (as in the Wichterle reaction), which generates the α,β-unsaturated ketone in situ, maintaining a low concentration.[3][5]

      • Temperature Control: Maintain a low reaction temperature during the Michael addition phase to disfavor polymerization.

  • Formation of Undesired Regioisomers: The initial deprotonation of 2-butanone can occur at two different α-carbons, leading to two different enolates: the kinetic and the thermodynamic enolate.

    • Causality: Deprotonation of 2-butanone can yield either the less substituted (kinetic) enolate or the more substituted (thermodynamic) enolate. The kinetic enolate is formed faster, while the thermodynamic enolate is more stable.[6]

    • Troubleshooting Protocol:

      • Kinetic Control: To favor the desired kinetic enolate (deprotonation at the methyl group), use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[6]

      • Thermodynamic Control: Weaker bases (e.g., alkoxides) and higher temperatures favor the formation of the more stable thermodynamic enolate, which can lead to a different, undesired final product.

Enolate Formation of 2-Butanone 2-Butanone 2-Butanone Kinetic_Enolate Kinetic Enolate (Less substituted) 2-Butanone->Kinetic_Enolate LDA, -78°C (Fast, irreversible) Thermodynamic_Enolate Thermodynamic Enolate (More substituted) 2-Butanone->Thermodynamic_Enolate NaOEt, RT (Slow, reversible)

Figure 2: Kinetic vs. Thermodynamic Enolate Formation.

FAQ 2: Presence of an Unexpected Isomer

Question: My final product shows contamination with an isomer that has a different substitution pattern on the cyclohexenone ring. What is this and how can I avoid it?

Answer: This is likely due to the formation of the thermodynamic enolate of 2-butanone during the Michael addition.

  • Side Product Formation: If the thermodynamic enolate of 2-butanone reacts with 1-penten-3-one, the subsequent intramolecular aldol condensation will lead to the formation of 4,5-diethyl-3-methylcyclohex-2-enone, an undesired isomer.

    • Troubleshooting Protocol:

      • Strict Temperature Control: As mentioned, use a strong, hindered base at low temperatures to favor the kinetic enolate.

      • Order of Addition: Add the base to a solution of 2-butanone to pre-form the enolate before the addition of 1-penten-3-one.

FAQ 3: Multiple Alkylations and Other Byproducts

Question: I am observing higher molecular weight byproducts in my reaction mixture. What could these be?

Answer: Higher molecular weight byproducts can arise from multiple additions or self-condensation reactions.

  • Double Michael Addition: The enolate of the initial Michael adduct can potentially react with a second molecule of 1-penten-3-one.

  • Self-Condensation of 2-Butanone: Under basic conditions, 2-butanone can undergo self-aldol condensation.

  • Self-Condensation of 1-Penten-3-one: Similarly, 1-penten-3-one can also undergo self-condensation.

    • Troubleshooting Protocol:

      • Stoichiometry Control: Use a slight excess of 2-butanone to ensure that the 1-penten-3-one is consumed in the desired Michael addition.

      • Controlled Reaction Time: Monitor the reaction progress by TLC or GC-MS to quench the reaction once the desired product is formed, preventing further side reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3-methylcyclohex-2-enone under Kinetic Control

This protocol is designed to favor the formation of the desired kinetic enolate and minimize side reactions.

StepProcedureRationale
1 To a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere, slowly add an equimolar amount of n-butyllithium. Stir for 30 minutes.Preparation of LDA in situ.
2 Slowly add a solution of 2-butanone in dry THF to the LDA solution at -78 °C. Stir for 1 hour.Formation of the kinetic enolate of 2-butanone.
3 Slowly add a solution of 1-penten-3-one in dry THF to the enolate solution at -78 °C. Stir for 2-3 hours.Michael addition. Slow addition minimizes polymerization.
4 Quench the reaction with a saturated aqueous solution of ammonium chloride.Neutralizes the strong base.
5 Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.Promotes the intramolecular aldol condensation and dehydration.
6 Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Work-up and isolation of the crude product.
Protocol 2: Purification of 5-Ethyl-3-methylcyclohex-2-enone

The crude product often contains unreacted starting materials and side products. Flash column chromatography is typically effective for purification.

StepProcedureRationale
1 Prepare a silica gel column.Standard stationary phase for chromatography.
2 Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).Loading the sample onto the column.
3 Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).Separation of components based on polarity. The desired product is moderately polar.
4 Collect fractions and analyze by TLC or GC-MS to identify those containing the pure product.Monitoring the separation and identifying the pure product.
5 Combine the pure fractions and remove the solvent under reduced pressure.Isolation of the purified 5-Ethyl-3-methylcyclohex-2-enone.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Polymerization of 1-Penten-3-one High concentration of enolate and/or 1-penten-3-one.Slow addition of 1-penten-3-one, low temperature, use of a precursor.[3][5]
Formation of 4,5-diethyl-3-methylcyclohex-2-enone Formation of the thermodynamic enolate of 2-butanone.Use of a strong, hindered base (LDA) at low temperatures.[6]
Double Michael Addition Reaction of the Michael adduct enolate with another molecule of 1-penten-3-one.Use a slight excess of 2-butanone, control reaction time.
Self-Aldol Condensation Reaction of two molecules of 2-butanone or 1-penten-3-one.Low temperature, controlled addition of reagents.

References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. Retrieved from [Link]

  • RSC Publishing. (2025, June 30). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. Retrieved from [Link]

  • PubMed. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • MDPI. (n.d.). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Ethyl vinyl ketone (CASRN: 1629-58-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.6 Intramolecular Aldol Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Retrieved from [Link]

  • Unknown. (n.d.). Kinetic vs Thermodynamic Enolates.
  • RSC Publishing. (n.d.). Controlled radical polymerization of vinyl ketones using visible light. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Retrieved from [Link]

  • jOeCHEM. (2019, February 9). Kinetic vs Thermodynamic Enolate Formation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • Unknown. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.
  • Scribd. (n.d.). 14 Addition of Enolates To Enones The Michael Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted cyclohex-2-enones. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d] pyrimidin-4(3H)-one and its Schiff bases as possible. Retrieved from [Link]

Sources

Troubleshooting

Identification of byproducts in 5-Ethyl-3-methylcyclohex-2-enone reactions

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 5-Ethyl-3-methylcyclohex-2-enone. As a ver...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 5-Ethyl-3-methylcyclohex-2-enone. As a versatile intermediate in organic synthesis, understanding its reactivity and potential side reactions is critical for optimizing yields and ensuring product purity. This guide, structured in a practical question-and-answer format, offers expert insights into identifying and mitigating the formation of common byproducts.

Core Concepts: The Dual Reactivity of an α,β-Unsaturated Ketone

5-Ethyl-3-methylcyclohex-2-enone possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-alkene carbon (C3). This duality gives rise to two competing reaction pathways: 1,2-addition (direct attack on the carbonyl) and 1,4-addition (conjugate or Michael addition).[1][2] The outcome of a reaction is heavily influenced by the nature of the nucleophile and the reaction conditions, a concept often explained by Hard and Soft Acid-Base (HSAB) theory.[3][4]

  • 1,2-Addition: Favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, strong hydrides like LiAlH₄). This pathway is typically fast and irreversible, falling under kinetic control.[5][6]

  • 1,4-Conjugate Addition: Favored by "soft" nucleophiles (e.g., Gilman reagents (cuprates), enolates, amines, thiols). This pathway leads to a more thermodynamically stable product by preserving the strong carbonyl bond.[5][7]

G cluster_start Reactants cluster_products Products Start 5-Ethyl-3-methylcyclohex-2-enone + Nucleophile (Nu⁻) P1_2 1,2-Addition (Direct Attack) Start->P1_2 'Hard' Nucleophile (e.g., Grignard, LiAlH₄) P1_4 1,4-Addition (Conjugate Attack) Start->P1_4 'Soft' Nucleophile (e.g., Cuprates, Enolates) Prod1_2 Allylic Alcohol Derivative (Kinetic Product) P1_2->Prod1_2 Protonation Prod1_4 Saturated Ketone Derivative (Thermodynamic Product) P1_4->Prod1_4 Tautomerization

Competing 1,2- and 1,4-addition pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during common reactions with 5-Ethyl-3-methylcyclohex-2-enone.

Section A: Conjugate Addition (Michael Reactions)

Question 1: I am attempting a Michael addition, but the reaction is incomplete, showing mostly unreacted starting material. What are the likely causes?

Answer: A sluggish or incomplete Michael addition can stem from several factors:

  • Insufficiently Activated Nucleophile: The Michael donor (the nucleophile) must be sufficiently "soft" and possess adequate nucleophilicity. For carbon nucleophiles like enolates, ensure your choice of base is strong enough to generate the enolate in sufficient concentration but not so "hard" that it favors 1,2-addition or self-condensation.

  • Inappropriate Catalyst/Solvent: For weaker nucleophiles, a Lewis acid or base catalyst may be required to activate the enone or the nucleophile. The solvent choice is also critical; polar aprotic solvents often facilitate these reactions.

  • Steric Hindrance: The methyl group at C3 and the ethyl group at C5 can sterically hinder the approach of a bulky nucleophile to the β-carbon (C3). Using a less hindered Michael donor or adjusting reaction temperature to overcome the activation energy barrier may be necessary.

Question 2: My reaction was intended to be a 1,4-addition, but spectroscopic analysis shows a significant amount of the 1,2-addition byproduct (an allylic alcohol). Why did this occur and how can I promote the desired outcome?

Answer: The formation of a 1,2-addition product is a classic example of competing reaction pathways. This outcome is typical when the nucleophile is too "hard." For instance, using a Grignard (R-MgBr) or organolithium (R-Li) reagent for alkylation will almost exclusively yield the 1,2-adduct.[4]

Corrective Actions:

  • Switch to a "Softer" Nucleophile: To favor 1,4-addition, use a Gilman reagent (a lithium diorganocuprate, R₂CuLi). The copper atom moderates the reactivity of the carbanion, making it a softer nucleophile that selectively attacks the β-carbon.[5]

  • Control Reaction Temperature: Low temperatures often favor the kinetically controlled 1,2-addition product. Running the reaction at a slightly elevated temperature (if the 1,2-addition is reversible) may favor the formation of the more stable thermodynamic 1,4-adduct.[5][8]

Question 3: My product's molecular weight is almost double what I expected from a simple Michael addition. What could this byproduct be?

Answer: This strongly suggests a subsequent reaction has occurred. The most common scenario is an intramolecular aldol condensation. The initial Michael addition product is a 1,5-dicarbonyl compound (or a precursor), which, in the presence of a base, can cyclize to form a new six-membered ring.[3][9] This two-step sequence is known as the Robinson Annulation .[10][11][12] Another, though less common, possibility with highly reactive starting materials is polymerization of the enone.[2]

Section B: Reduction Reactions

Question 1: I used sodium borohydride (NaBH₄) to synthesize the allylic alcohol (1,2-reduction), but I'm isolating a large fraction of 5-ethyl-3-methylcyclohexanol (the fully saturated alcohol). What happened?

Answer: While sodium borohydride is a milder reducing agent than LiAlH₄ and generally favors 1,2-reduction of enones, the 1,4-reduction pathway can still compete.[13][14] The formation of the saturated alcohol indicates that both the alkene and the ketone were reduced. This side reaction is particularly noted in cyclohexenone systems.[15]

Corrective Actions:

  • Employ the Luche Reduction: For a highly selective 1,2-reduction, the Luche reduction is the method of choice. This procedure uses NaBH₄ in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a methanol solvent. The CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a highly selective attack by the hydride at the C1 position.

  • Control Temperature: Performing the reduction at very low temperatures (e.g., -78 °C) can often increase the selectivity for the 1,2-adduct by favoring the faster kinetic pathway.

Question 2: The reduction of the ketone is yielding a mixture of diastereomeric alcohols. How can I control the stereochemistry of the newly formed hydroxyl group?

Answer: The reduction of the ketone introduces a new chiral center, leading to the possibility of two diastereomers (axial vs. equatorial alcohol). The stereochemical outcome is dictated by the direction of the hydride's approach to the carbonyl.

  • Steric Effects: Small, unhindered reducing agents (e.g., NaBH₄) tend to favor axial attack, leading to the equatorial alcohol, which is often the thermodynamically more stable product.[16] Bulky, sterically demanding reducing agents (e.g., L-Selectride®) favor equatorial attack to avoid steric clashes with the axial hydrogens on the ring, resulting in the axial alcohol.

  • Diastereoselectivity: The existing stereocenter at C5 (bearing the ethyl group) will influence the facial selectivity of the reduction, potentially leading to a preferential formation of one diastereomer over the other, even with a simple reagent like NaBH₄.[17][18] Careful selection of the reducing agent based on steric demand is the primary method for controlling this outcome.

Systematic Workflow for Byproduct Identification

A multi-step analytical approach is essential for the unambiguous identification of unknown byproducts.

Workflow for the isolation and identification of byproducts.
Step-by-Step Methodologies

1. Preliminary Analysis: Thin-Layer Chromatography (TLC) and LC-MS

  • Protocol: After work-up, dissolve a small aliquot of the crude reaction mixture in a suitable solvent. Spot on a TLC plate and elute with a solvent system that provides good separation between the starting material and the main product spot (Rf ~0.3-0.4). Analyze the plate under UV light and with a chemical stain (e.g., potassium permanganate) to visualize all spots. Simultaneously, inject a diluted aliquot into an LC-MS to get the molecular weights of all components in the mixture.

  • Interpretation: The number of spots on the TLC plate indicates the minimum number of components. The LC-MS data provides the molecular weights, offering the first clues to the byproducts' identities (e.g., M+2 for a reduced product, M+H₂O for an aldol addition product, etc.).

2. Purification: Flash Column Chromatography

  • Protocol: Based on the TLC analysis, perform flash column chromatography on the crude mixture to isolate the main product and significant byproducts. Use a slightly less polar solvent system than the one that gave an Rf of 0.3 on TLC for optimal separation. Collect fractions and analyze them by TLC to pool the pure compounds.

3. Structural Elucidation: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.[19]

    • ¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling.

    • ¹³C NMR: Indicates the number of unique carbons and their functional group type (e.g., C=O, C=C, C-O).

  • Mass Spectrometry (MS): Typically performed via GC-MS or LC-MS, this technique provides the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.[20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence or absence of key functional groups.

Data Presentation: Characteristic Spectroscopic Signatures

The table below summarizes key spectroscopic data expected for the starting material and potential byproducts. This serves as a quick reference during spectral analysis.

Compound TypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key FTIR Bands (cm⁻¹)
Starting Enone 5.8-6.0 (1H, s, vinyl H), 2.3-2.6 (protons α to C=O)~200 (C=O), ~160 (C=C), ~125 (C=C)~1670 (C=O, conjugated), ~1620 (C=C)
1,4-Adduct Absence of vinyl H signal, new signals for added group~210 (C=O, saturated), absence of C=C signals~1715 (C=O, saturated)
1,2-Adduct 4.0-4.5 (1H, br s, H-C-OH), 5.5-5.8 (1H, s, vinyl H)~140 (C=C), ~120 (C=C), 65-75 (C-OH)3200-3600 (O-H, broad), ~1650 (C=C)
Saturated Alcohol 3.5-4.0 (1H, m, H-C-OH), absence of vinyl H65-75 (C-OH), absence of C=O and C=C signals3200-3600 (O-H, broad)

References

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1.[Link]

  • Royal Society of Chemistry. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis.[Link]

  • ACS Publications. Diels-Alder reactions of cycloalkenones. 14. Endo diastereoselectivity of 2-cyclohexenones in reactions with cyclopentadiene. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

  • Master Organic Chemistry. The Robinson Annulation.[Link]

  • Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.[Link]

  • Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.[Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.[Link]

  • Chemistry LibreTexts. Conjugate Addition Reactions.[Link]

  • JoVE. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition).[Link]

  • Organic Chemistry Portal. Robinson Annulation.[Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism.[Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene.[Link]

  • Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones.[Link]

  • Beilstein Journal of Organic Chemistry. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.[Link]

  • Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction.[Link]

  • Wikipedia. Robinson annulation.[Link]

  • Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition.[Link]

  • PubMed Central (PMC). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).[Link]

  • Master Organic Chemistry. Reactions and Mechanisms.[Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.[Link]

  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.[Link]

  • PubMed Central (PMC). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS.[Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound.[Link]

  • Organic Chemistry Portal. Michael Addition.[Link]

  • YouTube. 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates.[Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction.[Link]

  • ResearchGate. Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran.[Link]

  • YouTube. Robinson Annulation Reaction Mechanism.[Link]

  • YouTube. Addition reaction on α,β-Unsaturated carbonyl compounds: Basic concept and mechanism.[Link]

  • YouTube. The Michael Addition + 1,4 Additions with Soft Nucleophiles.[Link]

  • Reddit. how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?[Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate.[Link]

  • YouTube. Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory.[Link]

  • ACS Publications. Sodium borohydride reduction of conjugated aldehydes and ketones.[Link]

  • PubMed Central (PMC). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.[Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone.[Link]

  • Chemistry Online. Synthesis of 3-methylcyclohex-2-enone.[Link]

Sources

Optimization

Optimizing reaction conditions for 5-Ethyl-3-methylcyclohex-2-enone synthesis

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic enone with applications in the synthesis of more complex organic molecules, including pharmaceuticals and fragrances.[1] The most common and versatile method for its synthesis is the Robinson annulation. This powerful reaction builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[2][3][4]

In the context of synthesizing 5-Ethyl-3-methylcyclohex-2-enone, the Robinson annulation typically involves the reaction of 2-pentanone with methyl vinyl ketone (MVK). The key challenge in this synthesis lies in controlling the regioselectivity of the initial enolate formation from the unsymmetrical 2-pentanone.

Reaction Scheme: The Robinson Annulation

The overall transformation can be visualized as follows:

Robinson Annulation start 2-Pentanone + Methyl Vinyl Ketone intermediate Michael Adduct (1,5-Diketone) start->intermediate Michael Addition (Base Catalyst) product 5-Ethyl-3-methylcyclohex-2-enone intermediate->product Intramolecular Aldol Condensation (Heat)

Caption: General workflow for the Robinson annulation synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Problem 1: Low Overall Yield of the Desired Product

Question: I am getting a very low yield of 5-Ethyl-3-methylcyclohex-2-enone. What are the likely causes and how can I improve it?

Answer:

Low yields in the Robinson annulation of 2-pentanone and MVK can stem from several factors, primarily related to the initial Michael addition and the subsequent cyclization.

Possible Causes and Solutions:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially under basic conditions.[5] This side reaction consumes your electrophile and reduces the overall yield.

    • Solution: Instead of adding MVK directly, consider using a precursor that generates it in situ. A common strategy is to use a Mannich base, such as 4-(diethylamino)-2-butanone, which eliminates to form MVK under the reaction conditions. This keeps the concentration of MVK low and minimizes polymerization.

  • Inefficient Michael Addition: The Michael addition is the first crucial step. If this reaction is slow or incomplete, the overall yield will suffer.

    • Solution: Ensure your base is appropriate for enolate formation. For this reaction, a moderately strong base like sodium ethoxide or potassium hydroxide is typically used. The choice of solvent can also play a role; protic solvents like ethanol are common.

  • Incomplete Aldol Condensation/Dehydration: The final ring-closing and dehydration steps require heat. Insufficient temperature or reaction time can lead to the accumulation of the intermediate aldol addition product.

    • Solution: After the initial Michael addition, ensure the reaction mixture is heated to reflux for a sufficient period to drive the aldol condensation and subsequent dehydration to completion.[6]

Problem 2: Formation of an Isomeric Byproduct (3,5-Dimethyl-5-ethylcyclohex-2-enone)

Question: My final product is a mixture of two isomers. Besides the desired 5-Ethyl-3-methylcyclohex-2-enone, I have another major product. What is it and how can I avoid its formation?

Answer:

The formation of a constitutional isomer is a common problem when using an unsymmetrical ketone like 2-pentanone. This issue arises from the lack of regioselectivity in the initial enolate formation.

The Chemistry of the Problem:

2-Pentanone has two different α-carbons from which a proton can be removed to form an enolate. This leads to two possible enolates:

  • Kinetic Enolate: Formed by removing a proton from the less substituted α-carbon (the methyl group). This is the faster-forming enolate.

  • Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (the methylene group). This is the more stable enolate.

The reaction of these two different enolates with MVK will lead to two different constitutional isomers:

Isomer Formation cluster_enolates Enolate Formation cluster_products Products ketone 2-Pentanone kinetic Kinetic Enolate Less Substituted ketone->kinetic  Kinetic Control (LDA, -78°C) thermo Thermodynamic Enolate More Substituted ketone->thermo Thermodynamic Control (NaOEt, reflux) product_desired 5-Ethyl-3-methylcyclohex-2-enone (Desired Product) kinetic->product_desired  + MVK product_isomer 3,5-Dimethyl-5-ethylcyclohex-2-enone (Isomeric Byproduct) thermo->product_isomer  + MVK

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

Welcome to the technical support center for the stereoselective synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our focus is on providing practical, field-proven insights to help you achieve high stereoselectivity and yield.

Introduction to the Challenges

The stereoselective synthesis of 5-Ethyl-3-methylcyclohex-2-enone presents a significant challenge in organic chemistry due to the presence of a stereocenter at the C5 position. The control of both diastereoselectivity and enantioselectivity is paramount, particularly in the context of pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. Common synthetic routes, such as the Robinson annulation or tandem Michael-aldol reactions, require careful optimization to achieve the desired stereochemical outcome.[1][2] This guide will address common pitfalls and provide strategies to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Problem 1: Low Diastereoselectivity (Poor dr)

You are observing the formation of both cis and trans diastereomers in nearly equal amounts after the cyclization step.

Possible Causes:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor a thermodynamic equilibrium between the diastereomers, leading to a mixture.

  • Ineffective Catalyst: The chosen catalyst may not be providing sufficient facial bias during the key bond-forming step.

  • Substrate Control Issues: The inherent steric and electronic properties of your substrates may not favor the formation of a single diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

Troubleshooting Steps:

  • Temperature Optimization: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher diastereoselectivity.

  • Catalyst Screening:

    • For organocatalyzed reactions, screen a variety of chiral secondary amines like proline and its derivatives.[3]

    • If using a metal-based catalyst, varying the ligand can have a significant impact on stereoselectivity.

  • Solvent Screening: Evaluate a range of solvents with varying polarities. Aprotic solvents are often preferred to avoid interference with the catalyst and intermediates.

  • Base Selection: In base-catalyzed reactions, the choice of base can influence the enolate geometry and subsequent stereochemical outcome. Consider screening bases of different strengths and steric bulk.

Problem 2: Low Enantioselectivity (Poor ee)

You have achieved good diastereoselectivity, but the product shows a low enantiomeric excess.

Possible Causes:

  • Catalyst Inefficiency or Degradation: The chiral catalyst may not be active enough or could be degrading under the reaction conditions.

  • Presence of Impurities: Water or other protic impurities can interfere with the catalyst and lead to a racemic background reaction.

  • Racemization: The product or a key intermediate may be susceptible to racemization under the reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Catalyst Loading: A higher catalyst loading can sometimes improve enantioselectivity, although this should be balanced with cost considerations.

  • Verify Catalyst Purity: Ensure the chiral catalyst is of high optical purity.

  • Screen Chiral Catalysts: The electronic and steric properties of the catalyst are crucial. For organocatalysis, different proline derivatives or cinchona alkaloids can be tested.[3]

  • Reaction Time and Temperature: Optimize the reaction time to prevent potential racemization of the product over extended periods. Lowering the temperature can also enhance enantioselectivity.

Problem 3: Formation of Side Products and Low Yield

The reaction is producing a complex mixture of products, and the yield of the desired 5-Ethyl-3-methylcyclohex-2-enone is low.

Possible Causes:

  • Polymerization: The α,β-unsaturated ketone starting material or product can be prone to polymerization under certain conditions.

  • Side Reactions: Competing reactions such as self-condensation of the starting materials or 1,2-addition instead of the desired 1,4-conjugate addition can occur.[4]

  • Over-reduction: If a reduction step is involved, the enone functionality may be further reduced.[5]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC, GC-MS, or NMR to monitor the reaction progress and identify the formation of side products.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants and reagents.

  • Optimize Reaction Conditions:

    • Adjust the temperature and reaction time to minimize side reactions.

    • Consider using a milder base or catalyst.

  • Purification Strategy: Develop an effective purification strategy to separate the desired product from side products. This may involve column chromatography with different solvent systems or recrystallization.[6]

Problem 4: Difficulty in Product Isolation and Purification

The final product is an oil, and the diastereomers are co-eluting during column chromatography.

Possible Causes:

  • Similar Polarity of Diastereomers: The diastereomers may have very similar polarities, making them difficult to separate by conventional chromatography.

  • Product Instability: The product may be unstable on silica gel.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography.

    • Consider using a different stationary phase (e.g., alumina).

    • Chiral HPLC or SFC can be effective for separating enantiomers and sometimes diastereomers.

  • Derivatization: Convert the product into a crystalline derivative (e.g., a semicarbazone or an oxime). The diastereomeric derivatives may be easier to separate by recrystallization.[7][8] The original ketone can then be regenerated.

  • Kinetic Resolution: If a racemic mixture is obtained, consider a kinetic resolution using a chiral catalyst or enzyme to selectively react with one enantiomer.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the stereoselective synthesis of 5-Ethyl-3-methylcyclohex-2-enone?

A1: A common and effective strategy is the asymmetric Michael addition of a propanal-derived nucleophile to an appropriate α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][3] Organocatalysis, particularly with chiral secondary amines like proline derivatives, has proven to be a powerful tool for controlling the stereochemistry in the initial Michael addition step.[10]

Q2: How can I control the stereocenter at the C5 position?

A2: The stereocenter at the C5 position is typically established during the conjugate addition (Michael addition) step.[4][11] The use of a chiral catalyst or a chiral auxiliary is essential to induce facial selectivity in the attack of the nucleophile on the α,β-unsaturated system.[12] The choice of catalyst and reaction conditions will determine the absolute configuration of the C5 stereocenter.

Q3: What are the key reaction parameters to control for achieving high stereoselectivity?

A3: The key parameters are:

  • Catalyst: The structure and chirality of the catalyst are paramount.

  • Temperature: Lower temperatures generally lead to higher selectivity.

  • Solvent: The solvent can influence the solubility of reagents and the stability of intermediates and transition states.

  • Additives: In some cases, additives like water or acids/bases in small amounts can have a significant impact on catalyst activity and selectivity.

Q4: Are there any biocatalytic approaches for this synthesis?

A4: While specific literature for 5-Ethyl-3-methylcyclohex-2-enone might be limited, biocatalysis is a powerful tool for asymmetric synthesis. Ene-reductases, for instance, can catalyze the asymmetric reduction of a prochiral cyclohexadienone precursor to the desired chiral cyclohexenone with high enantioselectivity.[5][13] This approach offers the advantages of mild reaction conditions and high selectivity.

Experimental Protocols & Visualizations

Representative Protocol: Asymmetric Organocatalytic Synthesis

This protocol describes a general procedure for the asymmetric synthesis of 5-Ethyl-3-methylcyclohex-2-enone via a tandem Michael-aldol reaction, inspired by established organocatalytic methods.[14]

Step 1: Michael Addition

  • To a stirred solution of the α,β-unsaturated ketone (1.0 eq) and the chiral secondary amine catalyst (e.g., (S)-proline, 0.1-0.2 eq) in an anhydrous solvent (e.g., DMF or DMSO) at room temperature, add propanal (1.5-2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Aldol Condensation and Cyclization

  • Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene).

  • Add a base (e.g., DBU or a milder base like triethylamine) and heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration.

  • Monitor the formation of the cyclohexenone product by TLC or GC-MS.

  • After completion, cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Ethyl-3-methylcyclohex-2-enone.

Data Presentation
ParameterEffect on Diastereoselectivity (dr)Effect on Enantioselectivity (ee)
Temperature Lower temperature generally increases drLower temperature generally increases ee
Catalyst Loading Moderate effectHigher loading can increase ee
Solvent Polarity Significant effect, needs optimizationSignificant effect, needs optimization
Water Content Can decrease drSignificantly decreases ee
Visualizations

Troubleshooting Workflow start Low Stereoselectivity Observed check_dr Is dr low? start->check_dr check_ee Is ee low? check_dr->check_ee No dr_low Troubleshoot Diastereoselectivity check_dr->dr_low Yes ee_low Troubleshoot Enantioselectivity check_ee->ee_low Yes optimize_temp Optimize Temperature (Lower Temp) dr_low->optimize_temp screen_catalyst Screen Catalysts/ Ligands dr_low->screen_catalyst screen_solvent Screen Solvents dr_low->screen_solvent anhydrous_cond Ensure Anhydrous Conditions ee_low->anhydrous_cond increase_cat_load Increase Catalyst Loading ee_low->increase_cat_load check_cat_purity Check Catalyst Optical Purity ee_low->check_cat_purity solution Improved Stereoselectivity optimize_temp->solution screen_catalyst->solution screen_solvent->solution anhydrous_cond->solution increase_cat_load->solution check_cat_purity->solution

Caption: Troubleshooting decision tree for low stereoselectivity.

Asymmetric Synthesis Pathway start Starting Materials (α,β-Unsaturated Ketone + Propanal) michael Asymmetric Michael Addition (Chiral Organocatalyst) start->michael adduct Chiral Michael Adduct (Intermediate) michael->adduct aldol Intramolecular Aldol Condensation (Base-catalyzed) adduct->aldol cyclized Cyclized Aldol Product aldol->cyclized dehydration Dehydration cyclized->dehydration product 5-Ethyl-3-methylcyclohex-2-enone (Target Molecule) dehydration->product

Caption: General pathway for asymmetric synthesis.

References

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH. Available at: [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and... RSC Publishing. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis by Dr. Nirmal Kumar Hazra,Organic Chemistry (Hons) 4th sem. SlideShare. Available at: [Link]

  • Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. MDPI. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH. Available at: [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Sci-Hub. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Sulfoximine as E/Z Auxiliary: Stereoselective Synthesis of Trisubstituted Alkenes. ChemRxiv. Available at: [Link]

  • 19.18 The Robinson Annulation. Chemistry LibreTexts. Available at: [Link]

  • 5-Ethyl-3-methylcyclohex-2-enone. Chemsrc. Available at: [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Michael addition reaction and its examples. ResearchGate. Available at: [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]

  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters - ACS Publications. Available at: [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available at: [Link]

  • Ch18: Robinson annulation. University of Calgary. Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. KTH Royal Institute of Technology. Available at: [Link]

  • Enone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Synthesis of Several Fragrant Natural Products. University College London. Available at: [Link]

  • 5-Ethyl-3-methylcyclohex-2-en-1-one. PubChem. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

Sources

Optimization

Preventing polymerization of 5-Ethyl-3-methylcyclohex-2-enone

Welcome to the comprehensive technical support guide for 5-Ethyl-3-methylcyclohex-2-enone. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Ethyl-3-methylcyclohex-2-enone. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and manage unwanted polymerization during your experiments.

Introduction to the Stability of 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone is an α,β-unsaturated ketone, a class of compounds known for their utility in organic synthesis, particularly in Michael additions and other conjugate additions. However, the very electronic nature that makes this molecule a valuable synthon—the conjugated system of a carbon-carbon double bond and a carbonyl group—also renders it susceptible to unwanted polymerization. This guide will provide you with the necessary knowledge and tools to handle and store this compound effectively, ensuring the success and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of polymerization in my sample of 5-Ethyl-3-methylcyclohex-2-enone?

A1: The initial signs of polymerization can be subtle but should be monitored closely. You may observe a gradual increase in the viscosity of the liquid. Other indicators include a change in color, often a yellowing or browning, and the formation of a precipitate or solid matter. Analytically, techniques like ¹H NMR spectroscopy may show a broadening of peaks and a decrease in the sharp signals corresponding to the monomer.

Q2: My bottle of 5-Ethyl-3-methylcyclohex-2-enone has turned viscous. Is it still usable?

A2: Increased viscosity is a strong indicator of oligomerization or polymerization. While some monomer may remain, the presence of polymers can significantly affect reaction stoichiometry and introduce impurities. It is highly recommended to purify the remaining monomer by vacuum distillation before use. However, if the material has solidified, it is generally not salvageable.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life and prevent degradation, 5-Ethyl-3-methylcyclohex-2-enone should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light. The headspace of the container should ideally be filled with an inert gas like argon or nitrogen to minimize contact with atmospheric oxygen.

Q4: I need to run a reaction that is sensitive to phenolic inhibitors. How can I remove the stabilizer before use?

A4: Phenolic inhibitors like MEHQ or BHT can be removed by passing the compound through a column of basic alumina.[1][2] This should be done immediately before the reaction, as the uninhibited enone will be highly prone to polymerization. A detailed protocol is provided in this guide.

Q5: How do polymerization inhibitors work?

A5: Most common polymerization inhibitors, such as hydroquinone (HQ), its monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT), are phenolic compounds.[3] They function as free-radical scavengers.[4] During the initial stages of free-radical polymerization, the inhibitor donates a hydrogen atom to the propagating radical, forming a stable radical that is unable to continue the polymer chain. It's important to note that the efficacy of many phenolic inhibitors is dependent on the presence of trace amounts of oxygen.[5][6]

Understanding Polymerization Pathways

The polymerization of 5-Ethyl-3-methylcyclohex-2-enone can be initiated through several mechanisms, primarily free-radical, cationic, and anionic pathways. Understanding these pathways is key to effective prevention.

cluster_initiators Initiators cluster_pathways Polymerization Pathways cluster_outcome Outcome Heat Heat Free_Radical Free_Radical Heat->Free_Radical Generates Radicals UV_Light UV_Light UV_Light->Free_Radical Excites π-bonds Impurities Impurities Impurities->Free_Radical e.g., Peroxides Cationic Cationic Impurities->Cationic e.g., Lewis Acids Anionic Anionic Impurities->Anionic e.g., Strong Bases Polymer_Formation Polymer_Formation Free_Radical->Polymer_Formation Cationic->Polymer_Formation Anionic->Polymer_Formation

Caption: Initiators and corresponding polymerization pathways for 5-Ethyl-3-methylcyclohex-2-enone.

  • Free-Radical Polymerization: This is the most common pathway for unsaturated monomers. It can be initiated by heat, UV light, or radical-generating impurities like peroxides.[2] The double bond in the cyclohexenone ring is susceptible to attack by free radicals, leading to a chain reaction.

  • Cationic Polymerization: Trace amounts of acidic impurities, such as Lewis acids, can protonate the carbonyl oxygen, creating a carbocation that can be attacked by another monomer unit. This type of polymerization is particularly relevant for alkenes with electron-donating substituents.

  • Anionic Polymerization: Strong nucleophiles or bases can initiate polymerization through a Michael-type addition to the β-carbon of the enone system, generating a carbanion that propagates the polymer chain.

Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues related to the instability of 5-Ethyl-3-methylcyclohex-2-enone.

Observed Problem Potential Cause Recommended Action & Explanation
Increased viscosity or solidification during storage 1. Improper storage temperature: Storage above the recommended 2-8°C accelerates thermal polymerization. 2. Exposure to light: UV radiation can initiate free-radical polymerization. 3. Presence of oxygen: While necessary for some inhibitors, excess oxygen can lead to peroxide formation, which are polymerization initiators.Immediate Action: If still liquid, cool the sample to 0°C to halt further polymerization. Solution: Purify by vacuum distillation before use. For future prevention, store in a refrigerator (2-8°C) in an amber vial with an inert gas headspace.
Polymer formation during a reaction 1. High reaction temperature: Exceeding the thermal stability of the enone can induce polymerization. 2. Presence of initiators: Reagents such as strong acids, bases, or radical sources (e.g., AIBN, benzoyl peroxide) can trigger polymerization. 3. Inhibitor was removed but not used promptly: Uninhibited enone is highly reactive.Immediate Action: Cool the reaction vessel immediately. Solution: Review your reaction conditions. If possible, lower the reaction temperature. Scrutinize all reagents for potential initiators. If an inhibitor was removed, ensure the monomer is used within a short timeframe.
Reaction fails or gives low yield Partial polymerization of starting material: Using a partially polymerized starting material leads to inaccurate stoichiometry and introduces non-reactive species.Solution: Before starting a reaction, always check the purity of your 5-Ethyl-3-methylcyclohex-2-enone. A simple ¹H NMR can quickly indicate the presence of polymer (broad peaks) or other impurities. If polymerization is detected, purify the monomer.

Experimental Protocols

Protocol 1: Stabilization of 5-Ethyl-3-methylcyclohex-2-enone for Long-Term Storage

This protocol details the addition of a suitable inhibitor to ensure the stability of the monomer during storage.

Materials:

  • 5-Ethyl-3-methylcyclohex-2-enone

  • Monomethyl ether of hydroquinone (MEHQ) or Butylated hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Choose an Inhibitor: MEHQ and BHT are common and effective choices.[3]

  • Determine Concentration:

    • For MEHQ, a concentration of 100-500 ppm is typically effective.

    • For BHT, a concentration of approximately 0.01% by weight can be used.[3]

  • Preparation:

    • Calculate the required amount of inhibitor for your volume of monomer. For example, for 100 g of monomer, you would add 10-50 mg of MEHQ.

    • Dissolve the calculated amount of inhibitor in a minimal amount of a volatile solvent like dichloromethane to ensure homogeneous mixing.

  • Addition:

    • Add the inhibitor solution to the 5-Ethyl-3-methylcyclohex-2-enone and mix thoroughly.

    • If you used a solvent, gently remove it under a stream of inert gas.

  • Storage:

    • Transfer the stabilized monomer to a clean, dry amber glass vial.

    • Flush the headspace with argon or nitrogen for 1-2 minutes.

    • Seal the vial tightly and store at 2-8°C.

Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction

This protocol is essential when the presence of an inhibitor would interfere with subsequent chemical transformations.

cluster_workflow Inhibitor Removal Workflow A Prepare Alumina Column B Dissolve Inhibited Enone in Minimal Solvent A->B C Load Solution onto Column B->C D Elute with Non-polar Solvent C->D E Collect Fractions Containing Pure Enone D->E F Remove Solvent under Reduced Pressure E->F G Use Immediately in Reaction F->G

Caption: Workflow for the removal of phenolic inhibitors.

Materials:

  • Stabilized 5-Ethyl-3-methylcyclohex-2-enone

  • Basic alumina

  • Glass chromatography column

  • Non-polar solvent (e.g., hexanes, diethyl ether)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a plug of glass wool at the bottom, followed by a layer of sand, and then fill with basic alumina (a column of about 10-15 cm in height is usually sufficient for small-scale purification). Top with another layer of sand.

  • Load the Sample: Dissolve the inhibited enone in a minimal amount of the elution solvent. The phenolic inhibitor will adsorb strongly to the basic alumina.

  • Elution: Gently load the solution onto the top of the column and begin eluting with the non-polar solvent.

  • Collect Fractions: Collect the eluent in fractions. The pure enone will elute while the inhibitor remains on the column. Monitor the fractions by TLC if necessary.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature.

  • Immediate Use: The purified, uninhibited 5-Ethyl-3-methylcyclohex-2-enone is now highly susceptible to polymerization and should be used immediately in your reaction.

Protocol 3: Monitoring Monomer Purity and Detecting Polymerization

Regularly assessing the purity of your monomer is crucial. ¹H NMR spectroscopy is a powerful and straightforward technique for this purpose.

Procedure:

  • Sample Preparation: Prepare a standard NMR sample by dissolving a small amount of your 5-Ethyl-3-methylcyclohex-2-enone in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Analysis:

    • Pure Monomer: The spectrum should show sharp, well-defined peaks corresponding to the protons of the 5-Ethyl-3-methylcyclohex-2-enone structure.

    • Presence of Polymer: The formation of polymer will be indicated by the appearance of broad, unresolved "humps" in the aliphatic region of the spectrum (typically 1-3 ppm). The sharp peaks of the monomer will also decrease in relative intensity.

    • Quantitative Analysis (qNMR): For a more precise purity assessment, quantitative NMR (qNMR) can be employed using an internal standard.[7][8] This allows for the calculation of the exact percentage of pure monomer remaining.

Summary of Recommended Inhibitors

Inhibitor Typical Concentration Mechanism Key Considerations
MEHQ (Monomethyl ether of hydroquinone) 50 - 1000 ppmFree-radical scavengerRequires the presence of dissolved oxygen to be effective.[5][9]
BHT (Butylated hydroxytoluene) ~0.01% wt. (100 ppm)[3]Free-radical scavengerAlso requires oxygen for optimal performance.[5]
Hydroquinone (HQ) 100 - 1000 ppmFree-radical scavengerCan be more prone to sublimation than MEHQ. Requires oxygen.[5]

References

  • Supporting Information for "Glycopolymer-Coated Gold Nanoparticles for Targeted Doxorubicin Delivery and Controlled Release". The Royal Society of Chemistry. Available at: [Link]

  • Yan, J. (2020). Answer to "remove inhibitor from monomer". Chemistry Stack Exchange. Available at: [Link]

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (2022). Molecules, 27(19), 6549. MDPI. Available at: [Link]

  • MONOMETHYL ETHER OF HYDROQUINONE (MEHQ). Ataman Kimya. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available at: [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 849–860. National Institutes of Health. Available at: [Link]

  • Pereira, R. P., et al. (2021). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. Dental Materials, 37(6), e355-e367. PubMed. Available at: [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). ResearchGate. Available at: [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2002). ResearchGate. Available at: [Link]

  • Inquiry into the Formation of Cyclic Carbonates during the (Salen)CrX Catalyzed CO2/Cyclohexene Oxide Copolymerization Process in the Presence of Ionic Initiators. (2019). ResearchGate. Available at: [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. National Institutes of Health. Available at: [Link]

  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2006). ResearchGate. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2021). Journal of the Mechanical Behavior of Biomedical Materials, 119, 104523. National Institutes of Health. Available at: [Link]

  • Synthesis and degradation of terpolymers of cyclohexene oxide, cyclopentene oxide, and carbon dioxide using organoboron catalysts. (2022). Polymer Chemistry, 13(31), 4534-4541. Royal Society of Chemistry. Available at: [Link]

  • What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2024). Available at: [Link]

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). ResearchGate. Available at: [Link]

  • Should I remove the inhibitor MEHQ(monomethyl ether hydroquinone) from MMA(methyl Methacrylate) for a polymerization reaction with styrene to produce SMMA (styrene-methyl methacrylate). (2023). Reddit. Available at: [Link]

  • A-level Chemistry Specification 7405. (2015). AQA. Available at: [Link]

  • Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. (2018). Frontiers in Microbiology, 9, 219. Available at: [Link]

  • α,β-Unsaturated ketones based on allobetulone. (2013). ResearchGate. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(3), 533. National Institutes of Health. Available at: [Link]

  • Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. (2021). Catalysts, 11(11), 1361. MDPI. Available at: [Link]

  • Product Data Sheet MONO METHYL ETHER OF HYDROQUINONE [MEHQ]. Available at: [Link]

  • Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. (2008). Toxicological Sciences, 104(2), 229–239. PubMed Central. Available at: [Link]

  • How to measure a percentage conversion of monomer to polymer? (2013). ResearchGate. Available at: [Link]

  • Saturation of an alpha, beta-unsaturated ketone: a novel xenobiotic biotransformation in mammals. (1984). Xenobiotica, 14(7), 503-8. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 5-Ethyl-3-methylcyclohex-2-enone

Welcome to the technical support center for the large-scale synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 5-Ethyl-3-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the industrial-scale production of this valuable synthetic intermediate.

I. Synthesis Overview: The Robinson Annulation Route

The most common and industrially viable method for synthesizing 5-Ethyl-3-methylcyclohex-2-enone is the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][2][3][4][5][6] In this specific synthesis, the key starting materials are 2-pentanone and methyl vinyl ketone (MVK).

The overall reaction scheme is as follows:

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product reactant1 2-Pentanone intermediate1 Enolate of 2-Pentanone reactant1->intermediate1 + Base reactant2 Methyl Vinyl Ketone (MVK) intermediate2 1,5-Diketone (Michael Adduct) intermediate1->intermediate2 + MVK (Michael Addition) product 5-Ethyl-3-methylcyclohex-2-enone intermediate2->product Intramolecular Aldol Condensation (Base or Acid Catalyzed, + Heat)

Caption: Robinson Annulation for 5-Ethyl-3-methylcyclohex-2-enone Synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of 5-Ethyl-3-methylcyclohex-2-enone.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in a large-scale Robinson annulation can stem from several factors. A systematic approach is necessary to identify and resolve the issue.

  • Purity of Starting Materials: Ensure that both 2-pentanone and methyl vinyl ketone are of high purity. MVK is particularly prone to polymerization, especially in the presence of base, which can significantly reduce the yield.[7] Consider using freshly distilled MVK for each batch.

  • Catalyst Selection and Concentration: The choice and concentration of the base or acid catalyst are critical. For large-scale production, common bases include sodium hydroxide or potassium hydroxide. The optimal concentration will need to be determined empirically, but typically ranges from 0.1 to 1.0 equivalents. An insufficient amount of catalyst will lead to an incomplete reaction, while an excess can promote side reactions.

  • Reaction Temperature: The Michael addition is typically exothermic.[8] Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts. The subsequent aldol condensation and dehydration step usually requires heating.[1] Careful optimization of the temperature profile for both stages is essential for maximizing yield.

  • MVK Polymerization: As mentioned, MVK polymerization is a major cause of low yields.[7] To mitigate this, MVK can be added slowly to the reaction mixture to maintain a low instantaneous concentration. Alternatively, precursors that generate MVK in situ can be used.[6]

  • Workup Procedure: An improper workup can lead to product loss. Ensure that the pH is carefully adjusted during quenching and that the extraction solvent is appropriate for the product. Multiple extractions may be necessary to fully recover the product from the aqueous layer.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation is a common challenge in Robinson annulation reactions. The most likely impurities in this synthesis are:

  • Self-condensation products of 2-pentanone: Under basic conditions, 2-pentanone can undergo self-aldol condensation. To minimize this, ensure that MVK is present in the reaction mixture when the base is added, or add the base to a mixture of the two reactants.

  • Polymerized MVK: As discussed, this is a major side product.[7]

  • Incomplete cyclization: The intermediate 1,5-diketone may not fully cyclize if the reaction time or temperature for the aldol condensation step is insufficient.

  • Formation of isomeric cyclohexenones: Depending on the reaction conditions, other isomers of the desired product may form. Careful control of reaction parameters, particularly temperature and catalyst, can improve regioselectivity.

To minimize these side products, consider the following strategies:

  • Slow addition of MVK: This is the most effective way to prevent MVK polymerization.

  • Optimize reaction time and temperature: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal time to quench the reaction.

  • Use of a phase-transfer catalyst: In a biphasic system, a phase-transfer catalyst can facilitate the reaction at the interface and potentially reduce side reactions in the bulk phases.

Question 3: The reaction is highly exothermic and difficult to control at scale. What are the best practices for managing the exotherm?

Answer:

Managing the exotherm of the Michael addition is a critical safety and process control consideration in large-scale synthesis.[8]

  • Controlled Addition of Reactants: The most common method is the slow, controlled addition of one of the reactants (usually MVK) to the other in the presence of the catalyst. This allows the cooling system of the reactor to dissipate the heat as it is generated.

  • Efficient Cooling: The reactor must have an efficient cooling system. Ensure that the coolant temperature is sufficiently low and that the heat transfer surface area is adequate for the scale of the reaction.

  • Dilution: Running the reaction in a suitable solvent can help to absorb the heat generated and moderate the temperature increase. The choice of solvent will depend on the specific reaction conditions and should be selected to ensure all reactants and intermediates are soluble.

  • Flow Chemistry: For very large-scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control compared to batch reactors.[8]

Question 4: What is the most effective method for purifying 5-Ethyl-3-methylcyclohex-2-enone at a large scale?

Answer:

The purification strategy will depend on the purity of the crude product and the required final purity.

  • Distillation: Vacuum distillation is the most common and cost-effective method for purifying kilograms to tons of liquid organic compounds like 5-Ethyl-3-methylcyclohex-2-enone. The boiling point of the product will be the primary factor in determining the required vacuum and temperature.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization can be a highly effective purification method for removing impurities.

  • Chromatography: While highly effective at the lab scale, column chromatography is generally not economically viable for large-scale purification of bulk chemicals. However, it may be used for very high-purity applications, such as for pharmaceutical intermediates.

For this specific product, a typical large-scale purification would involve an initial distillation to remove low-boiling and high-boiling impurities, potentially followed by a fractional distillation to achieve higher purity if needed.

III. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone?

A1: The primary starting materials are 2-pentanone and methyl vinyl ketone (MVK).[9]

Q2: What is the mechanism of the Robinson annulation?

A2: The Robinson annulation is a two-step process. It begins with a Michael addition of an enolate (from 2-pentanone) to an α,β-unsaturated ketone (MVK) to form a 1,5-diketone. This is followed by an intramolecular aldol condensation of the 1,5-diketone to form the six-membered ring of the cyclohexenone product.[1][2][10]

Q3: What catalysts are typically used for this reaction at an industrial scale?

A3: For large-scale production, common catalysts include strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Acid catalysts such as sulfuric acid can also be used.[6] The choice of catalyst can influence the reaction rate and selectivity. Proline and other chiral amines have been used for asymmetric Robinson annulations, but these are typically more expensive and may be reserved for applications requiring high enantiomeric purity.[2]

Q4: What are the typical reaction conditions?

A4: The Michael addition is often carried out at or below room temperature to control the exotherm. The subsequent aldol condensation and dehydration step usually requires heating, often to the reflux temperature of the solvent. The reaction is typically run in a solvent such as ethanol, methanol, or aprotic solvents like THF or toluene.

Q5: What are the main safety concerns for the large-scale synthesis of 5-Ethyl-3-methylcyclohex-2-enone?

A5: The primary safety concerns are:

  • Exothermic reaction: The Michael addition can be highly exothermic, requiring careful temperature control to prevent a thermal runaway.[8]

  • Flammable solvents: Many of the solvents used are flammable and require appropriate handling and storage.

  • Corrosive catalysts: Strong bases and acids are corrosive and require the use of personal protective equipment (PPE) and corrosion-resistant reactors.

  • Toxicity of MVK: Methyl vinyl ketone is a toxic and lachrymatory substance and should be handled in a well-ventilated area with appropriate PPE.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Gas Chromatography (GC): This is a fast and effective method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): This can also be used, particularly if the compounds are not volatile enough for GC.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

Q7: What are the expected physical properties of 5-Ethyl-3-methylcyclohex-2-enone?

A7: The physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₄O[11]
Molecular Weight138.21 g/mol [11]
Boiling Point212 °C[12]
Density0.91 g/cm³[12]
Flash Point84 °C[12]

IV. Experimental Protocol: A Representative Procedure

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2-Pentanone

  • Methyl Vinyl Ketone (MVK)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl) for neutralization

  • Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 2-pentanone and ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide in ethanol and add it to the reactor.

  • MVK Addition: Slowly add methyl vinyl ketone to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 20-30 °C.

  • Michael Addition: After the addition is complete, stir the mixture at room temperature for 2-4 hours to complete the Michael addition.

  • Aldol Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours to effect the intramolecular aldol condensation and dehydration.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with hydrochloric acid to a pH of ~7.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with an organic solvent.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

G start Start setup 1. Reaction Setup (2-Pentanone, Ethanol) start->setup add_base 2. Add Ethanolic NaOH setup->add_base add_mvk 3. Slow Addition of MVK (Maintain T < 30°C) add_base->add_mvk michael 4. Stir at RT (Michael Addition) add_mvk->michael aldol 5. Heat to Reflux (Aldol Condensation) michael->aldol workup 6. Workup (Neutralize, Extract, Dry) aldol->workup purify 7. Purification (Vacuum Distillation) workup->purify end End purify->end

Caption: Experimental Workflow for 5-Ethyl-3-methylcyclohex-2-enone Synthesis.

V. References

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • Chemistry LibreTexts. 23.12 The Robinson Annulation Reaction. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • Chemistry Steps. Robinson Annulation-Mechanism and Shortcut. [Link]

  • Google Patents. Purification of cyclohexanone.

  • MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • National Institutes of Health. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • ACS Symposium Series. Introduction to Flavor and Fragrance in Food Processing. [Link]

  • The Flavor and Fragrance Industry Introduction. [Link]

  • YouTube. 21.5 Aldol Reactions | Organic Chemistry. [Link]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. [Link]

  • Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. [Link]

  • Royal Society of Chemistry. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Organic Syntheses. 11. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. [Link]

  • Organic Chemistry Portal. Aldol Condensation. [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone. [Link]

  • The Perfumers Apprentice. The Flavor Industry. [Link]

  • National Institutes of Health. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • SciSpace. Regiospecific alkylation of cyclic .beta.-diketone enol ethers. General synthesis of 4-alkylcyclohexenones (1973). [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Chemistry Online. Synthesis of 3‐methylcyclohex‐2‐enone. [Link]

  • Filo. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [Link]

  • Oreate AI Blog. What Are the Two Starting Materials for a Robinson Annulation. [Link]

  • YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. [Link]

  • Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

  • PubMed Central. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • PubMed Central. Beverage and Food Fragrance Biotechnology, Novel Applications, Sensory and Sensor Techniques: An Overview. [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • PubMed. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]

Sources

Optimization

Troubleshooting purification of 5-Ethyl-3-methylcyclohex-2-enone

Technical Support Center: 5-Ethyl-3-methylcyclohex-2-enone Welcome to the technical support guide for the purification of 5-Ethyl-3-methylcyclohex-2-enone. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethyl-3-methylcyclohex-2-enone

Welcome to the technical support guide for the purification of 5-Ethyl-3-methylcyclohex-2-enone. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As an α,β-unsaturated ketone, its purification presents unique challenges that require a nuanced understanding of its chemical properties. This guide provides in-depth, experience-driven answers to common issues encountered during its isolation and purification.

Compound Profile: 5-Ethyl-3-methylcyclohex-2-enone

Before troubleshooting, it's crucial to understand the physicochemical properties of the target compound. These parameters dictate the selection of appropriate purification techniques and storage conditions.

PropertyValueSource
IUPAC Name 5-Ethyl-3-methylcyclohex-2-en-1-one[1]
CAS Number 40920-68-1[1][2][3]
Molecular Formula C₉H₁₄O[1][2][4]
Molecular Weight 138.21 g/mol [1][2][3][4]
Boiling Point ~212 °C (at 760 mmHg)[3][5]
Density ~0.91 g/mL[3][5]
LogP 2.32[3][4]
Storage Temp. 2-8 °C, protect from light[2][4][6]

Troubleshooting Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying principles to empower your decision-making.

Q1: My post-synthesis crude product is a complex mixture. What are the likely impurities and how can I identify them?

A1: The impurity profile of 5-Ethyl-3-methylcyclohex-2-enone is highly dependent on its synthetic route. A common and powerful method for its synthesis is the Robinson annulation, which sequentially combines a Michael addition with an aldol condensation.[7][8] Understanding this pathway is key to anticipating and identifying byproducts.

Likely Impurities from Robinson Annulation:

  • Unreacted Starting Materials: The ketone (e.g., 3-pentanone) and the α,β-unsaturated ketone (e.g., methyl vinyl ketone) used in the initial Michael addition. These are typically more volatile than the final product.

  • Michael Adduct Intermediate (Diketone): The product of the Michael addition that has not yet undergone the intramolecular aldol condensation. This diketone lacks the conjugated double bond and will have a significantly different NMR spectrum.

  • Aldol Addition Product (β-Hydroxy Ketone): The cyclic intermediate formed after the aldol addition but before the final dehydration step. This impurity can often be eliminated by ensuring the final condensation step goes to completion, typically by heating under acidic or basic conditions.

  • Polymerized Michael Acceptor: Methyl vinyl ketone and similar Michael acceptors are prone to polymerization, especially under thermal stress or in the presence of initiators. This often results in a non-volatile, intractable residue.[9]

The diagram below illustrates the formation of these common impurities within the Robinson annulation pathway.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_side_reactions Side Reactions / Incomplete Conversion SM1 Ketone Enolate (e.g., from 3-Pentanone) Michael_Adduct Michael Adduct (Diketone Impurity) SM1->Michael_Adduct Michael Addition Unreacted_SM1 Unreacted Ketone SM1->Unreacted_SM1 Incomplete Reaction SM2 Michael Acceptor (e.g., Methyl Vinyl Ketone) SM2->Michael_Adduct Polymer Polymerization SM2->Polymer Side Reaction Unreacted_SM2 Unreacted Michael Acceptor SM2->Unreacted_SM2 Incomplete Reaction Aldol_Product Aldol Addition Product (β-Hydroxy Ketone Impurity) Michael_Adduct->Aldol_Product Intramolecular Aldol Addition Final_Product 5-Ethyl-3-methylcyclohex-2-enone (Target Product) Aldol_Product->Final_Product Dehydration (Condensation)

Impurity Formation in Robinson Annulation.

Identification Strategy:

A combination of ¹H NMR spectroscopy and Mass Spectrometry (MS) is highly effective for identifying these impurities.

CompoundKey ¹H NMR Signals (δ, ppm)Key MS Fragments (m/z)
Target Product ~5.8-6.0 (1H, s, vinyl H), ~1.9 (3H, s, vinyl CH₃)138 (M⁺), 123 (M-15), 109 (M-29)[4]
Michael Adduct Absence of vinyl proton signal. Presence of multiple aliphatic protons.156 (M⁺, assuming MVK addition)
Aldol Product Absence of vinyl proton. Presence of a hydroxyl proton signal (~2-4 ppm, broad).156 (M⁺), 138 (M-18, loss of H₂O)
Starting Materials Highly variable, but generally simpler spectra.Dependent on specific reagents used.
Q2: I'm having difficulty separating my product from a closely-eluting impurity using column chromatography. What is a good starting point for method development?

A2: Flash column chromatography is the method of choice for purifying moderately polar compounds like 5-Ethyl-3-methylcyclohex-2-enone from non-volatile or similarly polar impurities. The key is selecting a solvent system that provides optimal resolution. Given the compound's structure (a ketone with significant hydrocarbon character), a non-polar/polar solvent system is appropriate.

Causality: The conjugated carbonyl group provides polarity, allowing for interaction with the silica gel stationary phase. The alkyl groups (ethyl and methyl) contribute non-polar character. The goal is to find a solvent mixture where the target compound and impurities have sufficiently different affinities for the silica gel, leading to differential migration speeds.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis (Method Development):

    • Prepare a stock solution of your crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system. A good starting point is varying ratios of Hexane (or Heptane) and Ethyl Acetate (EtOAc).

      • System A: 95:5 Hexane:EtOAc

      • System B: 90:10 Hexane:EtOAc

      • System C: 80:20 Hexane:EtOAc

    • Visualize the plates using a UV lamp (the conjugated system will be UV active) and a chemical stain (e.g., potassium permanganate).

    • The ideal solvent system will give the target product an Rf value of approximately 0.3-0.4. This provides a good balance between resolution and elution time on the column.

  • Column Preparation and Loading:

    • Select an appropriately sized column based on the amount of crude material (a good rule of thumb is a 40-100 g sample-to-silica mass ratio).

    • Pack the column with silica gel as a slurry in the initial, most non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Adsorb the crude material onto a small amount of silica gel ("dry loading"). This is superior to liquid loading as it often results in sharper bands. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If separation is poor, a gradient elution can be employed. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity by increasing the percentage of Ethyl Acetate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard choice for compounds of this polarity.
Mobile Phase Hexane/Ethyl Acetate GradientOffers excellent tunability for separating moderately polar compounds.
Initial Eluent 2-5% Ethyl Acetate in HexaneEnsures that non-polar impurities elute first.
Final Eluent 15-25% Ethyl Acetate in HexaneEnsures the target compound and more polar impurities elute in a reasonable time.
Detection UV (254 nm), TLC with KMnO₄ stainThe enone chromophore is UV active. The stain visualizes non-UV active impurities.
Q3: My product appears to be degrading during purification by distillation, leading to low yields and dark coloration. How can I prevent this?

A3: The issue you are observing is likely thermal decomposition. α,β-Unsaturated ketones, while stable at room temperature, can be susceptible to polymerization and degradation at the high temperatures required for atmospheric distillation (~212 °C).[4] The solution is to perform the distillation under reduced pressure (vacuum distillation).

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered. This allows for the distillation of thermally sensitive compounds at temperatures well below their decomposition point.

Detailed Protocol for Vacuum Distillation:

  • System Setup:

    • Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces product loss on the glass surfaces.

    • Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all ground glass joints to ensure a good seal.

    • Place a stir bar in the distillation flask for smooth boiling and to prevent bumping.

    • Connect the apparatus to a vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.

    • Use a digital vacuum gauge (e.g., a Pirani gauge) to accurately monitor the pressure.

  • Distillation Procedure:

    • Place the crude material in the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. Observe the material for any vigorous outgassing of residual solvents.

    • Once the ultimate vacuum is reached and stable, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.

    • Collect a small forerun fraction, which will contain any residual solvents and volatile impurities.

    • Increase the temperature gradually until the main product fraction begins to distill. Collect this fraction in a separate receiving flask. The boiling point will be dependent on the system pressure.

    • Stop the distillation when the temperature starts to rise again or when only a dark, viscous residue remains in the distillation flask.

    • Allow the system to cool completely before venting the vacuum to avoid cracking the hot glassware.

The workflow below provides a decision-making process for selecting the appropriate purification method.

G Start Crude Product Analysis (TLC, ¹H NMR) Impurity_Check Are major impurities thermally stable and volatile? Start->Impurity_Check Distillation_Path Primary Purification: Vacuum Distillation Impurity_Check->Distillation_Path Yes Chromatography_Path Primary Purification: Column Chromatography Impurity_Check->Chromatography_Path No (e.g., non-volatile or similarly boiling impurities) Purity_Check1 Is Purity >98%? Distillation_Path->Purity_Check1 Purity_Check2 Is Purity >98%? Chromatography_Path->Purity_Check2 Finish Store Product Properly Purity_Check1->Finish Yes Secondary_Chrom Secondary Purification: Column Chromatography Purity_Check1->Secondary_Chrom No Purity_Check2->Finish Yes Secondary_Dist Secondary Purification: (e.g., Kugelrohr Distillation) Purity_Check2->Secondary_Dist No Secondary_Chrom->Finish Secondary_Dist->Finish

Sources

Troubleshooting

Technical Support Center: 5-Ethyl-3-methylcyclohex-2-enone - Stability and Degradation Guide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-3-methylcyclohex-2-enone. It provides in-depth troubleshooting advice, frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-3-methylcyclohex-2-enone. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and degradation of this compound. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Stability of 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone is a versatile intermediate in organic synthesis.[1][2] However, its α,β-unsaturated ketone functionality also makes it susceptible to various degradation pathways.[1] Understanding these vulnerabilities is the first step toward preventing unwanted side reactions and ensuring the compound's purity over time.

Key Physicochemical Properties

A foundational understanding of the compound's properties is crucial for its proper handling and analysis.

PropertyValueSource
Molecular FormulaC₉H₁₄O[3][4]
Molecular Weight138.21 g/mol [3][4]
AppearanceColorless liquid[5]
Boiling Point212 °C[6]
logP2.32[1]
Storage Temperature2-8 °C, dry, sealed[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 5-Ethyl-3-methylcyclohex-2-enone.

Q1: What are the optimal storage conditions for 5-Ethyl-3-methylcyclohex-2-enone to ensure long-term stability?

A1: To maintain the integrity of 5-Ethyl-3-methylcyclohex-2-enone, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] The compound is sensitive to light, so amber glass vials or storage in a dark location is essential to prevent photodegradation.[1] It is also advisable to store it in a dry environment, as moisture can potentially lead to hydration of the double bond or other side reactions.

Q2: I suspect my sample of 5-Ethyl-3-methylcyclohex-2-enone has degraded. What are the initial steps I should take to confirm this?

A2: The first step is to perform a simple analytical check. We recommend running a quick purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Comparing the resulting chromatogram to that of a fresh or certified reference standard will reveal the presence of any new impurity peaks. Additionally, obtaining a Proton NMR (¹H NMR) spectrum can provide valuable information about changes in the molecule's structure.

Q3: Can I handle 5-Ethyl-3-methylcyclohex-2-enone on the benchtop, or are special precautions necessary?

A3: While short periods of handling on a benchtop are generally acceptable, it is best practice to minimize exposure to air and light.[1] For extended manipulations, working under an inert atmosphere in a glovebox or using Schlenk techniques is recommended to prevent slow oxidation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: What are the likely impurities I might find in a commercial sample of 5-Ethyl-3-methylcyclohex-2-enone?

A4: Commercial samples may contain residual starting materials from its synthesis, such as ethyl acetoacetate and propionaldehyde.[6] Isomeric impurities, where the double bond has migrated, can also be present. In older samples, you may find small amounts of oxidation or photodegradation products.

Section 3: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments involving 5-Ethyl-3-methylcyclohex-2-enone.

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: Your reaction yields a mixture of products, with unexpected peaks appearing in your analytical data (GC-MS, LC-MS, NMR).

  • Potential Cause 1: Degradation of the Starting Material. The 5-Ethyl-3-methylcyclohex-2-enone starting material may have degraded during storage.

    • Troubleshooting Step: Before starting your reaction, always verify the purity of your starting material using a quick analytical method like GC-MS. If impurities are detected, purify the compound by distillation or column chromatography before use.

  • Potential Cause 2: Reaction Conditions Promoting Degradation. The reaction conditions (e.g., strong acid or base, high temperature, exposure to light) may be causing the degradation of your starting material or product.

    • Troubleshooting Step:

      • Acid/Base Sensitivity: If your reaction is conducted under strongly acidic or basic conditions, consider using milder reagents or a buffer system. Enones can undergo isomerization or other rearrangements in the presence of strong acids or bases.[7]

      • Thermal Stability: If the reaction is run at a high temperature, assess the thermal stability of your compound. It has been noted that significant degradation can occur at temperatures above 250°C, but prolonged heating at lower temperatures can also lead to decomposition.[1] Consider running the reaction at a lower temperature for a longer duration.

      • Photostability: Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period. The enone chromophore absorbs UV light, which can lead to photodimerization or other photochemical reactions.[8][9]

Issue 2: Inconsistent Reaction Yields
  • Symptom: You are experiencing significant variability in the yield of your desired product from batch to batch.

  • Potential Cause: Inconsistent Purity of Starting Material. The purity of your 5-Ethyl-3-methylcyclohex-2-enone may vary between batches, with some containing inhibitors or catalysts from the synthesis or degradation products that interfere with your reaction.

    • Troubleshooting Step: Implement a strict quality control check on all incoming batches of the starting material. Develop a standard analytical method (e.g., a specific GC-MS or HPLC method) to quantify the purity and identify any significant impurities.

Issue 3: Sample Discoloration Over Time
  • Symptom: Your initially colorless sample of 5-Ethyl-3-methylcyclohex-2-enone has developed a yellow or brownish tint upon storage.

  • Potential Cause: Oxidation or Polymerization. Discoloration is often an indicator of oxidative degradation or the formation of polymeric byproducts. This can be initiated by exposure to air (oxygen) and/or light.

    • Troubleshooting Step: Review your storage procedures. Ensure the compound is stored under an inert atmosphere and protected from light. If you need to store a partially used bottle, flush the headspace with an inert gas before re-sealing.

Section 4: Experimental Protocols

This section provides detailed step-by-step methodologies for assessing the stability and purity of 5-Ethyl-3-methylcyclohex-2-enone.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5-Ethyl-3-methylcyclohex-2-enone in a suitable solvent such as ethyl acetate or dichloromethane.

  • Data Analysis: Identify the main peak corresponding to 5-Ethyl-3-methylcyclohex-2-enone. Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify impurities or degradation products. Quantify the purity by calculating the peak area percentage.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[10][11]

  • Acidic Degradation:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a small aliquot with 0.1 M NaOH before analysis by GC-MS or HPLC.

  • Basic Degradation:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize a small aliquot with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.[12]

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample directly.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of the compound in acetonitrile.

    • Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • As a control, keep an identical solution in the dark for the same duration.

    • Analyze both samples.

  • Thermal Degradation:

    • Place a small amount of the neat compound in a vial.

    • Heat the vial in an oven at 105°C for 24 hours.

    • Dissolve the heated sample in a suitable solvent for analysis.

Section 5: Degradation Pathways and Mechanisms

Understanding the potential chemical transformations of 5-Ethyl-3-methylcyclohex-2-enone is key to interpreting degradation data.

Photodegradation

The enone moiety can undergo [2+2] cycloadditions upon exposure to UV light, leading to the formation of dimers.[8] The reaction is believed to proceed through a triplet excited state.

G A 5-Ethyl-3-methylcyclohex-2-enone B Triplet Excited State A->B hν (UV light) C [2+2] Cycloadduct (Dimer) B->C Dimerization

Caption: Photodimerization of 5-Ethyl-3-methylcyclohex-2-enone.

Acid- and Base-Catalyzed Isomerization

In the presence of acid or base, the double bond in the cyclohexenone ring can migrate to a thermodynamically more stable position, leading to the formation of isomers.[7]

G A 5-Ethyl-3-methylcyclohex-2-enone (α,β-unsaturated) B Isomeric Cyclohexenone (β,γ-unsaturated) A->B Acid or Base Catalyst

Caption: Acid/Base-catalyzed isomerization of the double bond.

Oxidative Degradation

Oxidizing agents can attack the double bond or the allylic positions, potentially leading to the formation of epoxides, diols, or cleavage of the ring to form dicarboxylic acids.[13]

G cluster_main Oxidative Degradation Pathways A 5-Ethyl-3-methylcyclohex-2-enone B Epoxide A->B Oxidizing Agent (e.g., H₂O₂) D Ring-Opened Products (e.g., dicarboxylic acids) A->D Stronger Oxidation C Diol B->C Hydrolysis

Caption: Potential oxidative degradation pathways.

Section 6: References

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. Available at: [Link]

  • PubChem. 5-Ethyl-3-methylcyclohexene. Available at: [Link]

  • Journal of the American Chemical Society. Mechanism of the acid- and general-base-catalyzed conjugation of 3-cyclopentenone and 3-cyclohexenone; electrostatic effects in the conjugation of .beta.,.gamma.-unsaturated ketones. Available at: [Link]

  • Magadh Mahila College. Photochemistry of enones. Available at: [Link]

  • GC-MS, LC-MS and LC-TOF-MS. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. Gas Chromatography-Mass Spectrometry and In vitro Ethnopharmacological Investigations of the Solvent Ethyl Acetate Extract of Urtica. Available at: [Link]

  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • Code of Practice. Storage and Handling of Solid Ammonium Nitrate Edition 1, June 2022. Available at: [Link]

  • ResearchGate. The photochemistry of enones | Request PDF. Available at: [Link]

  • Jetir.Org. Phytochemical Screening and GC-MS analysis of bioactive compounds present in ethanolic extract of aerial parts of Cyperus alopecuroides Rottb. Available at: [Link]

  • SciSpace. Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Available at: [Link]

  • MDPI. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Available at: [Link]

  • INNOVATIVE SOLUTIONS IN MEDICINE TECHNOLOGY TRANSFER. INNOVATIVE SOLUTIONS IN MEDICINE TECHNOLOGY TRANSFER. Available at: [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Available at: [Link]

  • MedCrave online. Forced degradation studies. Available at: [Link]

  • YouTube. Base Catalyzed D/L Isomerization. Available at: [Link]

  • YouTube. What Are Best Practices For Chemical Storage Under HazCom?. Available at: [Link]

  • RSC Publishing. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Available at: [Link]

  • Wikipedia. Enone–alkene cycloadditions. Available at: [Link]

  • MDPI. Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. Available at: [Link]

  • ResearchGate. (PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Available at: [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available at: [Link]

  • MySkinRecipes. 5-Ethyl-3-methylcyclohex-2-enone. Available at: [Link]

  • PubMed. Best practices for storing and shipping cryopreserved cells. Available at: [Link]

  • PubMed. An overview of photocatalytic degradation: photocatalysts, mechanisms, and development of photocatalytic membrane. Available at: [Link]

  • Chemistry Online. Synthesis of 3‐methylcyclohex‐2‐enone. Available at: [Link]

  • Teleos Ag Solutions. TELONE™ Stewardship: Storage & Handling Guide. Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • YouTube. , The IUPAC name of is :- (B) 5-Ethyl-3-methyl cyclohex-1-ene (A) 1-Methyl-5-ethyl cyclohex-2-ene.... Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Ethyl-3-methylcyclohex-2-enone Synthesis

Welcome to the technical support guide for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone (CAS: 40920-68-1).[1][2] This resource is designed for researchers, chemists, and pharmaceutical development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone (CAS: 40920-68-1).[1][2] This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable synthetic intermediate. 5-Ethyl-3-methylcyclohex-2-enone serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4][5] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the synthesis, helping you establish a robust experimental foundation.

Q1: What is the most common and efficient method for synthesizing 5-Ethyl-3-methylcyclohex-2-enone?

The most established and versatile method for constructing the 5-Ethyl-3-methylcyclohex-2-enone scaffold is the Robinson Annulation . This powerful reaction sequence builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[6][7] It involves the reaction of the enolate of diethyl ketone with methyl vinyl ketone (MVK), followed by a base or acid-catalyzed cyclization and dehydration.

Q2: Why is catalyst selection so critical in this synthesis?

The catalyst is the linchpin of the Robinson Annulation. It governs several key aspects of the reaction:

  • Rate of Reaction: The catalyst dictates the speed of both the initial Michael addition and the subsequent aldol condensation.

  • Yield and Purity: An optimal catalyst will favor the desired reaction pathway, minimizing side reactions such as the self-condensation of diethyl ketone or the polymerization of MVK.[8]

  • Stereoselectivity: In advanced applications, particularly for pharmaceutical synthesis, chiral catalysts can be employed to produce a specific enantiomer of the final product, which is often critical for biological activity.[4]

Q3: What are the primary catalyst types, and how do I choose between them?

The choice of catalyst—acid, base, or organocatalyst—depends on your specific objectives, such as yield, scale, cost, and desired stereochemistry.

Catalyst TypeCommon ExamplesPrimary MechanismAdvantagesDisadvantages
Base Catalysis NaOH, KOH, NaOEt, K-tBuOEnolate FormationCost-effective, robust, good for high yields on a large scale.Can promote side reactions, difficult to control, not stereoselective.
Acid Catalysis H₂SO₄, p-TsOHEnol FormationCan be performed in one pot, may reduce MVK polymerization.[7][8][9]Often requires harsher conditions (heat), can lead to undesired rearrangements.
Organocatalysis L-Proline, D-Proline, PhenylalanineEnamine Formation[10]Enables asymmetric synthesis (high enantioselectivity), milder conditions.[11][12]Higher catalyst cost, may require longer reaction times and specific solvents.

Below is a workflow to guide your decision-making process.

G cluster_achiral Achiral Synthesis cluster_chiral Asymmetric Synthesis start Define Synthesis Goal decision_chiral Is Enantiopurity Required? start->decision_chiral decision_scale Primary Goal: High Yield & Scale? decision_chiral->decision_scale No organo_cat Select Chiral Organocatalyst (e.g., L-Proline for (S)-enantiomer) decision_chiral->organo_cat Yes base_cat Select Base Catalyst (e.g., NaOH, NaOEt) decision_scale->base_cat Yes acid_cat Consider Acid Catalyst (e.g., H₂SO₄) For one-pot or to minimize polymerization decision_scale->acid_cat No/Alternative end_point Proceed to Optimization base_cat->end_point acid_cat->end_point organo_cat->end_point

Caption: Catalyst selection workflow for 5-Ethyl-3-methylcyclohex-2-enone synthesis.

Part 2: Troubleshooting Guide - Common Experimental Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems.

Q4: My reaction yield is very low. What are the likely causes and solutions?
  • Cause 1: Inefficient Enolate/Enol Formation.

    • Diagnosis: The reaction fails to initiate or proceeds very slowly.

    • Explanation: For base catalysis, the base may not be strong enough to deprotonate diethyl ketone effectively. For acid catalysis, enol formation may be too slow.

    • Solution (Base Catalysis): Switch to a stronger base (e.g., from NaOH to sodium ethoxide in ethanol). Ensure your solvent is compatible; protic solvents stabilize the enolate.

    • Solution (Acid Catalysis): Increase the catalyst concentration or switch to a stronger acid like sulfuric acid. Ensure all reagents are anhydrous, as water can inhibit the catalyst.[9]

  • Cause 2: Polymerization of Methyl Vinyl Ketone (MVK).

    • Diagnosis: A significant amount of solid polymer forms in the reaction flask.

    • Explanation: MVK is highly susceptible to polymerization, especially under harsh basic or acidic conditions and at elevated temperatures.

    • Solution: Add the MVK slowly to the reaction mixture containing the ketone and catalyst. Maintain a low reaction temperature (e.g., 0-5 °C) during the MVK addition. Using an acid catalyst can sometimes mitigate this issue.[8]

  • Cause 3: Incomplete Aldol Condensation/Dehydration.

    • Diagnosis: Analysis (e.g., by GC-MS or NMR) shows the presence of the 1,5-diketone intermediate or the β-hydroxy ketone (aldol addition product).

    • Explanation: The final ring-closing and dehydration steps require sufficient energy or catalytic activity.

    • Solution: After the Michael addition is complete, gently heat the reaction mixture (reflux may be necessary). If using a mild base, you may need to add a stronger acid or base to drive the condensation to completion.

Q5: I'm getting multiple unidentified byproducts. How can I improve selectivity?
  • Cause: Self-Condensation of Diethyl Ketone.

    • Diagnosis: You observe byproducts with higher molecular weights than the desired product.

    • Explanation: The enolate of diethyl ketone can react with another molecule of diethyl ketone instead of the MVK.

    • Solution: Control the order of addition. Prepare the solution of diethyl ketone and catalyst first, then add the MVK slowly. This ensures the MVK is the primary electrophile available to react with the enolate.

Q6: How do I effectively purify the final product?
  • Problem: Crude product is a dark oil containing residual catalyst and byproducts.

  • Solution:

    • Work-up: After the reaction, neutralize the catalyst (e.g., with dilute HCl for a base-catalyzed reaction or NaHCO₃ for an acid-catalyzed one).[13] Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.[14][15]

    • Purification: The most effective method for purifying 5-Ethyl-3-methylcyclohex-2-enone is silica gel column chromatography . A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).[5] For larger scales, vacuum distillation can also be effective.

Part 3: Protocols and Advanced Methodologies

This section provides actionable protocols and explores the cutting-edge of asymmetric synthesis.

Protocol 1: Standard Base-Catalyzed Synthesis

This protocol is optimized for yield and scalability.

Materials:

  • Diethyl ketone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Set up a three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a thermometer.

  • Dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl ketone (1.2 eq) to the flask and stir for 30 minutes to allow for complete enolate formation.

  • Add MVK (1.0 eq), dissolved in a small amount of ethanol, to the dropping funnel. Add the MVK solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Heat the reaction to reflux for 1-2 hours to ensure complete cyclization and dehydration.

  • Cool the mixture to room temperature and carefully neutralize it with 1M HCl.

  • Perform a standard work-up and purify by column chromatography as described in Q6.

Mechanism: Base-Catalyzed Robinson Annulation

G ketone Diethyl Ketone enolate Enolate ketone->enolate 1. Deprotonation michael_adduct Michael Adduct (1,5-Diketone) enolate->michael_adduct 2. Michael Addition mvk MVK mvk->michael_adduct aldol_intermediate Aldol Adduct (β-Hydroxy Ketone) michael_adduct->aldol_intermediate 3. Intramolecular     Aldol Addition product 5-Ethyl-3-methyl- cyclohex-2-enone aldol_intermediate->product 4. Dehydration base1 NaOEt base2 NaOEt heat Heat (-H₂O)

Caption: Key steps of the base-catalyzed Robinson Annulation.

Q7: How can I synthesize a specific enantiomer for pharmaceutical applications?

For enantioselective synthesis, organocatalysis is the state-of-the-art approach. Chiral secondary amines, such as L-proline or D-proline, catalyze the reaction through an enamine intermediate, effectively blocking one face of the molecule from attack and leading to a highly enantioenriched product.[11][16]

Mechanism: Proline-Catalyzed Asymmetric Synthesis

The catalyst (proline) first reacts with the ketone to form a nucleophilic enamine. This enamine then attacks the MVK in a stereocontrolled manner. Hydrolysis releases the product and regenerates the catalyst.[10]

G cluster_cycle Catalytic Cycle proline Proline Catalyst enamine Chiral Enamine Intermediate proline->enamine + Diethyl Ketone - H₂O michael Stereoselective Michael Addition enamine->michael + MVK product Enantioenriched 1,5-Diketone michael->product hydrolysis Hydrolysis product->proline + H₂O (Catalyst Regeneration) final_cyclization Final Cyclization & Dehydration (Base/Acid) product->final_cyclization

Caption: Organocatalytic cycle for asymmetric Michael addition.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenones. Retrieved from [Link]

  • Chemistry Online. (2023). Synthesis of 3‐methylcyclohex‐2‐enone. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[17][17]-Sigmatropic Rearrangement Route. ACS Publications. Retrieved from [Link]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Mechanism of acid-catalyzed Robinson annulation?. Retrieved from [Link]

  • Chemical Communications. (2006). A simple asymmetric organocatalytic approach to optically active cyclohexenones. PubMed. Retrieved from [Link]

  • Molecules. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. PubMed. Retrieved from [Link]

  • ResearchGate. (2009). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[17][17]-Sigmatropic Rearrangement Route. National Institutes of Health. Retrieved from [Link]

  • Acta Crystallographica Section E. (2007). 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. National Institutes of Health. Retrieved from [Link]

  • Molecules. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. National Institutes of Health. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Ethyl-3-methylcyclohex-2-enone vs. 3-methylcyclohexenone reactivity

An In-Depth Comparative Guide to the Reactivity of 5-Ethyl-3-methylcyclohex-2-enone and 3-methylcyclohexenone As Senior Application Scientists, our goal is to move beyond mere product descriptions and provide a deep, mec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Ethyl-3-methylcyclohex-2-enone and 3-methylcyclohexenone

As Senior Application Scientists, our goal is to move beyond mere product descriptions and provide a deep, mechanistic understanding of how molecular structure dictates chemical behavior. This guide offers a comparative analysis of two α,β-unsaturated ketones: 5-Ethyl-3-methylcyclohex-2-enone and its simpler analog, 3-methylcyclohexenone. We will dissect how a single ethyl substituent, remote from the primary reactive sites, profoundly influences steric hindrance and electronic properties, thereby altering reaction pathways, rates, and stereochemical outcomes. This analysis is grounded in established principles of physical organic chemistry and supported by representative experimental protocols.

Molecular Architecture: Setting the Stage for Reactivity

At first glance, both molecules share the core functional architecture of an α,β-unsaturated cyclohexenone system. This arrangement features a carbonyl group in conjugation with a carbon-carbon double bond, creating a polarized system with two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Property3-methylcyclohex-2-enone5-Ethyl-3-methylcyclohex-2-enone
Structure
CAS Number 1193-18-6[1]40920-68-1[2]
Molecular Formula C₇H₁₀O[3]C₉H₁₄O[2]
Molecular Weight 110.15 g/mol 138.21 g/mol [2]
Boiling Point ~170 °C212 °C[4]

The critical distinction lies at the C5 position. In 3-methylcyclohexenone, this position is unsubstituted (bearing two hydrogen atoms). In 5-Ethyl-3-methylcyclohex-2-enone, it is substituted with an ethyl group. This seemingly minor addition is the primary determinant of the divergent reactivity discussed herein.

Electronic and Steric Effects: The Underlying Causality

The reactivity of these enones is governed by a delicate interplay of electronic and steric factors.

  • Electronic Effects : Alkyl groups attached to sp²-hybridized carbons, such as the methyl group at C3 in both molecules, exert a mild electron-donating effect through hyperconjugation.[5] This effect slightly increases the electron density of the π-system, which can subtly modulate the electrophilicity of the β-carbon. However, it's also argued that alkyl groups can be inductively electron-withdrawing relative to hydrogen.[6][7] In practice, for these systems, the hyperconjugative donation is often considered the more significant influence on reactivity. The C5-ethyl group in 5-ethyl-3-methylcyclohex-2-enone primarily exerts its electronic influence via induction, a through-bond effect that weakens with distance. Its impact on the remote C1-C2-C3 π-system is therefore minimal compared to its steric influence.

  • Steric Effects : This is the dominant differentiating factor. The ethyl group at C5 introduces significant steric bulk on one face of the cyclohexenone ring. In contrast, 3-methylcyclohexenone is sterically unencumbered at this position. This difference has profound consequences for the approach of nucleophiles and reagents, influencing not only the rate of reaction but also the stereochemical outcome.[8] The steric hindrance presented by the C5-ethyl group can create a more crowded transition state, thereby increasing the activation energy and slowing the reaction rate compared to its unsubstituted counterpart.[8]

Comparative Reactivity in Key Transformations

We will now examine how these structural differences manifest in common reactions of α,β-unsaturated ketones.

Michael (1,4-Conjugate) Addition

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyls.[9][10] A nucleophile attacks the electrophilic β-carbon (C3), driven by the formation of a stable enolate intermediate.[10][11]

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Enone Cyclohexenone Enolate Enolate Intermediate Enone->Enolate Forms Nu Nu:⁻ Nu->Enone 1. Nucleophilic Attack Product 1,4-Adduct Enolate->Product 2. Protonation H_plus H⁺

Caption: Experimental workflow for Gilman Cuprate addition.

Step-by-Step Protocol :

  • Preparation of the Gilman Reagent : To a flame-dried, nitrogen-purged round-bottom flask containing a magnetic stir bar and anhydrous THF (50 mL), add CuI (1.05 eq). Cool the resulting slurry to -78 °C (acetone/dry ice bath). Add MeLi (2.1 eq) dropwise via syringe. The solution may change color from yellow to colorless, indicating the formation of the lithium dimethylcuprate reagent. Stir for 30 minutes at -78 °C.

  • Substrate Addition : In a separate flask, dissolve the cyclohexenone substrate (1.0 eq; either 3-methylcyclohexenone or 5-Ethyl-3-methylcyclohex-2-enone) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring cuprate solution at -78 °C.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting enone spot (which is UV active) indicates reaction completion. The expected runtime is 1-2 hours.

  • Workup and Quenching : Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Isolation : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-adduct. The product for 3-methylcyclohexenone will be 3,3-dimethylcyclohexanone, while for the other substrate it will be 5-ethyl-3,3-dimethylcyclohexanone.

Expected Observations : Under identical conditions, the reaction with 5-Ethyl-3-methylcyclohex-2-enone is anticipated to proceed at a slower rate than the reaction with 3-methylcyclohexenone. This can be qualitatively observed through comparative TLC monitoring over time. The isolated yield for the 5-ethyl substituted product may also be lower after a fixed reaction time due to this reduced reactivity.

Conclusion

While 5-Ethyl-3-methylcyclohex-2-enone and 3-methylcyclohexenone possess the same core reactive functionality, their chemical behavior diverges significantly. The primary driver of this difference is the steric hindrance imposed by the C5-ethyl group in 5-Ethyl-3-methylcyclohex-2-enone. This group sterically shields one face of the molecule, leading to:

  • Decreased reaction rates for sterically demanding processes like Michael additions.

  • Enhanced diastereoselectivity in both nucleophilic additions and reductions, as reagents are directed to the less hindered face.

For researchers in synthetic and medicinal chemistry, understanding these substituent effects is not merely academic. It is fundamental to designing reaction strategies, predicting outcomes, and achieving stereocontrol in the synthesis of complex molecular targets. The choice between these two substrates can therefore be a deliberate strategic decision to either facilitate rapid reaction or to enforce a specific stereochemical outcome.

References

  • Hu, Y., et al. (2003). Synthesis of functionalized cyclohex-2-enone derivatives. [Not a direct scientific paper, but indicates the general interest in these structures].
  • LookChem. (n.d.). (+)-3-METHYLCYCLOHEXANONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Reynolds, J. D. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]

  • Glaser, R. (2025). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. [Preprint or early access article, provides modern context on alkyl group electronics].
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry. Retrieved from [Link]

  • Harrison, J. J., & O'Donoghue, A. C. (2018). Alkyl groups in organic molecules are NOT inductively electron-releasing. Royal Society of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Steric Effect. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Cyclohexenones: From Classic Annulations to Modern Asymmetric Strategies

Substituted cyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules, including steroids, terpenoids, and numerous pharmaceutical agents.[1] Their synthesis has been a centra...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted cyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules, including steroids, terpenoids, and numerous pharmaceutical agents.[1] Their synthesis has been a central theme in organic chemistry, leading to the development of a diverse toolkit of reactions. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision, balancing factors such as stereochemical control, substrate scope, yield, and operational simplicity.

This guide provides an in-depth comparison of four major strategies for constructing substituted cyclohexenones: the Robinson Annulation, the Birch Reduction of aromatic ethers, tandem organocatalytic Michael-Aldol reactions, and Diels-Alder cycloadditions. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide detailed protocols to illustrate their practical application.

Foundational Strategies: The Robinson Annulation

First described in 1935, the Robinson annulation is a cornerstone of six-membered ring synthesis.[1] It is a robust and powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone from a ketone and an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).[2][3]

Mechanistic Rationale and Causality

The reaction proceeds in a one-pot sequence, typically under basic conditions.[4] The choice of base is critical; it must be strong enough to deprotonate the ketone to form an enolate (the Michael donor) but not so strong as to cause self-condensation of the starting materials.

  • Michael Addition: The first step is the conjugate addition of the ketone enolate to the α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl intermediate.[4]

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, forming a six-membered ring.[4]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated cyclohexenone.[4]

The thermodynamic stability of the six-membered ring is the primary driving force for this reaction.[2] The regioselectivity of the initial Michael addition can often be controlled by using a β-diketone or β-ketoester, as deprotonation at the carbon flanked by two carbonyl groups is highly favored.[1]

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Ketone Ketone Enolate Enolate Ketone->Enolate Base 1,5-Diketone 1,5-Dicarbonyl Intermediate Enolate->1,5-Diketone + MVK Cyclic_beta-Hydroxy_Ketone Cyclic β-Hydroxy Ketone 1,5-Diketone->Cyclic_beta-Hydroxy_Ketone Base Cyclohexenone Substituted Cyclohexenone Cyclic_beta-Hydroxy_Ketone->Cyclohexenone - H2O

Caption: The Robinson Annulation Workflow.

Aromatic Precursors: The Birch Reduction Route

The Birch reduction offers a powerful alternative for accessing cyclohexenones from readily available aromatic starting materials.[5] This dissolving metal reduction converts electron-rich aromatic rings, such as anisole derivatives, into 1,4-cyclohexadienes.[6] Subsequent hydrolysis of the resulting enol ether unmasks the ketone functionality.

Mechanistic Rationale and Causality

This two-step process relies on the unique reactivity of alkali metals (typically sodium or lithium) in liquid ammonia.[5]

  • Birch Reduction: A solution of the alkali metal in liquid ammonia generates solvated electrons. These electrons add to the aromatic ring to form a radical anion. This highly basic intermediate is protonated by an alcohol (e.g., ethanol or tert-butanol) present in the reaction mixture. A second electron addition followed by a second protonation yields the 1,4-cyclohexadiene. The regioselectivity is dictated by the substituent on the aromatic ring; electron-donating groups like methoxy direct the reduction to the 2,5-positions, yielding a dihydroanisole derivative.[6]

  • Hydrolysis: The enol ether product of the Birch reduction is then hydrolyzed under acidic conditions to reveal the cyclohexenone.

The choice of an aromatic starting material with an electron-donating group is crucial for achieving the desired regioselectivity in the reduction step. The subsequent hydrolysis is typically straightforward, making this a reliable route to specific cyclohexenone isomers.

Birch_Reduction_Route cluster_0 Birch Reduction cluster_1 Hydrolysis Aromatic_Ether Substituted Aromatic Ether Radical_Anion Radical Anion Intermediate Aromatic_Ether->Radical_Anion Na/NH3 Cyclohexadiene_Enol_Ether Cyclohexadiene Enol Ether Radical_Anion->Cyclohexadiene_Enol_Ether + 2H+ Cyclohexenone Substituted Cyclohexenone Cyclohexadiene_Enol_Ether->Cyclohexenone H3O+

Caption: The Birch Reduction Pathway to Cyclohexenones.

Modern Asymmetric Approaches: Organocatalytic Tandem Reactions

The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. For cyclohexenones, organocatalytic tandem Michael-aldol reactions, often catalyzed by chiral secondary amines like proline and its derivatives, provide a powerful method for constructing highly substituted, enantiomerically enriched products in a single step.

Mechanistic Rationale and Causality

This strategy relies on the transient formation of chiral intermediates that control the stereochemical outcome of the reaction.

  • Enamine Formation: The chiral secondary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine.

  • Asymmetric Michael Addition: The chiral enamine undergoes a highly stereoselective Michael addition to an α,β-unsaturated acceptor (e.g., a nitroalkene or another enone). The stereochemistry of this step is directed by the chiral catalyst.

  • Iminium Ion Formation and Intramolecular Aldol: The resulting intermediate can then form a chiral iminium ion, which sets the stage for an intramolecular aldol reaction, again under the stereochemical control of the catalyst.

  • Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the final cyclohexenone product and regenerates the chiral catalyst.

The choice of catalyst is paramount in these reactions, as its structure dictates the enantioselectivity and diastereoselectivity of the final product. These reactions are often highly efficient, proceeding with low catalyst loadings under mild conditions.

Organocatalytic_Tandem_Reaction cluster_0 Catalytic Cycle Ketone_Aldehyde Ketone/ Aldehyde Chiral_Enamine Chiral Enamine Ketone_Aldehyde->Chiral_Enamine + Chiral Amine Catalyst Michael_Adduct Michael Adduct Chiral_Enamine->Michael_Adduct + Michael Acceptor Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Aldol Cyclohexenone Enantioenriched Cyclohexenone Cyclized_Product->Cyclohexenone Hydrolysis, Catalyst Regeneration

Caption: Organocatalytic Tandem Michael-Aldol Reaction.

Cycloaddition Strategies: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry. While it does not directly produce cyclohexenones in most cases, it can be used to generate highly functionalized cyclohexene precursors that can be readily converted to the target compounds.

Mechanistic Rationale and Causality

The Diels-Alder reaction involves the concerted reaction of a conjugated diene with a dienophile.

  • [4+2] Cycloaddition: The diene and dienophile react to form a cyclohexene ring. The stereochemistry of the starting materials is retained in the product.

  • Post-Cycloaddition Modification: The resulting cyclohexene can be functionalized in a variety of ways to yield a cyclohexenone. For example, if the dienophile contains a latent carbonyl group (e.g., a ketene acetal), hydrolysis can reveal the ketone. Alternatively, oxidation of the cyclohexene can introduce the enone functionality.

The choice of diene and dienophile allows for a high degree of control over the substitution pattern and stereochemistry of the final product. This method is particularly useful for the synthesis of complex, polycyclic systems.

Diels_Alder_Route cluster_0 [4+2] Cycloaddition cluster_1 Functional Group Manipulation Diene Diene Cyclohexene_Precursor Cyclohexene Precursor Diene->Cyclohexene_Precursor + Dienophile Cyclohexenone Substituted Cyclohexenone Cyclohexene_Precursor->Cyclohexenone e.g., Hydrolysis, Oxidation

Caption: Diels-Alder Approach to Cyclohexenone Synthesis.

Comparative Performance Analysis

The choice of synthetic route depends heavily on the specific target molecule and the desired attributes of the synthesis. The following table provides a comparative overview of the four discussed methods.

Synthesis RouteKey FeaturesAdvantagesDisadvantagesTypical YieldsStereoselectivity
Robinson Annulation Tandem Michael addition and intramolecular aldol condensation.[4]Robust, well-established, good for fused ring systems.[1]Can have issues with regioselectivity and side reactions (e.g., polymerization of MVK).[2]60-90%Generally low unless a chiral catalyst is used. Asymmetric variants with proline can achieve >90% ee.[2]
Birch Reduction Dissolving metal reduction of aromatic ethers followed by hydrolysis.[5]Access to specific isomers from readily available aromatic precursors.[6]Requires cryogenic conditions (liquid ammonia) and handling of alkali metals. Limited to specific substitution patterns for high regioselectivity.[6]70-95%Not inherently stereoselective. Stereocenters can be introduced in subsequent steps.
Organocatalytic Tandem Chiral amine-catalyzed Michael-aldol cascade.High enantioselectivity and diastereoselectivity, mild reaction conditions, low catalyst loadings.Catalyst development can be required for specific substrates. May not be as scalable as some classical methods.80-99%Excellent, often >95% ee and >20:1 dr.
Diels-Alder Reaction [4+2] cycloaddition to form a cyclohexene precursor.Excellent stereochemical control, predictable outcomes based on frontier molecular orbital theory.Requires post-cycloaddition functional group manipulation, which can add steps to the synthesis.75-95% (for cycloaddition)Excellent, highly stereospecific.

Experimental Protocols

Protocol 1: Asymmetric Robinson Annulation (Proline-Catalyzed)

This protocol describes the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.

  • Materials: 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone (MVK), (S)-proline, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMF, add (S)-proline (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl vinyl ketone (1.2 eq) dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Wieland-Miescher ketone.

Protocol 2: Birch Reduction of o-Anisic Acid and Alkylation

This protocol describes a one-pot procedure for the synthesis of 2-heptyl-2-cyclohexenone.

  • Materials: o-Anisic acid, liquid ammonia, lithium wire, tert-butanol, 1-bromoheptane, tetrahydrofuran (THF).

  • Procedure:

    • Set up a three-necked flask with a dry ice condenser and an ammonia inlet.

    • Condense liquid ammonia (approx. 200 mL) into the flask at -78 °C.

    • Add lithium wire (4.0 eq) in small pieces to the vigorously stirred ammonia.

    • Add a solution of o-anisic acid (1.0 eq) and tert-butanol (1.0 eq) in THF dropwise to the blue solution.

    • After the addition is complete, stir for 1 hour.

    • Add 1-bromoheptane (1.1 eq) dropwise and stir for another 2 hours.

    • Quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate overnight.

    • Add water and extract with ether.

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Conclusion

The synthesis of substituted cyclohexenones is a well-developed field with a rich history and a vibrant present. The choice of synthetic strategy is a multi-faceted decision that requires a deep understanding of the underlying chemical principles.

  • The Robinson Annulation remains a workhorse for the construction of fused ring systems, and its asymmetric variants have greatly expanded its utility.

  • The Birch Reduction provides a unique and powerful entry point from inexpensive aromatic precursors, particularly when specific substitution patterns are desired.

  • Organocatalytic tandem reactions represent the state-of-the-art in asymmetric synthesis, offering unparalleled levels of stereocontrol under mild conditions.

  • The Diels-Alder reaction is the go-to method when precise control over multiple stereocenters is required, especially in the context of complex natural product synthesis.

By understanding the strengths and limitations of each of these methods, researchers can make informed decisions to efficiently and effectively construct the cyclohexenone-containing molecules that are vital to the advancement of chemistry and medicine.

References

  • Rapson, W. S.; Robinson, R. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc.1935 , 1285-1288. [Link]

  • Birch, A. J. Reduction by dissolving metals. Part I. J. Chem. Soc.1944 , 430-436. [Link]

  • Bui, T.; Barbas, C. F., III. A proline-catalyzed asymmetric Robinson annulation reaction. Tetrahedron Lett.2000 , 41 (36), 6951-6954. [Link]

  • Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Wieland, P.; Miescher, K. Über die Herstellung mehrkerniger Ketone. Helv. Chim. Acta1950 , 33 (1), 2215-2228. [Link]

  • Taber, D. F.; Gunn, B. P.; Chiu, I-C. ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. Org. Synth.1983 , 61, 59. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996. [Link]

  • Zhou, P.; Zhang, L.; Luo, S.; Cheng, J.-P. Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. J. Org. Chem.2012 , 77 (5), 2526–2530. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 5-Ethyl-3-methylcyclohex-2-enone

Introduction: The Cyclohexenone Scaffold in Drug Discovery The cyclohexanone and cyclohexenone skeletons are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexenone Scaffold in Drug Discovery

The cyclohexanone and cyclohexenone skeletons are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1] Their prevalence stems from a combination of conformational rigidity, which can be tailored for specific receptor binding, and the presence of versatile functional groups. The α,β-unsaturated ketone moiety, characteristic of cyclohexenones, is a key pharmacophore that acts as a Michael acceptor. This allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors, leading to a wide array of biological activities.[2]

This guide provides an in-depth comparative analysis of 5-Ethyl-3-methylcyclohex-2-enone , a synthetic cyclohexenone derivative, contextualizing its potential biological activity against structurally similar and well-characterized compounds. While direct experimental data on this specific molecule is limited in public literature, we can infer its likely pharmacological profile by examining its structural features in comparison to its parent scaffold and prominent analogs like the natural monoterpene, Carvone. This analysis is designed for researchers engaged in drug discovery and development, offering a framework for evaluating such compounds.

Structural and Physicochemical Comparison

The biological activity of a molecule is intrinsically linked to its structure, which dictates its size, shape, lipophilicity, and electronic properties. Here, we compare 5-Ethyl-3-methylcyclohex-2-enone with two key analogs: the simpler 3-methylcyclohex-2-enone and the well-studied natural product, (R)-(-)-Carvone.

  • 5-Ethyl-3-methylcyclohex-2-enone: The target compound, featuring a methyl group at the β-position of the enone system and an ethyl group at the C5 position.

  • 3-Methylcyclohex-2-enone: A simpler analog lacking the C5-ethyl group. Comparing against this structure helps isolate the influence of the ethyl substituent on bioactivity.

  • (R)-(-)-Carvone: A naturally occurring monoterpenoid ketone found in spearmint oil.[3] It shares the cyclohexenone core but has a methyl group at C2 and an isopropenyl group at C5. Its extensive pharmacological profile makes it an excellent benchmark.[4][5][6]

The primary structural difference—the ethyl group at the C5 position in our target compound—is expected to increase its lipophilicity (LogP) compared to 3-methylcyclohex-2-enone. This can significantly impact membrane permeability, protein binding, and overall pharmacokinetics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey Structural Features
5-Ethyl-3-methylcyclohex-2-enone C₉H₁₄O138.21[7][8]2.32[7][9]C3-Methyl, C5-Ethyl
3-Methylcyclohex-2-enone C₇H₁₀O110.151.35C3-Methyl
(R)-(-)-Carvone C₁₀H₁₄O150.222.29C2-Methyl, C5-Isopropenyl

Comparative Biological Activity Profile

Based on extensive studies of the cyclohexenone class and its derivatives, we can anticipate a spectrum of activities for 5-Ethyl-3-methylcyclohex-2-enone.[10][11]

Antimicrobial Activity

Cyclohexenone derivatives are well-documented as potential antimicrobial agents.[12][13] The proposed mechanism often involves the enone moiety acting as a Michael acceptor to alkylate sulfhydryl groups in bacterial enzymes, disrupting critical metabolic processes.

  • General Cyclohexenones: Studies have demonstrated that various substituted cyclohexenones exhibit moderate to good inhibitory activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as various fungi.[10] The specific substituents on the ring are crucial for modulating this activity.[10]

  • Carvone as a Benchmark: Carvone exhibits a broad range of pharmacological properties, including antibacterial and antifungal effects.[3][6] Its mechanism is partly attributed to its ability to disrupt the microbial cell membrane.[6]

  • Predicted Activity of 5-Ethyl-3-methylcyclohex-2-enone: The increased lipophilicity conferred by the ethyl group, compared to 3-methylcyclohex-2-enone, may enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy. However, the steric bulk of the ethyl group could also influence its interaction with target enzymes. Experimental validation via minimum inhibitory concentration (MIC) assays is essential.

Cytotoxic and Anticancer Potential

The ability of α,β-unsaturated ketones to induce cellular stress and apoptosis makes them interesting candidates for anticancer drug development.[14]

  • General Cyclohexenones: Substituted cyclohexanones have been identified in natural products with cell growth inhibitory properties.[1] Brominated cyclohexenone analogs, for instance, have shown potent cytotoxic activity against human cancer cell lines, sometimes exceeding that of standard chemotherapeutics like cisplatin in vitro.[14]

  • Carvone as a Benchmark: Carvone has demonstrated anticancer activity, with mechanisms involving the induction of apoptosis, autophagy, and senescence.[6]

  • Predicted Activity of 5-Ethyl-3-methylcyclohex-2-enone: The reactivity of the enone system suggests potential for cytotoxicity. The compound's specific activity would need to be evaluated across a panel of cancer cell lines using assays like the MTT assay to determine its half-maximal inhibitory concentration (IC₅₀).

Anti-inflammatory Activity

Inflammation is a complex process involving enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX).[11] Cyclohexenone derivatives have been investigated as inhibitors of these key inflammatory mediators.

  • General Cyclohexenones: Synthetic cyclohexanone analogs have shown significant inhibitory activity against COX-1, COX-2, and LOX enzymes, with some compounds demonstrating potency comparable to or greater than positive controls.[11]

  • Carvone as a Benchmark: Carvone is known to possess anti-inflammatory properties, contributing to its traditional use in phytomedicine.[5][6]

  • Predicted Activity of 5-Ethyl-3-methylcyclohex-2-enone: The compound's structure fits the general profile of other anti-inflammatory cyclohexenones. Its efficacy would depend on how well its specific substitution pattern allows it to fit into the active sites of enzymes like COX and LOX.

Key Experimental Protocols

To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are required. The following protocols represent foundational methods in the field.

Protocol 1: Determination of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of mitochondrial activity.[14]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Ethyl-3-methylcyclohex-2-enone and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

G

Conclusion and Future Directions

The definitive characterization of 5-Ethyl-3-methylcyclohex-2-enone's biological profile requires empirical validation. The experimental protocols detailed in this guide provide a clear pathway for researchers to systematically evaluate its efficacy and compare it directly against analogs like 3-methylcyclohex-2-enone and established benchmarks such as Carvone. Such studies will elucidate the specific structure-activity relationships governed by the alkyl substituents on the cyclohexenone ring, contributing valuable insights for the rational design of future therapeutic agents based on this versatile scaffold.

References

  • MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from Chemsrc website. [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. National Library of Medicine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Carvone and its pharmacological activities: A systematic review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. Retrieved from [Link]

  • PubMed. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Validation & Comparative. (n.d.). Synthesis and antimicrobial activity of cyclohexanone derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Health Benefits and Pharmacological Properties of Carvone. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

  • PubMed. (2020). Pharmacological appraisal of ligustrazine based cyclohexanone analogs as inhibitors of inflammatory markers. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spasmolytic Activity of Carvone and Limonene Enantiomers. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2021). Health Benefits and Pharmacological Properties of Carvone. National Library of Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylcyclohex-3-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone(CAS# 40920-68-1). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Ethyl-3-methylcyclohex-2-enone and Its Positional Isomer

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of organic intermediates is paramount. Isomeric impurities can significantly impact the efficacy, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of organic intermediates is paramount. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a final product. This guide provides an in-depth spectroscopic comparison of 5-Ethyl-3-methylcyclohex-2-enone and its key positional isomer, 3-Ethyl-5-methylcyclohex-2-enone. As direct experimental data for each isomer is not always readily available, this document leverages fundamental spectroscopic principles and data from analogous structures to predict and rationalize the key distinguishing features in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to the Isomers

5-Ethyl-3-methylcyclohex-2-enone is a cyclic enone with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[1][2][3] Its structure contains an α,β-unsaturated ketone system and a chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers. A significant positional isomer is 3-Ethyl-5-methylcyclohex-2-enone, which shares the same molecular formula and weight but differs in the placement of the ethyl and methyl substituents on the cyclohexenone ring. This seemingly subtle difference gives rise to distinct spectroscopic signatures, which are critical for their unambiguous identification.

isomers cluster_1 5-Ethyl-3-methylcyclohex-2-enone cluster_2 3-Ethyl-5-methylcyclohex-2-enone node_5_ethyl node_3_ethyl caption Figure 1. Structures of the compared isomers.

Caption: Figure 1. Structures of the compared isomers.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are highly sensitive to the electronic environment and spatial arrangement of neighboring protons.

Predicted ¹H NMR Spectral Data
Proton 5-Ethyl-3-methylcyclohex-2-enone (Predicted) 3-Ethyl-5-methylcyclohex-2-enone (Predicted) Rationale for Differences
Vinylic Proton (C2-H) ~5.8 ppm (s)Not PresentThe vinylic proton at C2 in the 5-ethyl isomer is a singlet due to the absence of adjacent protons. This peak is absent in the 3-ethyl isomer as C2 is substituted with a methyl group.
Methyl Group on Double Bond (C3-CH₃) ~1.9 ppm (s)Not PresentThe methyl group directly attached to the double bond in the 5-ethyl isomer will appear as a singlet in the vinylic methyl region. This is absent in the 3-ethyl isomer.
Ethyl Group on Double Bond (C3-CH₂CH₃) Not Present~2.3 ppm (q), ~1.1 ppm (t)The 3-ethyl isomer will show a quartet for the methylene protons and a triplet for the methyl protons of the ethyl group, both deshielded due to their proximity to the carbonyl and the double bond.
Methyl Group at C5 (C5-CH₃) Not Present~1.0 ppm (d)The methyl group at the chiral center C5 in the 3-ethyl isomer will be a doublet, split by the C5 proton.
Ethyl Group at C5 (C5-CH₂CH₃) Methylene: ~1.5 ppm (m), Methyl: ~0.9 ppm (t)Not PresentThe ethyl group at the saturated C5 position in the 5-ethyl isomer will have its methylene protons appear as a multiplet and the methyl as a triplet.
Ring Protons (C4, C6) ~2.2-2.5 ppm (m)~2.1-2.4 ppm (m)The chemical shifts of the allylic and other ring protons will differ due to the change in substituent positions, leading to distinct multiplet patterns.

Stereoisomerism in 5-Ethyl-3-methylcyclohex-2-enone: The C5 proton is a stereocenter. The coupling constants between the C5 proton and the two C4 and two C6 protons will depend on the dihedral angles, which are different for the axial and equatorial conformations of the ethyl group. In principle, detailed analysis of these coupling constants could allow for the differentiation of diastereomers if another chiral center were present, or provide insight into the preferred conformation of the enantiomers.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data
Carbon 5-Ethyl-3-methylcyclohex-2-enone (Predicted) 3-Ethyl-5-methylcyclohex-2-enone (Predicted) Rationale for Differences
Carbonyl (C1) ~199 ppm~198 ppmThe position of the alkyl groups has a minor effect on the carbonyl chemical shift.
Vinylic (C2) ~125 ppm~135 ppm (quaternary)The C2 carbon in the 5-ethyl isomer is a methine, while in the 3-ethyl isomer it is a quaternary carbon, leading to a significant downfield shift and a much weaker signal for the latter.
Vinylic (C3) ~160 ppm (quaternary)~165 ppm (quaternary)Both are quaternary and part of the enone system. The direct attachment of an ethyl group in the 3-ethyl isomer will likely cause a slight downfield shift compared to the methyl-substituted C3 of the 5-ethyl isomer.
Alkyl Substituents C3-CH₃: ~24 ppm; C5-CH₂CH₃: ~29 ppm (CH₂), ~11 ppm (CH₃)C3-CH₂CH₃: ~30 ppm (CH₂), ~12 ppm (CH₃); C5-CH₃: ~21 ppmThe chemical shifts of the substituent carbons will be characteristic for each isomer.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a powerful tool for identifying functional groups. The α,β-unsaturated ketone moiety in these isomers will exhibit characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale
C=O Stretch 1665 - 1690Conjugation of the ketone with the C=C double bond lowers the stretching frequency from that of a saturated cyclic ketone (which is typically around 1715 cm⁻¹).[4][5] The degree of substitution on the double bond can cause minor shifts within this range, but it would be difficult to distinguish the isomers based on this peak alone without high-resolution instrumentation and reference spectra.
C=C Stretch 1620 - 1650This peak corresponds to the stretching of the carbon-carbon double bond within the enone system.
C-H Stretches 2850 - 3000These absorptions are due to the stretching of the sp³ and sp² C-H bonds in the alkyl groups and on the double bond.

While IR spectroscopy is excellent for confirming the presence of the α,β-unsaturated ketone functional group in both isomers, it is less effective for differentiating between these positional isomers as their key vibrational frequencies are expected to be very similar.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation is often predictable based on the molecular structure. Both isomers are expected to show a molecular ion peak (M⁺˙) at m/z = 138.

Predicted Key Fragmentations

fragmentation cluster_5_ethyl 5-Ethyl-3-methylcyclohex-2-enone (m/z 138) cluster_3_ethyl 3-Ethyl-5-methylcyclohex-2-enone (m/z 138) M_5 [C₉H₁₄O]⁺˙ F1_5 [M - CH₃]⁺ m/z 123 M_5->F1_5 - •CH₃ F2_5 [M - C₂H₅]⁺ m/z 109 M_5->F2_5 - •C₂H₅ (α-cleavage) F3_5 [M - C₂H₄]⁺˙ m/z 110 (McLafferty) M_5->F3_5 - C₂H₄ M_3 [C₉H₁₄O]⁺˙ F1_3 [M - CH₃]⁺ m/z 123 M_3->F1_3 - •CH₃ (α-cleavage) F2_3 [M - C₂H₅]⁺ m/z 109 M_3->F2_3 - •C₂H₅ caption Figure 2. Predicted key fragmentations.

Caption: Figure 2. Predicted key fragmentations.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

    • For 5-Ethyl-3-methylcyclohex-2-enone , the loss of the ethyl group at C5 via α-cleavage would result in a fragment at m/z 109 .

    • For 3-Ethyl-5-methylcyclohex-2-enone , loss of the methyl group at C5 via α-cleavage would lead to a fragment at m/z 123 .

  • McLafferty Rearrangement: This rearrangement requires a γ-hydrogen atom that can be transferred to the carbonyl oxygen.

    • 5-Ethyl-3-methylcyclohex-2-enone has γ-hydrogens on the ethyl group. A McLafferty rearrangement can occur, leading to the loss of ethene (C₂H₄, 28 Da) and a fragment at m/z 110 . The intensity of this peak could be significant.

    • 3-Ethyl-5-methylcyclohex-2-enone does not have a suitable γ-hydrogen on its C5-methyl substituent for a classic McLafferty rearrangement involving the substituent.

  • Other Fragmentations: Both isomers will likely show complex fragmentation patterns arising from ring opening and subsequent cleavages, but the differences in the initial α-cleavage and the possibility of a McLafferty rearrangement are expected to be the most diagnostic.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these isomers. This will also serve to separate any impurities.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for this type of analysis.

  • Acquisition:

    • Set the ionization energy to a standard value, typically 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with predicted fragmentation pathways.

workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Prep (5-10 mg in CDCl₃) nmr_acq Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing (Referencing to TMS) nmr_acq->nmr_proc ir_prep Sample Prep (Thin Film/ATR) ir_acq Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_analysis Data Analysis (Functional Groups) ir_acq->ir_analysis ms_intro Sample Intro (GC-MS) ms_acq Acquisition (EI, 70 eV) ms_intro->ms_acq ms_analysis Data Analysis (Fragmentation) ms_acq->ms_analysis caption Figure 3. General experimental workflow.

Caption: Figure 3. General experimental workflow.

Conclusion

The differentiation of 5-Ethyl-3-methylcyclohex-2-enone and its positional isomer, 3-Ethyl-5-methylcyclohex-2-enone, is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are particularly powerful, with the number and chemical shifts of the vinylic and substituent signals providing definitive structural information. Mass spectrometry offers complementary data, with predictable differences in fragmentation patterns, such as the presence of a McLafferty rearrangement product for the 5-ethyl isomer, serving as a key diagnostic tool. While IR spectroscopy is essential for functional group confirmation, it is less suited for distinguishing between these specific isomers. By understanding the fundamental principles that govern how molecular structure influences spectroscopic output, researchers can confidently identify and characterize these and other related compounds.

References

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone. [Link]

  • PubChem. 3-Ethyl-2-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Smith, E., & Dent, G. (2019). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • University of Calgary. Infrared Spectroscopy Tutorial: Ketones. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Ethyl-3-methylcyclohex-2-enone: An Evaluation of Classical and Modern Reagents

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of versatile chemical intermediates is a cornerstone of innovation. 5-Ethyl-3-methylcyclohex-2-enone, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of versatile chemical intermediates is a cornerstone of innovation. 5-Ethyl-3-methylcyclohex-2-enone, a substituted cyclic ketone, represents a valuable scaffold in the synthesis of a variety of more complex molecules. This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies for the preparation of this target molecule. We will delve into the mechanistic underpinnings of classical approaches and explore modern, efficient alternatives, presenting supporting experimental data to inform your selection of the most suitable method for your research needs.

Introduction to the Target Molecule

5-Ethyl-3-methylcyclohex-2-enone (CAS No. 40920-68-1) is a cyclic α,β-unsaturated ketone.[1][2] Its structure, featuring multiple functional groups and a stereocenter, makes it an attractive building block for the synthesis of natural products and pharmacologically active compounds. The strategic placement of the ethyl and methyl groups, along with the reactive enone system, allows for a multitude of chemical transformations.

Classical Approach: The Robinson Annulation

The Robinson annulation, a venerable and powerful tool in organic synthesis, stands as a primary method for the construction of six-membered rings.[3][4] This reaction sequence ingeniously combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring system.[3][5]

Mechanistic Rationale

The elegance of the Robinson annulation lies in its tandem nature. The reaction is typically initiated by the base-catalyzed formation of an enolate from a ketone, which then acts as a Michael donor. This enolate undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then perfectly primed for an intramolecular aldol condensation, again under basic conditions, to form the six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclic ketone.[6][7]

Application to 5-Ethyl-3-methylcyclohex-2-enone Synthesis

A logical retrosynthetic analysis of 5-Ethyl-3-methylcyclohex-2-enone points to two primary Robinson annulation strategies, differing in the choice of the Michael donor and acceptor.

Strategy A: 2-Pentanone and Methyl Vinyl Ketone

In this approach, 2-pentanone serves as the Michael donor, and methyl vinyl ketone (MVK) is the Michael acceptor. The base-catalyzed deprotonation of 2-pentanone can occur at either the C1 or C3 position. For the desired product, enolization at the C3 position is required to facilitate the initial Michael addition.

Strategy B: Ethyl Vinyl Ketone and Acetone

Alternatively, acetone can act as the Michael donor, adding to ethyl vinyl ketone (EVK) as the Michael acceptor. This is followed by an intramolecular aldol reaction of the resulting 1,5-diketone.

Experimental Protocol: Robinson Annulation (Illustrative)

Reagents:

  • 2-Pentanone (or Acetone)

  • Methyl Vinyl Ketone (or Ethyl Vinyl Ketone)

  • Sodium Ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (for workup)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • The Michael donor (e.g., 2-pentanone) is added dropwise to the cooled solution.

  • The Michael acceptor (e.g., methyl vinyl ketone) is then added slowly to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period, followed by heating to reflux to drive the aldol condensation and dehydration steps.

  • After cooling, the reaction is quenched with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Causality in Experimental Choices

The choice of base is critical in the Robinson annulation. A strong, non-nucleophilic base is preferred to promote enolate formation without competing in addition reactions. The reaction temperature is also a key parameter; the initial Michael addition is often performed at a lower temperature, while the subsequent aldol condensation and dehydration typically require heating.

Alternative Strategy: The Hagemann's Ester Route

An alternative and versatile approach to substituted cyclohexenones is the Hagemann's ester synthesis and its subsequent modifications.[9][10] This method involves the base-catalyzed reaction of an aldehyde with two equivalents of a β-ketoester, such as ethyl acetoacetate.

Mechanistic Pathway

The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester occurs. This is followed by a Michael addition of a second equivalent of the β-ketoester. An intramolecular Dieckmann condensation then leads to the formation of a cyclic β-ketoester, which upon hydrolysis and decarboxylation, yields the substituted cyclohexenone.

Application to 5-Ethyl-3-methylcyclohex-2-enone Synthesis

To synthesize 5-Ethyl-3-methylcyclohex-2-enone using this methodology, propionaldehyde and ethyl acetoacetate would be the logical starting materials.[1]

Experimental Protocol: Hagemann's Ester Route (Illustrative)

The following is a generalized procedure based on the principles of the Hagemann's ester synthesis.

Reagents:

  • Propionaldehyde

  • Ethyl Acetoacetate

  • Piperidine or another amine catalyst

  • Sodium Ethoxide

  • Ethanol

  • Hydrochloric Acid

  • Sodium Hydroxide (for hydrolysis)

  • Dichloromethane (for extraction)

Procedure:

  • Propionaldehyde and ethyl acetoacetate are reacted in the presence of a catalytic amount of piperidine to form an intermediate via Knoevenagel condensation and Michael addition.

  • The resulting intermediate is then treated with a strong base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation, forming a cyclic β-ketoester.

  • The cyclic intermediate is hydrolyzed with aqueous sodium hydroxide, followed by acidification and heating to promote decarboxylation, yielding the final product.

  • The product is then extracted, washed, dried, and purified as described in the Robinson annulation protocol.

Comparison of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages Reported Yields (for analogous systems)
Robinson Annulation (Strategy A) 2-Pentanone, Methyl Vinyl KetoneStrong base (e.g., NaOEt)Well-established, powerful ring-forming reaction.Potential for side reactions (polymerization of MVK), regioselectivity of enolate formation.Moderate to good.
Robinson Annulation (Strategy B) Acetone, Ethyl Vinyl KetoneStrong base (e.g., NaOEt)Readily available starting materials.Potential for self-condensation of acetone.Moderate to good.
Hagemann's Ester Route Propionaldehyde, Ethyl AcetoacetateAmine catalyst, Strong baseVersatile, allows for a range of substitutions.Multi-step process, may require careful control of conditions.Good.

Data Presentation

Spectroscopic Data for 5-Ethyl-3-methylcyclohex-2-enone:

While comprehensive experimental data for the synthesis of 5-Ethyl-3-methylcyclohex-2-enone is not extensively reported in readily accessible literature, the following characteristic spectroscopic data can be used for product identification:

  • Molecular Formula: C₉H₁₄O[1]

  • Molecular Weight: 138.21 g/mol [1]

  • Boiling Point: 212 °C[1]

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon, the α- and β-carbons of the enone system, and the aliphatic carbons of the ethyl and methyl groups would be expected.

  • ¹H NMR: Signals corresponding to the vinyl proton, the protons of the ethyl and methyl groups, and the methylene protons of the ring would be observed with characteristic chemical shifts and coupling patterns.

  • IR Spectroscopy: A strong absorption band in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretch of the conjugated ketone, and a band around 1620-1640 cm⁻¹ for the C=C stretch are expected.

Experimental Workflows and Logical Relationships

Robinson Annulation Workflow

G cluster_0 Robinson Annulation Start 2-Pentanone + Methyl Vinyl Ketone Base Base (e.g., NaOEt) Start->Base 1. Add Base Michael_Addition Michael Addition Base->Michael_Addition 2. Form Enolate Intermediate 1,5-Diketone Intermediate Michael_Addition->Intermediate 3. Conjugate Addition Aldol_Condensation Intramolecular Aldol Condensation Intermediate->Aldol_Condensation 4. Cyclization Product 5-Ethyl-3-methylcyclohex-2-enone Aldol_Condensation->Product 5. Dehydration

Caption: Robinson Annulation workflow for 5-Ethyl-3-methylcyclohex-2-enone.

Hagemann's Ester Route Workflow

G cluster_1 Hagemann's Ester Route Start_H Propionaldehyde + Ethyl Acetoacetate Catalyst Amine Catalyst Start_H->Catalyst 1. Add Catalyst Condensation Knoevenagel/Michael Catalyst->Condensation Intermediate_H Acyclic Intermediate Condensation->Intermediate_H Base_H Strong Base (e.g., NaOEt) Intermediate_H->Base_H 2. Add Base Dieckmann Dieckmann Condensation Base_H->Dieckmann Cyclic_Ester Cyclic β-Ketoester Dieckmann->Cyclic_Ester Hydrolysis Hydrolysis & Decarboxylation Cyclic_Ester->Hydrolysis Product_H 5-Ethyl-3-methylcyclohex-2-enone Hydrolysis->Product_H

Caption: Hagemann's Ester Route for 5-Ethyl-3-methylcyclohex-2-enone.

Conclusion and Future Perspectives

Both the Robinson annulation and the Hagemann's ester route offer viable pathways to 5-Ethyl-3-methylcyclohex-2-enone, each with its own set of advantages and challenges. The Robinson annulation is a more direct and convergent approach, while the Hagemann's ester route provides flexibility in introducing substituents.

The field of organic synthesis is continually evolving, and modern organocatalytic methods are emerging as powerful alternatives for the enantioselective synthesis of substituted cyclohexenones. These methods often offer milder reaction conditions, reduced environmental impact, and the ability to control stereochemistry, an increasingly important consideration in drug development. Future research in this area will likely focus on the development of highly efficient and selective organocatalytic routes to 5-Ethyl-3-methylcyclohex-2-enone and its derivatives, providing even more powerful tools for the synthesis of complex molecules.

References

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • ChemSrc. 5-Ethyl-3-methylcyclohex-2-enone. [Link]

  • Royal Society of Chemistry. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and... [Link]

  • Universiti Teknologi MARA. SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. [Link]

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • SciELO South Africa. Cyclohexenones Through Addition of Ethyl Acetoacetate to 3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one Derivatives. [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • Chemistry LibreTexts. 19.18 The Robinson Annulation. [Link]

  • ResearchGate. Reaction Scheme for the condensation of 2-pentanone. [Link]

  • Scribd. Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]

  • ORBi. The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Google Patents. Crotonaldehyde production process.
  • ResearchGate. Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples –. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction.. [Link]

  • Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link]

  • Chemistry Steps. Intramolecular Aldol Reactions. [Link]

  • Royal Society of Chemistry. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and.... [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Ethyl-3-methylcyclohex-2-enone Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of k...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of key analytical techniques for the structural validation of 5-Ethyl-3-methylcyclohex-2-enone and its derivatives. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to aid in methodological selection.

5-Ethyl-3-methylcyclohex-2-enone, with the molecular formula C9H14O and a molecular weight of approximately 138.21 g/mol , is a cyclic enone with a stereocenter at the C5 position, making the analysis of its stereochemistry as important as the confirmation of its connectivity.[1][2] This compound and its derivatives serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The Analytical Gauntlet: A Multi-pronged Approach to Structural Validation

A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound. A synergistic approach, employing multiple spectroscopic and chromatographic methods, provides a self-validating system that ensures the highest level of confidence in the assigned structure. The typical workflow for structural validation is outlined below:

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Connectivity MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight HPLC Chiral HPLC Purification->HPLC Enantiomeric Purity XRay X-ray Crystallography HPLC->XRay Absolute Configuration Final_Structure Validated Structure XRay->Final_Structure 3D Structure

Caption: A typical workflow for the structural validation of a new chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: For a 5-Ethyl-3-methylcyclohex-2-enone derivative, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments is essential. The α,β-unsaturated ketone moiety presents characteristic chemical shifts. The olefinic proton typically appears downfield, and the carbonyl carbon exhibits a resonance in the range of 190-220 ppm.[3] The symmetry of the cyclohexene ring, or lack thereof in substituted derivatives, will be readily apparent from the number of distinct signals in both the proton and carbon spectra.[4]

Trustworthiness: The self-validating nature of NMR lies in the correlation of data from multiple experiments. For instance, a COSY experiment will show correlations between neighboring protons, confirming the connectivity of the ethyl and methyl groups and their placement on the cyclohexenone ring. An HSQC experiment directly links each proton to its attached carbon, leaving no ambiguity in the assignment of the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Expected Data for 5-Ethyl-3-methylcyclohex-2-enone:
Technique Expected Observations Inference
¹H NMR Signals for ethyl group (triplet and quartet), methyl group (singlet or doublet), olefinic proton (singlet or multiplet), and aliphatic protons on the ring. The integration of these signals should correspond to the number of protons in each environment.Confirms the presence of the key functional groups and their relative abundance.
¹³C NMR A signal for the carbonyl carbon (~190-220 ppm), signals for the double bond carbons, and aliphatic carbons of the ring and substituents.Provides a count of the unique carbon environments, confirming the molecular formula's carbon count.
COSY Correlation between the CH and CH₂ of the ethyl group, and correlations between adjacent protons on the cyclohexenone ring.Establishes the proton-proton connectivity within the molecule.
HSQC Correlation of each proton signal to its directly attached carbon signal.Unambiguously assigns the carbon skeleton.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial information of the molecule's mass, and its fragmentation pattern can offer additional structural clues.

Expertise & Experience: For α,β-unsaturated ketones, electron ionization (EI) is a common technique that often yields a clear molecular ion peak (M⁺).[6] Characteristic fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.[7] The fragmentation of aromatic α,β-unsaturated ketones often involves the loss of benzene or styrene.[8][9]

Trustworthiness: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further validating the proposed structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Expected Data for 5-Ethyl-3-methylcyclohex-2-enone:
Technique Expected Observations Inference
Low-Resolution MS Molecular ion peak at m/z = 138. Fragmentation peaks corresponding to the loss of the ethyl group (m/z = 109) and other characteristic fragments.Confirms the molecular weight and provides clues about the structure.
High-Resolution MS An accurate mass measurement of the molecular ion (e.g., 138.1045 for C9H14O).Confirms the elemental composition of the molecule.

III. Chiral High-Performance Liquid Chromatography (HPLC): Resolving the Enantiomeric Puzzle

The presence of a stereocenter at the C5 position of 5-Ethyl-3-methylcyclohex-2-enone necessitates a method to separate and quantify its enantiomers. Chiral HPLC is the most powerful and widely used technique for this purpose.[10]

Expertise & Experience: The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including ketones.[11][12] The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.[12]

Trustworthiness: A well-developed chiral HPLC method provides a reliable and reproducible means to determine the enantiomeric excess (ee) of a sample. The method's validity is confirmed by demonstrating baseline separation of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Lux® Cellulose-2).[11]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). The ratio of these solvents is optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Expected Data for a Racemic Mixture of 5-Ethyl-3-methylcyclohex-2-enone:
Technique Expected Observations Inference
Chiral HPLC Two well-resolved peaks of equal area.Confirms the presence of both enantiomers and that the sample is a racemic mixture.

IV. X-ray Crystallography: The Unambiguous 3D Structure

For an unequivocal determination of the three-dimensional structure, including the absolute configuration of the stereocenter, single-crystal X-ray crystallography is the gold standard.[13]

Expertise & Experience: This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.[14][15]

Trustworthiness: An X-ray crystal structure provides an unambiguous and highly accurate representation of the molecule's connectivity, conformation, and absolute stereochemistry.[13]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays. Collect the diffraction data using a detector.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Expected Data for a Single Enantiomer of a 5-Ethyl-3-methylcyclohex-2-enone Derivative:
Technique Expected Observations Inference
X-ray Crystallography A detailed 3D model of the molecule, including bond lengths, bond angles, and the absolute configuration of the stereocenter.Provides the definitive and unambiguous structure of the molecule.

Comparative Summary of Validation Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, functional groups, number of unique atomsProvides detailed structural informationDoes not directly provide molecular weight or absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires small sample amountFragmentation can be complex, may not always show a molecular ion
Chiral HPLC Enantiomeric purity, separation of enantiomersHighly accurate for enantiomeric excess determinationRequires method development, does not provide structural information
X-ray Crystallography Absolute 3D structure, connectivity, stereochemistryUnambiguous and definitive structural determinationRequires a suitable single crystal, which can be difficult to obtain

Logical Framework for Structural Confirmation

The following diagram illustrates the decision-making process based on the outcomes of the analytical techniques.

Logical_Framework Start Purified Compound NMR_MS NMR & MS Data Consistent with Proposed Structure? Start->NMR_MS Chiral_HPLC Chiral HPLC Shows Single Peak? NMR_MS->Chiral_HPLC Yes Revise Revise Proposed Structure NMR_MS->Revise No XRay Crystal Structure Obtained? Chiral_HPLC->XRay Yes Racemic Racemic Mixture Confirmed Chiral_HPLC->Racemic No Validated Structure Validated XRay->Validated Yes No_Crystal Structure Likely Correct (Absolute Config. Unknown) XRay->No_Crystal No

Caption: A decision tree for the structural validation process.

By judiciously applying this suite of analytical techniques, researchers can confidently and accurately validate the structure of 5-Ethyl-3-methylcyclohex-2-enone derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of cyclohexenones. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

  • Phenomenex. The Chiral Notebook. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 13.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Chemsrc. 5-Ethyl-3-methylcyclohex-2-enone. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Retrieved from [Link]

  • YouTube. (2021, April 20). Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. Retrieved from [Link]

  • ResearchGate. α,β-Unsaturated ketones based on allobetulone. Retrieved from [Link]

  • RSC Publishing. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis. Retrieved from [Link]

  • Chemistry Online. (2023, February 19). Synthesis of 3-methylcyclohex-2-enone. Retrieved from [Link]

  • National Institutes of Health. 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone. Retrieved from [Link]

  • eLS. Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • PubChem. 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

Sources

Validation

Comparative analysis of catalytic systems for cyclohexenone synthesis

Introduction: The Central Role of the Cyclohexenone Scaffold The cyclohexenone framework is a ubiquitous and highly valuable structural motif in organic chemistry. It serves as a versatile building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Cyclohexenone Scaffold

The cyclohexenone framework is a ubiquitous and highly valuable structural motif in organic chemistry. It serves as a versatile building block in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its prevalence stems from the rich reactivity of the α,β-unsaturated ketone system, which allows for a multitude of chemical transformations. Consequently, the development of efficient, selective, and sustainable catalytic methods for constructing this six-membered ring is a central focus of modern synthetic chemistry.

This guide provides a comparative analysis of prominent catalytic systems for cyclohexenone synthesis. We will move beyond a simple catalog of reactions to provide a deeper, field-proven perspective on the causality behind methodological choices, the practical advantages and limitations of each system, and the mechanistic underpinnings that govern their reactivity.

I. Dehydrogenation of Cyclohexanones: An Atom-Economical Approach

One of the most direct routes to cyclohexenones is the dehydrogenation of their saturated cyclohexanone precursors. This strategy is highly atom-economical as it formally removes only a molecule of hydrogen. Transition metal catalysis has been paramount in achieving this transformation under practical conditions.

Palladium-Based Catalysis

Palladium catalysts are leaders in this domain, offering high efficiency and functional group tolerance. A notable system involves the use of Pd(DMSO)₂(TFA)₂ with molecular oxygen as the terminal oxidant, a method that exemplifies a green chemistry approach.[1][2]

Mechanistic Insight: The catalytic cycle is believed to commence with the coordination of the palladium(II) catalyst to the enol or enolate form of the cyclohexanone. This is followed by a rate-determining C-H activation step to form a palladium-enolate intermediate. Subsequent β-hydride elimination releases the cyclohexenone product and a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) by the terminal oxidant (e.g., O₂) to complete the catalytic cycle. The use of H2 as a co-catalyst in some systems is an interesting development, where H2 helps activate the Pd/C catalyst rather than inhibiting the dehydrogenation.[3]

Workflow: Pd-Catalyzed Dehydrogenation

G cluster_0 Catalytic Cycle A Cyclohexanone C [Pd(II)-Enolate] Complex A->C Coordination B Pd(II) Catalyst B->C D β-Hydride Elimination C->D C-H Activation E Cyclohexenone D->E F Pd(0) + 2H+ D->F F->B Re-oxidation G Oxidant (O2) G->B

Caption: Catalytic cycle for Pd-catalyzed aerobic dehydrogenation.

Copper-Based Catalysis

Copper catalysis offers a more economical alternative to palladium. Systems often employ a copper(II) catalyst, such as a Cu(II) 2-quinoxalinol salen complex, with an oxidant like tert-butyl hydroperoxide (TBHP).[1] These methods proceed via allylic activation and are effective for a range of olefin substrates.[1]

II. Annulation Strategies: Building the Ring from Acyclic Precursors

Ring-forming (annulation) reactions are foundational in cyclohexenone synthesis. The Robinson annulation is the textbook example, but modern organocatalytic variants have revolutionized enantioselective synthesis.

The Classic Robinson Annulation

The Robinson annulation is a powerful, base-catalyzed tandem reaction that constructs a cyclohexenone ring from a methyl vinyl ketone (or a derivative) and a ketone.[4][5] The process involves two sequential, well-understood steps: a Michael addition followed by an intramolecular aldol condensation.[6]

Mechanistic Insight: The reaction is initiated by the deprotonation of the ketone starting material to form an enolate (the Michael donor). This enolate then undergoes a conjugate addition to the α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then deprotonated at a different α-carbon, and the subsequent intramolecular aldol condensation forms the six-membered ring, which readily dehydrates to yield the final cyclohexenone product.[4][7]

Mechanism: Robinson Annulation

G A Ketone Enolate (Michael Donor) C 1,5-Diketone Intermediate A->C Michael Addition B α,β-Unsaturated Ketone (Michael Acceptor) B->C D Intramolecular Aldol Condensation C->D E Dehydration D->E F Cyclohexenone Product E->F

Caption: Key stages of the Robinson Annulation reaction.

Organocatalytic Asymmetric Annulation

The advent of organocatalysis has enabled the synthesis of chiral cyclohexenones with high enantiomeric excess (ee). Chiral secondary amines, such as proline and its derivatives, are frequently used as catalysts. These catalysts operate by forming a nucleophilic enamine intermediate with the ketone donor, which then reacts stereoselectively with the Michael acceptor.[8][9] This approach provides a powerful tool for constructing all-carbon quaternary stereocenters.[9]

Causality of Stereocontrol: The chiral catalyst creates a sterically defined environment. The enamine intermediate adopts a specific conformation that shields one face of the nucleophile, directing the incoming electrophile (the Michael acceptor) to attack from the less hindered face. This precise spatial arrangement is the origin of the high enantioselectivity observed.

III. Cyclization and Rearrangement Reactions

Beyond dehydrogenation and annulation, various other catalytic cyclization and rearrangement strategies exist for accessing cyclohexenone cores.

The Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis or Brønsted acid.[10][11][12] This reaction forms a cyclopentenone, but homo-Nazarov variants can be adapted for cyclohexenone synthesis.[13] The key intermediate is a pentadienyl cation, and the reaction proceeds via a conrotatory electrocyclization.[10][11] The development of catalytic and asymmetric versions remains an active area of research, as stoichiometric amounts of strong acids are often required, limiting functional group compatibility.[10]

Transition Metal-Catalyzed Cycloadditions

Ruthenium and Rhodium catalysts are effective in mediating various cycloaddition reactions to form cyclohexenones. For example, a cationic Rh(I) complex can catalyze a [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford cyclohexenones.[1] Ruthenium catalysts can also be employed in cycloadditions involving diynes and CO to generate complex cyclic systems.[14]

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed catalytic systems, providing a basis for objective comparison.

Catalytic SystemCatalyst ExampleKey SubstratesTypical YieldsSelectivityKey AdvantagesLimitations
Pd-Dehydrogenation Pd(DMSO)₂(TFA)₂ / O₂Substituted Cyclohexanones70-95%ChemoselectiveHigh atom economy, mild conditions, green oxidant.[1]Requires pre-formed ring, catalyst cost.
Cu-Dehydrogenation Cu(II)-salen / TBHPCyclic Olefins60-90%GoodLower cost than Pd, good functional group tolerance.[1]Requires stoichiometric peroxide oxidant.
Robinson Annulation Base (e.g., NaOH, KOH)Ketones + α,β-Unsaturated Ketones60-85%RegioselectiveInexpensive, robust, well-established.[4]Harsh conditions, often lacks stereocontrol.
Organocatalysis (S)-ProlineKetones/Aldehydes + Enones80-99%High Enantioselectivity (often >95% ee)Metal-free, excellent stereocontrol, mild conditions.[8][15]Catalyst loading can be high, substrate scope can be limited.
Nazarov Cyclization Lewis Acid (e.g., FeCl₃)Divinyl Ketones50-90%Regio/Stereo can be an issueRapid access to cyclopentenones (base structure).[10]Often requires stoichiometric strong acid, limited scope for cyclohexenones.
Rh-Cycloaddition Cationic Rh(I) complexVinylcyclopropanes + CO65-85%RegioselectiveNovel bond formations, access to complex structures.[1]Specialized substrates, CO gas handling.

Experimental Protocols: A Practical Guide

Protocol 1: Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanone

This protocol is adapted from the procedure described by Diao and Stahl for the direct dehydrogenation of cyclic ketones.[1]

Materials:

  • 3,5-Dimethylcyclohexanone (1.0 mmol, 126 mg)

  • Pd(DMSO)₂(TFA)₂ (0.05 mmol, 22 mg)

  • Acetic Acid (AcOH), solvent (2.0 mL)

  • Schlenk flask equipped with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • To the Schlenk flask, add 3,5-dimethylcyclohexanone and Pd(DMSO)₂(TFA)₂.

  • Add acetic acid as the solvent.

  • Seal the flask, then evacuate and backfill with oxygen from a balloon three times.

  • Leave the flask under a positive pressure of oxygen (from the balloon).

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 24 hours.

  • Causality Check: The reaction mixture should darken over time. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield 3,5-dimethylcyclohex-2-en-1-one. The expected yield should be in the range of 80-90%. Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Organocatalyzed Asymmetric Robinson Annulation

This protocol is a representative procedure for an enantioselective synthesis using a chiral amine catalyst.

Materials:

  • Cyclohexanone (2.0 mmol, 196 mg)

  • Methyl vinyl ketone (1.0 mmol, 70 mg)

  • (S)-Proline (0.2 mmol, 23 mg)

  • Dimethylformamide (DMF), solvent (4.0 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve cyclohexanone and (S)-proline in DMF in the round-bottom flask.

  • Stir the mixture at room temperature for 20 minutes. This pre-formation of the enamine intermediate is crucial for high reactivity and selectivity.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl vinyl ketone dropwise over 10 minutes. The slow addition helps to control the exotherm and prevent side reactions.

  • Allow the reaction to stir at 0-5 °C for 48 hours.

  • Causality Check: The reaction progress can be monitored by TLC, observing the consumption of methyl vinyl ketone.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation: Purify the residue by flash chromatography on silica gel to obtain the chiral cyclohexenone product. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. High ee (>90%) is expected, validating the effectiveness of the chiral catalyst.

Conclusion and Future Outlook

The synthesis of cyclohexenones is a mature field, yet one that continues to evolve. While classic methods like the Robinson annulation remain valuable for their simplicity and robustness, modern catalytic systems offer unparalleled levels of control and efficiency. Palladium-catalyzed dehydrogenation provides a highly atom-economical and green route from readily available saturated ketones. For asymmetric synthesis, organocatalysis has become the undisputed champion, delivering high enantioselectivity under mild, metal-free conditions.

Future research will likely focus on further expanding the substrate scope of these powerful catalytic systems, reducing catalyst loadings (especially for precious metals like palladium and rhodium), and developing novel catalytic cycles that operate under even more sustainable conditions. The continued development of tandem reactions that can rapidly build molecular complexity from simple starting materials will undoubtedly remain a paramount goal for researchers and professionals in drug development and materials science.

References

  • Cyclohexenone synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation . National Institutes of Health (NIH). [Link]

  • Phun, L. H., et al. A Catalytic Homo-Nazarov Cyclization Protocol for the Synthesis of Heteroaromatic Ring-Fused Cyclohexenones . Organic Letters. [Link]

  • Kuang, Y.-J., et al. Copper-Catalyzed Synthesis of Substituted Primary Arylamines from Cyclohexenone Oxime Esters . Organic Letters. [Link]

  • Lee, S., et al. Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone . Organic Letters. [Link]

  • Reddy, R. P., et al. Ruthenium catalyzes the synthesis of γ-butenolides fused with cyclohexanones . Chemical Communications. [Link]

  • Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones . Organic & Biomolecular Chemistry. [Link]

  • Kim, H., et al. Copper(I)-Catalyzed Synthesis of Unsymmetrical All-Carbon Bis-Quaternary Centers at the Opposing α-Carbons of Cyclohexanones . Organic Letters. [Link]

  • Werner, E. W., et al. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones . The Journal of Organic Chemistry. [Link]

  • Ruthenium catalyzes the synthesis of γ-butenolides fused with cyclohexanones . Institute for Basic Science. [Link]

  • The Nazarov Cyclization . ScholarSpace. [Link]

  • Carlone, A., et al. A simple asymmetric organocatalytic approach to optically active cyclohexenones . PubMed. [Link]

  • Nazarov Cyclization . Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings . National Institutes of Health (NIH). [Link]

  • Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors . ResearchGate. [Link]

  • Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones . ResearchGate. [Link]

  • Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation . JoVE. [Link]

  • Tello-Aburto, R., & Harned, A. M. Palladium-Catalyzed Reactions of Cyclohexadienones: Regioselective Cyclizations Triggered by Alkyne Acetoxylation . Sci-Hub. [Link]

  • Ruthenocene . Organic Syntheses Procedure. [Link]

  • Copper-Catalyzed Synthesis of Substituted Primary Arylamines from Cyclohexenone Oxime Esters . Organic Chemistry Portal. [Link]

  • Cabrera, P. J., et al. Synthesis of All-Carbon, Quaternary Center-Containing Cyclohexenones through an Organocatalyzed, Multicomponent Coupling . Organic Letters. [Link]

  • Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants . RSC Publishing. [Link]

  • Show how you would use Robinson annulations to synthesize the following compounds . Pearson. [Link]

  • The Nazarov Cyclization: Development and Applications . University of Illinois. [Link]

  • Dehydrogenation of Cyclohexanones to Phenols: A Mini Review . Bentham Science. [Link]

  • Nazarov Cyclization . YouTube. [Link]

  • Robinson Annulation Reaction Mechanism . YouTube. [Link]

  • The Robinson Annulation Reaction . Chemistry LibreTexts. [Link]

Sources

Comparative

The Strategic Utility of 5-Ethyl-3-methylcyclohex-2-enone and its Analogs in Terpenoid Total Synthesis: A Comparative Guide

For the discerning organic chemist engaged in the intricate art of natural product synthesis, the selection of a foundational building block is a critical decision that dictates the elegance and efficiency of the entire...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning organic chemist engaged in the intricate art of natural product synthesis, the selection of a foundational building block is a critical decision that dictates the elegance and efficiency of the entire synthetic endeavor. Among the myriad of choices, substituted cyclohexenones stand out as exceptionally versatile synthons, particularly in the assembly of complex terpenoid frameworks. This guide provides an in-depth analysis of the efficacy of 5-substituted-3-alkoxy-2-cyclohexenones, exemplified by the conceptual application of 5-Ethyl-3-methylcyclohex-2-enone, in the context of the total synthesis of the sesquiterpene (+)-nootkatone. We will dissect a classic synthesis that leverages a close analog of this building block and contrast it with an alternative approach, offering a comparative perspective on synthetic strategy and efficiency.

Introduction: The Cyclohexenone Core in Terpenoid Architecture

The cyclohexenone moiety is a recurring motif in a vast array of natural products, including steroids and terpenes. Its inherent functionality—an electrophilic β-carbon and a carbonyl group—provides a rich platform for a diverse range of chemical transformations. These include conjugate additions, aldol reactions, and various annulation strategies, most notably the Robinson annulation, which has been a cornerstone of steroid and terpene synthesis for decades.[1][2] The strategic placement of substituents on the cyclohexenone ring allows for precise control over the stereochemical and constitutional outcome of subsequent reactions, making these molecules powerful tools in the hands of a synthetic chemist.

This guide focuses on the utility of 5-alkyl-3-alkoxy-2-cyclohexenones as advanced building blocks. The alkoxy group at the 3-position serves to activate the enone system for nucleophilic attack and can be readily converted to a simple enone through hydrolysis, offering a tactical advantage in multi-step syntheses. The alkyl group at the 5-position, as we will see, plays a crucial role in establishing key stereocenters in the target molecule.

Case Study: The Majetich Synthesis of (±)-Nootkatone via a Substituted Cyclohexenone

The sesquiterpene (±)-nootkatone, a key constituent of grapefruit and a valuable fragrance and flavoring agent, presents a compelling case study for the application of a substituted cyclohexenone building block.[3] A notable synthesis by Majetich and coworkers utilizes 5-methyl-3-ethoxy-2-cyclohexenone, a close structural relative of 5-ethyl-3-methylcyclohex-2-enone, to construct the core bicyclic framework of nootkatone.[4]

The strategic brilliance of this approach lies in the use of the substituted cyclohexenone to orchestrate a series of highly stereocontrolled transformations. The synthesis commences with the conjugate addition of a vinylcuprate to 5-methyl-3-ethoxy-2-cyclohexenone, followed by trapping of the resulting enolate with a suitable electrophile. This sequence at once establishes the decalin core and sets the crucial stereochemistry at multiple centers.

Experimental Workflow: Majetich's Key Annulation Strategy

The following diagram illustrates the conceptual workflow of the Majetich synthesis, highlighting the pivotal role of the substituted cyclohexenone building block.

cluster_0 Majetich Synthesis of (±)-Nootkatone start 5-Methyl-3-ethoxy-2-cyclohexenone cuprate Vinylcuprate Addition start->cuprate 1. (CH2=CH)2CuLi enolate Enolate Trapping cuprate->enolate 2. Electrophile cyclization Intramolecular Aldol Cyclization enolate->cyclization Base dehydration Dehydration cyclization->dehydration nootkatone (±)-Nootkatone dehydration->nootkatone cluster_1 Synthesis of (+)-Nootkatone from (-)-β-Pinene start (-)-β-Pinene cleavage Oxidative Cleavage start->cleavage Ozonolysis or KMnO4 aldol Aldol Reaction cleavage->aldol grignard Grignard Addition aldol->grignard oxy_cope Oxy-Cope Rearrangement grignard->oxy_cope nootkatone (+)-Nootkatone oxy_cope->nootkatone

Sources

Validation

Benchmarking the performance of 5-Ethyl-3-methylcyclohex-2-enone in specific reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of 5-Ethyl-3-methylcyclohex-2-enone, a versatile cyclic enone,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of 5-Ethyl-3-methylcyclohex-2-enone, a versatile cyclic enone, and benchmarks its performance in pivotal organic synthesis reactions. This document moves beyond a simple recitation of protocols to offer a comparative perspective against common alternatives, grounded in mechanistic principles and available experimental data. Our objective is to equip researchers with the critical insights needed to make informed decisions in reaction design and optimization.

Introduction: The Strategic Value of 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone is a substituted cyclic enone, a class of compounds that serve as fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] The presence of both an ethyl group at the 5-position and a methyl group at the 3-position introduces specific steric and electronic effects that modulate its reactivity in comparison to other cyclic enones. Understanding these nuances is paramount for its effective utilization in synthetic strategies.

This guide will focus on two of the most critical reactions for α,β-unsaturated ketones: the Michael Addition and the Robinson Annulation.[2][3][4][5][6][7][8] We will explore the mechanistic underpinnings of these reactions and present a comparative analysis of 5-Ethyl-3-methylcyclohex-2-enone's performance against structurally similar and commonly used alternatives.

Michael Addition: A Comparative Analysis of Conjugate Addition Reactivity

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation.[4][5][6] It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5]

Mechanistic Considerations and the Influence of Substitution

The reactivity of the enone in a Michael addition is governed by the electrophilicity of the β-carbon. Substituents on the cyclohexenone ring can significantly impact this electrophilicity. Electron-donating groups, such as alkyl substituents, can decrease the electrophilicity of the β-carbon, potentially leading to slower reaction rates compared to unsubstituted enones. Research suggests that cyclic enones are generally less reactive as electrophiles than their acyclic counterparts.

The methyl group at the 3-position in 5-Ethyl-3-methylcyclohex-2-enone is expected to have a more pronounced effect on reactivity than the ethyl group at the 5-position. This is due to the proximity of the 3-methyl group to the enone functionality, which can exert both electronic and steric influence on the approaching nucleophile. Studies have indicated that 3-methylcycloalkenones are less electrophilic, which may result in longer reaction times or require more forcing conditions to achieve high yields.

Performance Comparison
Michael AcceptorCommon Michael DonorsExpected Relative ReactivityReported Yield (Representative)
5-Ethyl-3-methylcyclohex-2-enone Malonates, Enolates, OrganocupratesModerateData not available
3-Methylcyclohex-2-enone Diethyl malonateLower than unsubstituted cyclohexenone74-76% (after 9 days)
Isophorone (3,5,5-Trimethylcyclohex-2-enone) Malonates, CyanidesLowerVaries significantly with nucleophile and conditions
Cyclohex-2-enone Various nucleophilesHighGenerally high yields under standard conditions

This table is a qualitative comparison based on established reactivity principles of substituted enones. The yield for 3-Methylcyclohex-2-enone is a specific reported value and may not be directly comparable to other entries due to differing reaction conditions.

The key takeaway is that while 5-Ethyl-3-methylcyclohex-2-enone is a viable Michael acceptor, its substitution pattern suggests that it may be less reactive than simpler cyclic enones. Therefore, reaction optimization, including the choice of a more potent nucleophile, catalyst, or more stringent reaction conditions, may be necessary to achieve desired efficiencies.

Experimental Protocol: General Procedure for Michael Addition to a Substituted Cyclohexenone

This protocol provides a general framework. Optimization of solvent, temperature, and reaction time is crucial for specific substrate combinations.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Michael donor (e.g., diethyl malonate, 1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Base Addition: Add a suitable base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise at 0 °C to generate the nucleophile. Stir the mixture for 30 minutes at this temperature.

  • Enone Addition: Slowly add a solution of the substituted cyclohexenone (e.g., 5-Ethyl-3-methylcyclohex-2-enone, 1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the potentially lower reactivity of substituted enones, the reaction may require heating or extended reaction times.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Robinson Annulation: Building Rings with Precision

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][7][8] This reaction is instrumental in the synthesis of steroids and other polycyclic systems.[2]

Mechanistic Pathway and Steric Implications

The Robinson annulation commences with the Michael addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-diketone intermediate.[3][7] This intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative.[3][7]

The substitution pattern of 5-Ethyl-3-methylcyclohex-2-enone will influence both stages of this tandem reaction. The initial Michael addition will be subject to the same reactivity considerations discussed previously. The subsequent intramolecular aldol condensation will be affected by the steric hindrance around the carbonyl group and the acidity of the α-protons. The presence of the 3-methyl group can influence which enolate is formed for the cyclization step.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation A Enolate (from ketone) B 5-Ethyl-3-methylcyclohex-2-enone A->B Nucleophilic Attack C 1,5-Diketone Intermediate B->C Protonation D Enolate Formation (from 1,5-diketone) C->D Base E Intramolecular Cyclization D->E Attack on Carbonyl F Dehydration E->F Elimination of H2O G Annulated Cyclohexenone F->G

Figure 1: Generalized workflow of the Robinson Annulation.
Performance Comparison in Robinson Annulation

As with the Michael addition, direct comparative data for Robinson annulations involving 5-Ethyl-3-methylcyclohex-2-enone is limited. The following table provides a qualitative comparison and a specific example for context.

Enone ReactantMichael DonorExpected OutcomeReported Yield (Representative)
5-Ethyl-3-methylcyclohex-2-enone Ethyl acetoacetateFormation of a substituted fused ring system. Yield may be moderate due to steric hindrance.Data not available
trans-Chalcone Ethyl acetoacetateForms 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.47.0%[9]
Methyl vinyl ketone CyclohexanoneA classic Robinson annulation yielding an octalone derivative.Generally good yields

The 47.0% yield reported for the reaction of trans-chalcone with ethyl acetoacetate provides a useful, albeit not direct, benchmark.[9] Given the increased substitution and potential steric hindrance of 5-Ethyl-3-methylcyclohex-2-enone, achieving a comparable or higher yield would likely necessitate careful optimization of the reaction conditions.

Experimental Protocol: General Procedure for Robinson Annulation

This protocol outlines a general approach for the Robinson annulation using a substituted cyclohexenone.

  • Enolate Formation: In a round-bottom flask, dissolve the ketone that will serve as the Michael donor (e.g., ethyl acetoacetate, 1.0 equivalent) in a suitable solvent such as ethanol. Add a solution of a base (e.g., sodium ethoxide in ethanol, 1.1 equivalents) and stir for 15-30 minutes at room temperature.

  • Michael Addition: Add the substituted cyclohexenone (e.g., 5-Ethyl-3-methylcyclohex-2-enone, 1.0 equivalent) to the enolate solution. The reaction may be exothermic. Stir at room temperature or with gentle heating, monitoring by TLC until the Michael addition is complete.

  • Aldol Condensation and Dehydration: Add an additional amount of base or a stronger base if necessary to facilitate the intramolecular aldol condensation. The reaction mixture is typically heated to reflux to promote both the cyclization and the subsequent dehydration to form the final annulated product.

  • Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

5-Ethyl-3-methylcyclohex-2-enone is a valuable substrate for constructing complex molecular architectures. Its performance in key reactions such as the Michael addition and Robinson annulation is influenced by its substitution pattern, which tends to decrease its electrophilicity compared to less substituted cyclic enones. Consequently, while it offers the potential for introducing specific structural motifs, achieving high yields and selectivities may require more tailored reaction conditions than with more reactive enones.

Future research providing direct comparative studies under standardized conditions would be invaluable for a more quantitative benchmarking of 5-Ethyl-3-methylcyclohex-2-enone's performance. The development of catalytic systems specifically designed to enhance the reactivity of such sterically hindered and electronically modulated enones would further expand their utility in synthetic organic chemistry.

References

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

  • Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2020). Molecules, 25(15), 3485. Retrieved from [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. (2022). Current Organic Chemistry, 26(13), 1266-1297. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry, 20, 1234-1243. Retrieved from [Link]

  • Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. Retrieved from [Link]

  • Examples of Michael additions. (2019, January 10). YouTube. Retrieved from [Link]

  • Robinson annulation. Wikipedia. Retrieved from [Link]

  • Stereochemistry for the Michael addition of cyclohexanone. (2024, September 30). YouTube. Retrieved from [Link]

  • Robinson Annulation. Organic Chemistry Portal. Retrieved from [Link]

  • Michael addition reaction. Wikipedia. Retrieved from [Link]

  • A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes. (2024). Angewandte Chemie International Edition, e202416956. Retrieved from [Link]

  • Organocatalytic enantioselective conjugate additions to enones. (2006). Journal of the American Chemical Society, 128(39), 12652-12653. Retrieved from [Link]

  • 5-Ethyl-3-methylcyclohex-2-en-1-one. PubChem. Retrieved from [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. (2019). Organic Letters, 21(5), 1349-1353. Retrieved from [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Nickel-Catalyzed Reductive Conjugate Addition to Enones Via Allylnickel Intermediates. (2011). Organic letters, 13(18), 4838-4841. Retrieved from [Link]

  • Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones. (2016). Organic Letters, 18(18), 4546-4549. Retrieved from [Link]

  • Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. (2022, February 2). YouTube. Retrieved from [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry of the Base-Promoted Michael Addition Reaction. (2018). Catalysts, 8(11), 534. Retrieved from [Link]

  • Organocatalytic Asymmetric Conjugate Addition to Allenic Esters and Ketones. (2008). Chemistry – A European Journal, 14(15), 4549-4558. Retrieved from [Link]

  • Michael addition reaction #Michael #additionreaction. (2024, December 29). YouTube. Retrieved from [Link]

  • Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. (2008). Organic & Biomolecular Chemistry, 6(19), 3465-3467. Retrieved from [Link]

  • 5-Ethyl-3-methylcyclohex-2-enone. ChemSrc. Retrieved from [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021). Chemical Science, 12(10), 3759-3770. Retrieved from [Link]

  • Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. (1990). Chemical & Pharmaceutical Bulletin, 38(11), 2935-2939. Retrieved from [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). New Journal of Chemistry, 41(19), 10631-10638. Retrieved from [Link]

  • Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. Scribd. Retrieved from [Link]

  • 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry. Retrieved from [Link]

  • 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and preparation of the epoxy-ketones. (1973). Journal of the Chemical Society, Perkin Transactions 1, 2553-2558. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-3-methylcyclohex-2-enone

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. Just as crucial as the reaction itself is the responsible management of the chemical waste...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. Just as crucial as the reaction itself is the responsible management of the chemical waste generated. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethyl-3-methylcyclohex-2-enone (CAS No. 40920-68-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols for handling flammable, irritant, and environmentally hazardous organic compounds.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 5-Ethyl-3-methylcyclohex-2-enone is paramount. While a complete, universally adopted Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers, a composite of available data allows for a robust risk assessment.

Physicochemical and Hazard Profile:

PropertyValueSource
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1][2]
Boiling Point 212°C[3][4]
Flash Point 84°C[3][4]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2]
Potential Hazard H410: Very toxic to aquatic life with long lasting effects (inferred)[5]

The flash point of 84°C indicates that 5-Ethyl-3-methylcyclohex-2-enone is a flammable liquid, though not highly volatile.[3][4] The primary immediate risks to personnel are skin and eye irritation.[2] Crucially, data for structurally similar cyclohexenone derivatives show high aquatic toxicity.[5] Therefore, it is imperative to treat this compound as being very toxic to aquatic life with long-lasting effects, meaning it must not be disposed of down the drain under any circumstances.

Part 2: Personal Protective Equipment (PPE) and Spill Management

1. Required PPE:

Before handling the chemical, either in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Given the serious eye irritation hazard, the use of chemical splash goggles is strongly recommended.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and are replaced immediately if contaminated or damaged.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls should be used.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential. If a fume hood is not available or if dealing with a large spill, a respirator with an organic vapor cartridge may be necessary.

2. Spill Cleanup Protocol:

Accidental spills must be dealt with immediately and safely:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill.

  • Absorb and Collect: Carefully absorb the spilled liquid.

  • Package for Disposal: Place the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Ethyl-3-methylcyclohex-2-enone is that it must be managed as hazardous waste from "cradle-to-grave," as mandated by the Environmental Protection Agency (EPA).[6]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Do Not Mix: Do not mix 5-Ethyl-3-methylcyclohex-2-enone waste with incompatible materials, especially strong oxidizing agents.

  • Designated Waste Stream: Establish a dedicated waste container for halogen-free organic solvents and residues containing this compound.

Step 2: Waste Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Material Compatibility: Use containers made of materials compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[7] The original chemical container is often the best option for waste accumulation.

  • Container Condition: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state:

    • "HAZARDOUS WASTE"

    • The full chemical name: "5-Ethyl-3-methylcyclohex-2-enone" and any other components in the waste stream.

    • The associated hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks.

  • Storage Conditions: Store the waste container in a cool, well-ventilated area, away from heat sources, open flames, and direct sunlight.[9] Flammable waste should be stored in a designated flammable storage cabinet.[8]

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.

Step 4: Final Disposal Pathway

The ultimate disposal of 5-Ethyl-3-methylcyclohex-2-enone waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][10] This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful substances.

  • Do Not Landfill: Due to its likely high aquatic toxicity, landfilling is not an appropriate disposal method.[10]

  • Arrange for Pickup: Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste management company.[2]

The following diagram illustrates the decision-making workflow for the proper disposal of 5-Ethyl-3-methylcyclohex-2-enone.

cluster_0 Generation & Assessment cluster_1 Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generation (Pure compound or in solution) B Hazard Assessment - Flammable (Flash Point 84°C) - Skin/Eye Irritant - Aquatic Toxin (inferred) A->B Characterize C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Personnel Safety D Segregate Waste (Halogen-Free Organic Stream) C->D Prepare for Collection E Select Compatible Container (Glass or HDPE) D->E Contain F Label Container Correctly ('Hazardous Waste', Contents, Hazards) E->F Identify G Store in Satellite Accumulation Area (SAA) - Secondary Containment - Flammable Cabinet F->G Secure H Arrange Pickup with EHS/ Licensed Waste Vendor G->H Initiate Transfer I Transport to Treatment, Storage, and Disposal Facility (TSDF) H->I Cradle-to-Grave J Controlled Incineration I->J Recommended Path K Landfill/Sewer (PROHIBITED) I->K Incorrect Path

Caption: Disposal workflow for 5-Ethyl-3-methylcyclohex-2-enone.

References

  • ECHA. (n.d.). 1-(5-ethyl-5-methylcyclohex-1-en-1-yl)pent-4-en-1-one - Registration Dossier. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Musat, F., Galushko, A., Jacob, J., Widdel, F., Kube, M., Reinhardt, R., & Wilkes, H. (2015). Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. Frontiers in Microbiology, 6, 117.
  • Khan, A., Al-Dhfyan, A., Al-Saleh, M., & Al-Sohaibani, M. (2018). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques.
  • Chemsrc. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone | CAS#:40920-68-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Samex Environmental. (2024). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]

  • Laboratory Equipment. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester, CAS Registry Number 77851-07-1. Food and Chemical Toxicology, 134S, 110849.
  • ResearchGate. (2018). Biodegradation of cyclohexanol and cyclohexanone using mixed culture of pseudomonas in activated sludge process. Retrieved from [Link]

  • Michigan State University. (n.d.). Materials Compatability. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty cyclohexenone. Retrieved from [Link]

  • Angene. (n.d.). 5-Ethyl-3-methylcyclohex-2-enone(CAS# 40920-68-1). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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